Copanlisib hydrochloride
描述
Structure
3D Structure of Parent
属性
IUPAC Name |
2-amino-N-[7-methoxy-8-(3-morpholin-4-ylpropoxy)-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-ylidene]pyrimidine-5-carboxamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N8O4.2ClH/c1-33-19-17(35-10-2-6-30-8-11-34-12-9-30)4-3-16-18(19)28-23(31-7-5-25-20(16)31)29-21(32)15-13-26-22(24)27-14-15;;/h3-4,13-14,25H,2,5-12H2,1H3,(H2,24,26,27);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWVVOPDWPMORCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC2=C3NCCN3C(=NC(=O)C4=CN=C(N=C4)N)N=C21)OCCCN5CCOCC5.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30Cl2N8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301027642 | |
| Record name | Copanlisib hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301027642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
553.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1402152-13-9 | |
| Record name | Copanlisib hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1402152139 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Copanlisib hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301027642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Copanlisib hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | COPANLISIB HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03ZI7RZ52O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Action of Copanlisib Hydrochloride in B-Cell Malignancies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copanlisib hydrochloride, marketed under the brand name Aliqopa, is a potent intravenous phosphatidylinositol-3-kinase (PI3K) inhibitor.[1][2] It has demonstrated significant efficacy in the treatment of relapsed or refractory B-cell malignancies, leading to its approval for adult patients with relapsed follicular lymphoma who have received at least two prior systemic therapies.[1][3] This technical guide provides an in-depth exploration of the core mechanism of action of copanlisib, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows. Although Bayer announced the withdrawal of copanlisib from the US market in November 2023, the extensive research into its mechanism of action continues to provide valuable insights into PI3K signaling in cancer.[1]
Core Mechanism of Action: Pan-Class I PI3K Inhibition
The PI3K/AKT/mTOR signaling pathway is a critical regulator of numerous cellular processes, including proliferation, survival, and metabolism.[3] Dysregulation of this pathway is a frequent event in tumorigenesis, making it a prime target for cancer therapy.[3][4] Copanlisib functions as a pan-class I PI3K inhibitor, with predominant activity against the PI3K-α and PI3K-δ isoforms, which are crucial for the survival and proliferation of malignant B-cells.[1][3][5][6]
Upon activation by upstream signals, such as through the B-cell receptor (BCR), PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors like AKT and phosphoinositide-dependent kinase 1 (PDK1). Activated AKT, in turn, phosphorylates a multitude of substrates, including the mammalian target of rapamycin (mTOR), which ultimately promotes cell growth, proliferation, and survival.[3]
Copanlisib directly inhibits the catalytic activity of class I PI3K isoforms, thereby blocking the production of PIP3 and abrogating the entire downstream signaling cascade.[3] This leads to the induction of apoptosis and inhibition of proliferation in malignant B-cells.[1][6] Preclinical studies have shown that copanlisib's action is selective for PI3K isoforms and it does not directly inhibit mTOR.[3]
Signaling Pathway Diagram
Caption: PI3K signaling pathway and the inhibitory action of copanlisib.
Quantitative Data
The potency and selectivity of copanlisib have been quantified in various preclinical studies. The following tables summarize key quantitative data.
Table 1: In Vitro Inhibitory Activity of Copanlisib
| Target | IC50 (nM) | Reference |
| PI3Kα | 0.5 | [3][7] |
| PI3Kδ | 0.7 | [3][7] |
| PI3Kβ | 3.7 | [3][7] |
| PI3Kγ | 6.4 | [3][7] |
| mTOR | 40 | [7] |
Table 2: In Vitro Antiproliferative Activity of Copanlisib
| Cell Line Type | Mean IC50 (nM) | Reference |
| Human Tumor Cell Lines | 19 | [7] |
| Cell lines with PIK3CA-activating mutations | 19 | [8] |
| Cell lines with wild-type PIK3CA | 774 | [8] |
Table 3: Clinical Efficacy of Copanlisib in Relapsed/Refractory Indolent Lymphoma (CHRONOS-1 Trial)
| Parameter | Value | Reference |
| Objective Response Rate (ORR) | 59% | [9] |
| Complete Response (CR) | 12% | [9] |
| Median Duration of Response | 22.6 months | [9] |
| Median Progression-Free Survival (PFS) | 11.2 months | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used in the evaluation of copanlisib.
PI3K Enzyme Activity Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of copanlisib against different PI3K isoforms.
-
Methodology:
-
Recombinant human PI3K isoforms (α, β, δ, γ) are used.
-
The kinase reaction is initiated by adding ATP and the substrate PIP2 to a reaction buffer containing the respective PI3K isoform and varying concentrations of copanlisib.
-
The production of PIP3 is measured using a variety of detection methods, such as ADP-Glo™ Kinase Assay, which quantifies ADP formation as a measure of kinase activity.
-
IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Cell Proliferation Assay (MTT Assay)
-
Objective: To assess the antiproliferative effect of copanlisib on B-cell malignancy cell lines.
-
Methodology:
-
B-cell lymphoma cell lines (e.g., VL51) are seeded in 96-well plates.[10][11][12]
-
Cells are treated with a range of concentrations of copanlisib for a specified period (e.g., 72 hours).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.
-
Viable cells with active mitochondrial reductase convert MTT into formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.[10][11][12]
-
Western Blot Analysis for Phosphorylated Proteins
-
Objective: To evaluate the effect of copanlisib on the phosphorylation status of downstream signaling proteins like AKT.
-
Methodology:
-
B-cell malignancy cells are treated with copanlisib for a defined time.
-
Cells are lysed, and protein concentrations are determined using a BCA protein assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for phosphorylated AKT (p-AKT at Ser473) and total AKT.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the p-AKT band is normalized to the total AKT band.
-
Workflow for Generating Drug-Resistant Cell Lines
References
- 1. Copanlisib - Wikipedia [en.wikipedia.org]
- 2. Copanlisib for the Treatment of Malignant Lymphoma: Clinical Experience and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spotlight on copanlisib and its potential in the treatment of relapsed/refractory follicular lymphoma: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. PI3K Inhibition With Copanlisib in Relapsed or Refractory Indolent Lymphoma - The ASCO Post [ascopost.com]
- 6. Aliqopa (copanlisib) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. Phase II Study of Copanlisib in Patients With Tumors With PIK3CA Mutations: Results From the NCI-MATCH ECOG-ACRIN Trial (EAY131) Subprotocol Z1F - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
PI3K alpha and delta isoform selectivity of Copanlisib
An In-depth Technical Guide to the PI3K Alpha and Delta Isoform Selectivity of Copanlisib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of Copanlisib's inhibitory activity, with a specific focus on its selectivity for the alpha (α) and delta (δ) isoforms of phosphoinositide 3-kinase (PI3K). Copanlisib (also known as BAY 80-6946) is a potent, intravenous, pan-class I PI3K inhibitor that has demonstrated significant clinical activity, particularly in hematological malignancies.[1][2] Its mechanism of action is characterized by predominant inhibitory activity against the PI3K-α and PI3K-δ isoforms, which are crucial components of signaling pathways that regulate cell proliferation, survival, and metabolism.[1][3]
Quantitative Analysis of Isoform Selectivity
Copanlisib's potency against the four class I PI3K isoforms has been quantified through biochemical cell-free assays, revealing a distinct selectivity profile. The inhibitor demonstrates low nanomolar efficacy against all four isoforms, with the most potent activity directed at PI3Kα and PI3Kδ.[4][5] This dual specificity is critical, as PI3Kδ is primarily expressed in hematopoietic cells and is vital for B-cell receptor (BCR) signaling, while PI3Kα is ubiquitously expressed and frequently mutated in various cancers, contributing to tumor growth and resistance.[3][6][7]
The half-maximal inhibitory concentration (IC50) values from in vitro kinase assays are summarized below, highlighting the compound's potent and preferential inhibition of the alpha and delta isoforms.
| PI3K Isoform | IC50 (nM) |
| PI3Kα | 0.5[3][5][8][9][10] |
| PI3Kδ | 0.7[3][5][8][9][10] |
| PI3Kβ | 3.7[3][5][8][9][10] |
| PI3Kγ | 6.4[3][5][8][9][10] |
Table 1: Copanlisib IC50 Values for Class I PI3K Isoforms. Data compiled from multiple independent cell-free biochemical assays.
PI3K Signaling Pathway and Copanlisib's Point of Intervention
The PI3K/AKT/mTOR pathway is one of the most frequently activated signaling cascades in cancer, playing a central role in cell survival and proliferation.[3] Class IA PI3Ks (α, β, δ) are activated by receptor tyrosine kinases (RTKs), while Class IB (γ) is activated by G-protein coupled receptors (GPCRs). Upon activation, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors like AKT, which in turn modulates a host of cellular processes. Copanlisib exerts its therapeutic effect by binding to the ATP pocket of the p110 catalytic subunit of PI3K, thereby blocking the generation of PIP3 and inhibiting downstream signaling.[11]
References
- 1. reference.medscape.com [reference.medscape.com]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. Spotlight on copanlisib and its potential in the treatment of relapsed/refractory follicular lymphoma: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Copanlisib for treatment of B-cell malignancies: the development of a PI3K inhibitor with considerable differences to idelalisib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PI3Kδ-Selective and PI3Kα/δ-Combinatorial Inhibitors in Clinical Development for B-Cell Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase II Study of Copanlisib in Patients With Tumors With PIK3CA Mutations: Results From the NCI-MATCH ECOG-ACRIN Trial (EAY131) Subprotocol Z1F - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
The Effect of Copanlisib on the PI3K/AKT/mTOR Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The phosphatidylinositol-3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a critical intracellular cascade that governs cell proliferation, survival, and metabolism.[1][2][3] Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[4][5][6] Copanlisib (BAY 80-6946) is an intravenous, pan-class I PI3K inhibitor with predominant activity against the PI3K-α and PI3K-δ isoforms.[1][7][8][9] This document provides an in-depth technical overview of Copanlisib's mechanism of action, its quantitative effects on the PI3K/AKT/mTOR pathway, and detailed protocols for key experimental assays used in its evaluation.
Mechanism of Action of Copanlisib
Copanlisib is a potent, ATP-competitive, pan-class I PI3K inhibitor.[10] It targets the four class I catalytic isoforms: p110α, p110β, p110γ, and p110δ.[1] However, it exhibits its most potent inhibitory activity against the PI3K-α and PI3K-δ isoforms, which are frequently implicated in the pathogenesis of both solid tumors and hematologic malignancies.[1][4][7][11] The PI3K-α and PI3K-β isoforms are ubiquitously expressed, while PI3K-γ and PI3K-δ are found predominantly in hematopoietic cells.[1][3]
By binding to the ATP pocket of the PI3K catalytic subunit, Copanlisib blocks the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[12] This action prevents the recruitment and subsequent activation of downstream signaling proteins, most notably the serine/threonine kinase AKT, thereby inhibiting the entire PI3K/AKT/mTOR cascade.[1][11] This inhibition ultimately leads to decreased tumor cell proliferation and survival.[11][13]
Quantitative Data on Pathway Inhibition
Copanlisib's potent activity has been quantified in numerous preclinical and clinical studies. Its inhibitory concentrations against the PI3K isoforms and its effect on cancer cell lines are summarized below.
Table 1: In Vitro Inhibitory Activity of Copanlisib Against Class I PI3K Isoforms
| PI3K Isoform | IC50 (nM) in Cell-Free Assays | Reference(s) |
| PI3K-α (p110α) | 0.5 | [1][2][4][10][14][15] |
| PI3K-β (p110β) | 3.7 | [1][2][4][10][14][15] |
| PI3K-γ (p110γ) | 6.4 | [1][2][4][10][14][15] |
| PI3K-δ (p110δ) | 0.7 | [1][2][4][10][14][15] |
IC50 (Half maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Pharmacodynamic Effects of Copanlisib on PI3K Pathway Markers
| Experimental Model | Cell Line / Tumor Type | Dose / Concentration | Endpoint Measured | Observed Effect | Reference(s) |
| In Vitro | ELT3 Cells | 5 nM | AKT Phosphorylation | Complete inhibition of PI3K-mediated AKT phosphorylation. | [10] |
| In Vitro | Pancreatic Cancer Cells (BxPC-3, MIA PaCa-2) | 0 - 1 µM (24h) | p-AKT (Ser473) | Dose-dependent suppression of AKT phosphorylation. | [16] |
| In Vitro | Cell lines with PIK3CA mutations | Mean IC50 = 19 nM | Cell Proliferation | Potent inhibition of cell growth. | [4][10] |
| In Vitro | Cell lines with wild-type PIK3CA | Mean IC50 = 774 nM | Cell Proliferation | ~40-fold less potent compared to mutant cell lines. | [4] |
| In Vivo (Rat Xenograft) | KPL4 Tumor | 0.5 - 6 mg/kg | Tumor Growth Inhibition (TGI) | 77% to 100% TGI observed on day 25. | [10] |
| Clinical (Human) | Malignant Lymphoma & Solid Tumors | 0.8 mg/kg | p-AKT in Tumor Biopsies | Significant reduction in tumor p-AKT levels vs. baseline. | [17] |
| Clinical (Human) | Malignant Lymphoma & Solid Tumors | 0.4 - 0.8 mg/kg | p-AKT in Platelet-Rich Plasma (PRP) | Median inhibition of 73.8% to 79.6% from baseline. | [17] |
Experimental Protocols
The evaluation of PI3K inhibitors like Copanlisib relies on a set of standardized and robust experimental methodologies. The following sections detail the protocols for key assays used to determine its efficacy and mechanism of action.
In Vitro PI3K Kinase Assay (Cell-Free)
This assay directly measures the enzymatic activity of purified PI3K isoforms and their inhibition by a compound.
-
Objective: To determine the IC50 of Copanlisib against each PI3K Class I isoform.
-
Principle: The assay measures the incorporation of radiolabeled phosphate from [γ-33P]-ATP into the lipid substrate, phosphatidylinositol (PI). Inhibition is quantified by a reduction in radioactivity.
-
Methodology:
-
Plate Coating: 384-well plates are coated with the lipid substrate, a 1:1 molar ratio of phosphatidylinositol (PI) and phosphatidylserine (PS).[18]
-
Enzyme Preparation: Purified, His-tagged p110α, p110β, or p110γ protein is diluted in a reaction buffer (e.g., 50 mM MOPSO, pH 7.0, 100 mM NaCl, 4 mM MgCl2, 0.1% BSA).[14][18]
-
Compound Addition: A dilution series of Copanlisib is added to the wells.
-
Reaction Initiation: The kinase reaction is started by adding an ATP solution containing [γ-33P]-ATP.[14][18]
-
Incubation: The reaction is incubated for approximately 2 hours at room temperature.[14]
-
Detection: The amount of incorporated 33P is quantified using a scintillation counter. The results are used to calculate IC50 values.
-
Western Blotting for Phospho-Protein Analysis
Western blotting is a fundamental technique used to detect changes in the phosphorylation status of key pathway proteins (e.g., p-AKT, pS6) within cells or tissues following treatment with an inhibitor.[19]
-
Objective: To qualitatively and semi-quantitatively assess the inhibition of downstream PI3K signaling.
-
Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific to the phosphorylated and total forms of the target proteins.
-
Methodology:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat with varying concentrations of Copanlisib or a vehicle control for a specified duration.[19]
-
Cell Lysis: Harvest cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: Determine the total protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE: Separate 30-50 µg of protein lysate per lane on a polyacrylamide gel (e.g., 4%–12% gradient SDS-PAGE).[20]
-
Membrane Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a protein solution (e.g., 5% BSA or non-fat milk) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the target proteins (e.g., anti-p-AKT Ser473, anti-total AKT, anti-p-S6).[21]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.[19] Quantify band intensity to determine the relative change in protein phosphorylation.
-
Cell Viability / Proliferation Assay
These assays are used to determine the effect of a compound on cell growth and survival, providing a functional readout of pathway inhibition.
-
Objective: To determine the IC50 or EC50 of Copanlisib on the proliferation of various cancer cell lines.
-
Principle: Assays like the MTS or CellTiter-Glo assay measure metabolic activity as a proxy for the number of viable cells. In the MTS assay, a tetrazolium salt is bioreduced by viable cells into a colored formazan product. In the CellTiter-Glo assay, the amount of ATP present, indicating metabolically active cells, is quantified via a luciferase reaction.
-
Methodology:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of Copanlisib for a set period (e.g., 72 hours).[9]
-
Reagent Addition: Add the assay reagent (e.g., CellTiter-Glo) to each well.[20]
-
Incubation: Incubate according to the manufacturer's instructions to allow for the reaction to occur.
-
Signal Measurement: Measure the signal (absorbance for MTS, luminescence for CellTiter-Glo) using a plate reader.
-
Data Analysis: Plot the signal against the drug concentration and fit to a dose-response curve to calculate the IC50 value.
-
Conclusion
Copanlisib is a potent pan-class I PI3K inhibitor that demonstrates preferential and nanomolar-level activity against the PI3K-α and PI3K-δ isoforms. Through competitive inhibition of ATP at the PI3K enzyme, it effectively abrogates the PI3K/AKT/mTOR signaling cascade. This on-target activity has been rigorously quantified through in vitro kinase assays, cellular phospho-protein analysis, and in vivo tumor models, demonstrating a clear dose-dependent inhibition of AKT phosphorylation and subsequent suppression of tumor cell proliferation and survival. The robust preclinical and pharmacodynamic data provide a strong rationale for its clinical efficacy, particularly in malignancies with a dependency on the PI3K signaling pathway.
References
- 1. Spotlight on copanlisib and its potential in the treatment of relapsed/refractory follicular lymphoma: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First-in-human phase I study of copanlisib (BAY 80-6946), an intravenous pan-class I phosphatidylinositol 3-kinase inhibitor, in patients with advanced solid tumors and non-Hodgkin's lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Update on the role of copanlisib in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase II Study of Copanlisib in Patients With Tumors With PIK3CA Mutations: Results From the NCI-MATCH ECOG-ACRIN Trial (EAY131) Subprotocol Z1F - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. journals.plos.org [journals.plos.org]
- 7. PI3K Inhibition With Copanlisib in Relapsed or Refractory Indolent Lymphoma - The ASCO Post [ascopost.com]
- 8. ascopubs.org [ascopubs.org]
- 9. RETRACTED ARTICLE: Copanlisib promotes growth inhibition and apoptosis by modulating the AKT/FoxO3a/PUMA axis in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. emedicine.medscape.com [emedicine.medscape.com]
- 14. selleckchem.com [selleckchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. aacrjournals.org [aacrjournals.org]
- 18. apexbt.com [apexbt.com]
- 19. benchchem.com [benchchem.com]
- 20. 2325 Targeting isoform-specific PI3 kinase signaling for treatment of cutaneous T cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Inhibition of PI3K by copanlisib exerts potent antitumor effects on Merkel cell carcinoma cell lines and mouse xenografts - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Anti-Tumor Activity of Copanlisib Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Copanlisib hydrochloride (Aliqopa®, BAY 80-6946) is a potent and selective intravenous pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor with predominant activity against the PI3K-α and PI3K-δ isoforms.[1][2] Dysregulation of the PI3K/AKT/mTOR signaling pathway is a frequent event in human cancers, making it a key target for therapeutic intervention. Preclinical studies have demonstrated that Copanlisib possesses significant anti-tumor activity across a range of hematological malignancies and solid tumors. This technical guide provides a comprehensive overview of the preclinical data, detailing its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols used to evaluate its anti-tumor properties.
Mechanism of Action
Copanlisib inhibits the catalytic activity of all four class I PI3K isoforms, thereby blocking the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This prevents the subsequent activation of downstream signaling proteins, most notably AKT and mammalian target of rapamycin (mTOR).[3] The inhibition of this pathway leads to decreased cell proliferation, survival, and angiogenesis, and the induction of apoptosis in tumor cells.[2][4] The predominant activity against the PI3K-α and PI3K-δ isoforms is particularly relevant in B-cell malignancies where these isoforms are critical for B-cell receptor signaling and cell survival.[3]
Data Presentation
In Vitro Activity
Copanlisib has demonstrated potent inhibitory activity against all four class I PI3K isoforms and has shown significant anti-proliferative effects in a wide range of cancer cell lines.
Table 1: In Vitro Inhibitory Activity of Copanlisib against PI3K Isoforms
| PI3K Isoform | IC50 (nM) |
| PI3Kα | 0.5[4][5][6] |
| PI3Kβ | 3.7[4][5][6] |
| PI3Kγ | 6.4[4][5][6] |
| PI3Kδ | 0.7[4][5][6] |
| mTOR | 45[6] |
Table 2: In Vitro Anti-proliferative Activity of Copanlisib in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| HuCCT-1 | Cholangiocarcinoma | 147[7] |
| EGI-1 | Cholangiocarcinoma | 137[7] |
| HepG2 | Hepatocellular Carcinoma | 31.6[5] |
| Hep3B | Hepatocellular Carcinoma | 72.4 |
| KPL4 | Breast Cancer | - |
| BT20 | Breast Cancer | - |
| ELT3 | - | - |
| Mean (PIK3CA-mutated) | Various | 19[4][8] |
| Mean (HER2-positive) | Various | 17[8] |
| Median (Lymphoma) | Lymphoma | 22[9] |
Note: Specific IC50 values for KPL4, BT20, and ELT3 cell lines were not consistently reported across the reviewed literature, but these lines were used to demonstrate potent inhibition of AKT phosphorylation and induction of apoptosis.[4][8]
In Vivo Anti-Tumor Efficacy
Copanlisib has demonstrated robust anti-tumor activity in various xenograft models of human cancers.
Table 3: In Vivo Anti-Tumor Efficacy of Copanlisib in Xenograft Models
| Xenograft Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| KPL4 (rat) | Breast Cancer | 0.5 - 6 mg/kg, i.v., every other day | 77% - 100% | [4] |
| Merkel Cell Carcinoma (CDX & PDX) | Merkel Cell Carcinoma | Not specified | Significant tumor growth suppression | [10][11] |
| Multiple Myeloma | Multiple Myeloma | Not specified | Inhibition of subcutaneous xenograft growth | [12] |
Preclinical Pharmacokinetics
Pharmacokinetic studies in preclinical models have characterized the distribution and elimination of Copanlisib.
Table 4: Pharmacokinetic Parameters of Copanlisib in a Rat Model
| Parameter | Value |
| Dose | 1 mg/kg, i.v. |
| Volume of Distribution (Vss) | 32 L/kg |
| Plasma Clearance | 3.95 L/kg·h |
| Half-life (T1/2) | 6.0 hours |
| Data from a rat pharmacokinetic assay.[4] |
Experimental Protocols
In Vitro Cell Viability (MTT Assay)
This protocol outlines a general procedure for assessing the effect of Copanlisib on cancer cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of Copanlisib in complete culture medium. Remove the overnight culture medium from the wells and replace it with 100 µL of medium containing various concentrations of Copanlisib. Include vehicle control (e.g., DMSO) wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a 5% CO2 incubator.[13]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[14][15]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[15]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of Copanlisib.
Western Blot Analysis of PI3K/AKT/mTOR Pathway
This protocol describes the detection of key phosphorylated and total proteins in the PI3K/AKT/mTOR pathway following Copanlisib treatment.
Materials:
-
Cancer cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-total-AKT, anti-p-mTOR, anti-total-mTOR, anti-p-S6, anti-total-S6, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
Procedure:
-
Cell Treatment and Lysis: Treat cultured cells with Copanlisib at various concentrations and for different time points. After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay.[16]
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[16]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their corresponding total protein levels.
In Vivo Xenograft Tumor Model
This protocol provides a general framework for establishing and evaluating the anti-tumor efficacy of Copanlisib in a subcutaneous xenograft mouse model.
Materials:
-
Immunodeficient mice (e.g., nude or SCID mice)
-
Cancer cell line of interest
-
This compound for injection
-
Vehicle control solution
-
Matrigel (optional)
-
Calipers
Procedure:
-
Cell Preparation: Culture the desired cancer cells and harvest them during the logarithmic growth phase. Resuspend the cells in sterile PBS or culture medium, optionally mixed with Matrigel to enhance tumor take rate.[17]
-
Tumor Implantation: Subcutaneously inject a specific number of cells (e.g., 1-10 million) into the flank of each mouse.[17][18]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable and reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer Copanlisib intravenously at the desired dose and schedule. The control group should receive the vehicle solution.[4]
-
Tumor Measurement: Measure the tumor dimensions with calipers two to three times a week and calculate the tumor volume using the formula: (Length x Width²) / 2.[17]
-
Efficacy Evaluation: At the end of the study, calculate the tumor growth inhibition (TGI) to assess the efficacy of Copanlisib.
-
Pharmacodynamic Analysis (Optional): Tumors can be excised at specific time points for analysis of biomarkers, such as p-AKT levels, by western blotting or immunohistochemistry to confirm target engagement.[10]
Conclusion
The preclinical data for this compound strongly support its potent and selective anti-tumor activity, which is mediated through the inhibition of the PI3K/AKT/mTOR signaling pathway. The comprehensive in vitro and in vivo studies have demonstrated its efficacy in a variety of cancer models, particularly in hematological malignancies. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working on the preclinical evaluation of PI3K inhibitors and other targeted therapies.
References
- 1. clyte.tech [clyte.tech]
- 2. Copanlisib - Wikipedia [en.wikipedia.org]
- 3. Spotlight on copanlisib and its potential in the treatment of relapsed/refractory follicular lymphoma: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. selleckchem.com [selleckchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. apexbt.com [apexbt.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of PI3K by copanlisib exerts potent antitumor effects on Merkel cell carcinoma cell lines and mouse xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Copanlisib for treatment of B-cell malignancies: the development of a PI3K inhibitor with considerable differences to idelalisib - PMC [pmc.ncbi.nlm.nih.gov]
- 13. texaschildrens.org [texaschildrens.org]
- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 18. Establishment of human tumor xenografts in immunodeficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Intravenous Pan-PI3K Inhibitor Copanlisib: A Deep Dive into its In-Vivo Pharmacodynamics in Oncology
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in-vivo pharmacodynamics of Copanlisib, a potent pan-class I phosphoinositide 3-kinase (PI3K) inhibitor. By summarizing key quantitative data, detailing experimental methodologies, and visualizing complex biological pathways and workflows, this document serves as a critical resource for professionals engaged in oncology research and drug development.
Copanlisib, an intravenous inhibitor of all four class I PI3K isoforms (p110α, p110β, p110δ, and p110γ) with predominant activity against the α and δ isoforms, has demonstrated significant anti-tumor activity across a range of preclinical cancer models.[1][2][3] Its mechanism of action centers on the inhibition of the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell proliferation, survival, and metabolism that is frequently dysregulated in cancer.[2][4]
Quantitative In-Vivo Efficacy of Copanlisib
The anti-tumor effects of Copanlisib have been quantified in various in-vivo cancer models. The following tables summarize key findings from these studies, providing a comparative look at its efficacy across different cancer types and experimental conditions.
| Cancer Model | Animal Model | Dosing Regimen | Outcome | Reference |
| Gastrointestinal Stromal Tumor (GIST) | Xenograft (GIST-T1) | 14 mg/kg, i.v., 3 times weekly | Inhibition of tumor growth | [5] |
| Breast Cancer | Rat Xenograft (KPL4) | 0.5-6 mg/kg, i.v., every second day (5 doses) | Tumor Growth Inhibition (TGI) rates of 77%-100% | [2] |
| Mantle Cell Lymphoma (MCL) | Xenograft (JEKO1) | 10 mg/kg, i.v., 2 days on/5 days off | Reduction in tumor growth | [6] |
| Marginal Zone Lymphoma (MZL) | Xenograft (SSK41) | 14 mg/kg, i.v., 2 days on/5 days off | Synergistic anti-tumor activity with venetoclax | [6] |
| Osteosarcoma | Patient-Derived Xenografts (PDXs) | Not specified | Prolonged event-free survival in 5 of 6 models, but no tumor regression | [7][8] |
| Colorectal Cancer | Syngeneic (CT26) | 14 mg/kg, i.v., intermittently | Strong in-vivo anti-tumor efficacy, even in a model resistant to PI3K inhibition in vitro | [9] |
| Colorectal Cancer | Syngeneic (MC38) | 14 mg/kg, i.v., intermittently | Enhanced anti-tumor efficacy in combination with anti-PD-1 | [9][10] |
| Triple-Negative Breast Cancer (TNBC) | Patient-Derived Xenograft (WHIM29, WHIM34) | 10 mg/kg, i.v., on days 2 and 3 each week | Combination with eribulin showed enhanced tumor growth inhibition | [11] |
Detailed Experimental Protocols
Understanding the methodologies behind these findings is crucial for their interpretation and potential replication. Below are detailed protocols for key in-vivo experiments.
General Xenograft Tumor Model Protocol
This protocol outlines a typical workflow for assessing the efficacy of Copanlisib in a xenograft model.
Materials and Methods:
-
Cell Culture: Human cancer cell lines (e.g., GIST-T1, JEKO1) are cultured under standard conditions.
-
Animal Models: Immunocompromised mice (e.g., athymic nude or SCID mice) are used to prevent rejection of human tumor xenografts. All animal procedures are conducted under approved institutional animal care and use committee (IACUC) protocols.[5]
-
Tumor Implantation: A suspension of tumor cells is injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined size (e.g., a median volume of 200 mm³).[5] Mice are then randomized into different treatment groups (e.g., vehicle control, Copanlisib monotherapy, combination therapy).
-
Drug Administration: Copanlisib is typically dissolved in a vehicle such as 5% D-Mannitol in sterile water and administered intravenously (i.v.).[5] Dosing schedules vary between studies, for example, 14 mg/kg three times weekly or 10 mg/kg on a "2 days on/5 days off" schedule.[5][6]
-
Efficacy Assessment: Tumor volume is measured regularly (e.g., three times a week) using calipers.[5] Body weight is also monitored as an indicator of toxicity. The primary endpoint is often tumor growth inhibition or overall survival.
-
Pharmacodynamic Analysis: At the end of the study, tumors may be excised for immunohistochemistry (IHC) to assess the inhibition of the PI3K pathway, for instance, by staining for phosphorylated AKT (pAKT) and phosphorylated S6 (pS6).[4][5]
Syngeneic Tumor Model Protocol for Immunomodulatory Effects
To investigate the impact of Copanlisib on the tumor microenvironment and anti-tumor immune responses, syngeneic models are employed.
Materials and Methods:
-
Cell Lines and Animal Models: Murine cancer cell lines (e.g., CT26 colon carcinoma, MC38 colon adenocarcinoma) are used in immunocompetent mice (e.g., BALB/c, C57BL/6).[9]
-
Tumor Implantation and Treatment: The procedure is similar to the xenograft model. Copanlisib is administered intravenously, often intermittently.[9] In combination studies, an immune checkpoint inhibitor like an anti-PD-1 antibody may be co-administered.[10]
-
Immunophenotyping: At study endpoint, tumors and spleens are harvested. Immune cell infiltration into the tumor is analyzed by flow cytometry or immunohistochemistry for markers of different T cell subsets (e.g., CD3+, CD8+), regulatory T cells (Tregs), and macrophages (e.g., M1, M2).[9] This allows for the assessment of changes in the CD8+/Treg and M1/M2 macrophage ratios.[9][10]
Signaling Pathway Inhibition by Copanlisib
Copanlisib exerts its anti-tumor effects by inhibiting the PI3K/AKT/mTOR signaling cascade. The following diagram illustrates the key components of this pathway and the point of intervention by Copanlisib.
Upon activation by growth factor receptors, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT. Activated AKT then phosphorylates a multitude of substrates, including the mTOR complex 1 (mTORC1), leading to the activation of S6 kinase (S6K) and subsequent phosphorylation of the ribosomal protein S6. This cascade ultimately promotes protein synthesis, cell growth, proliferation, and survival. Copanlisib directly inhibits the catalytic activity of PI3K, thereby blocking the entire downstream signaling cascade.[4][5]
Conclusion
The in-vivo pharmacodynamics of Copanlisib are characterized by potent anti-tumor activity across a spectrum of cancer models, including those with resistance to other therapies.[4][5] Its efficacy is driven by the direct inhibition of the PI3K/AKT/mTOR pathway and, in immunocompetent models, by favorable modulation of the tumor immune microenvironment.[9][10] The data and protocols presented in this guide underscore the robust preclinical rationale for the clinical development of Copanlisib and provide a framework for future investigations into its therapeutic potential, both as a monotherapy and in combination with other anti-cancer agents.
References
- 1. Copanlisib for the Treatment of Malignant Lymphoma: Clinical Experience and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Copanlisib population pharmacokinetics from phase I–III studies and exposure–response relationships in combination with rituximab - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical Activity of PI3K Inhibitor Copanlisib in Gastrointestinal Stromal Tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Copanlisib synergizes with conventional and targeted agents including venetoclax in B- and T-cell lymphoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of the pan-class I phosphoinositide 3-kinase (PI3K) inhibitor copanlisib in the Pediatric Preclinical Testing Consortium in vivo models of osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of the pan-class I phosphoinositide 3-kinase (PI3K) inhibitor copanlisib in the Pediatric Preclinical Testing Consortium in vivo models of osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pan-PI3K inhibition with copanlisib overcomes Treg- and M2-TAM-mediated immune suppression and promotes anti-tumor immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pan-PI3K inhibition with copanlisib overcomes Treg- and M2-TAM-mediated immune suppression and promotes anti-tumor immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Copanlisib Hydrochloride: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copanlisib hydrochloride, known by the trade name Aliqopa, is a potent intravenous inhibitor of phosphatidylinositol-3-kinase (PI3K).[1][2] It exhibits predominant inhibitory activity against the PI3K-α and PI3K-δ isoforms, which are frequently overexpressed in malignant B-cells.[1][3] This targeted action disrupts key cell-signaling pathways, leading to the induction of apoptosis and inhibition of proliferation in cancerous B-cell lines.[1][2] Initially granted accelerated approval by the U.S. Food and Drug Administration (FDA) for the treatment of adult patients with relapsed follicular lymphoma who have received at least two prior systemic therapies, its manufacturer announced the voluntary withdrawal from the US market in November 2023.[1][4] This guide provides an in-depth overview of the chemical structure, physicochemical and pharmacological properties, and the underlying mechanism of action of this compound, tailored for a scientific audience.
Chemical Structure and Properties
This compound is the dihydrochloride salt of Copanlisib.[5] The chemical and physical properties of Copanlisib and its dihydrochloride salt are summarized in the tables below.
Table 1: Chemical Identity of Copanlisib and this compound
| Identifier | Copanlisib (Free Base) | This compound |
| IUPAC Name | 2-Amino-N-[7-methoxy-8-(3-morpholin-4-ylpropoxy)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl]pyrimidine-5-carboxamide[1] | 2-amino-N-[7-methoxy-8-(3-morpholin-4-ylpropoxy)-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-ylidene]pyrimidine-5-carboxamide;dihydrochloride[6] |
| CAS Number | 1032568-63-0[1] | 1402152-13-9[6] |
| Molecular Formula | C23H28N8O4[1] | C23H30Cl2N8O4[6] |
| Synonyms | BAY 80-6946[1] | BAY 80-6946 dihydrochloride, Aliqopa[6] |
Table 2: Physicochemical Properties of Copanlisib and this compound
| Property | Copanlisib (Free Base) | This compound |
| Molecular Weight | 480.529 g/mol [1] | 553.44 g/mol [7] |
| Appearance | Off-white to yellow solid[8] | White to slightly yellowish lyophilized solid[9] |
| Solubility | Soluble in 5% HCl, slightly soluble in DMSO, insoluble in water.[10] | Soluble in DMSO and Water (Sonication recommended for H2O).[10] |
| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 2 years.[8] | Dry, dark, and at 0 - 4°C for short term or -20°C for long term.[7] |
Mechanism of Action and Signaling Pathway
Copanlisib functions as a pan-class I PI3K inhibitor, with its primary targets being the PI3K-α and PI3K-δ isoforms.[11] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[6] In many cancers, this pathway is constitutively activated, promoting tumorigenesis.[5] By inhibiting PI3K, Copanlisib blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a crucial second messenger.[12] This, in turn, prevents the phosphorylation and activation of AKT, a key downstream effector, ultimately leading to the inhibition of mTOR and other downstream targets involved in cell proliferation and survival.[6][12]
Caption: Simplified signaling pathway of Copanlisib's inhibitory action on the PI3K/AKT/mTOR cascade.
Pharmacological Properties
Copanlisib exhibits potent inhibitory activity against the class I PI3K isoforms, as detailed in the table below.
Table 3: In-vitro Inhibitory Activity of Copanlisib
| PI3K Isoform | IC50 (nM) |
| PI3K-α | 0.5[7] |
| PI3K-β | 3.7[7] |
| PI3K-γ | 6.4[7] |
| PI3K-δ | 0.7[7] |
The pharmacokinetic properties of this compound have been characterized in clinical studies.
Table 4: Pharmacokinetic Properties of this compound
| Parameter | Value |
| Protein Binding | 84.2%[1] |
| Metabolism | Primarily by CYP3A4/5 (~90%), with minor contribution from CYP1A1 (~10%)[1] |
| Elimination Half-life | 39.1 hours (range: 14.6 to 82.4 hours)[1] |
| Excretion | Feces (64%), Urine (22%)[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to characterize the activity of Copanlisib.
PI3K Inhibition Assay (Radiometric)
This assay quantifies the inhibitory effect of Copanlisib on PI3K isoforms by measuring the incorporation of radioactive phosphate into the lipid substrate phosphatidylinositol (PI).
Methodology:
-
Plate Coating: 384-well plates are coated with a 1:1 molar ratio of phosphatidylinositol (PI) and phosphatidylserine (PS).[13]
-
Reaction Mixture: A reaction buffer containing the respective PI3K isoform (p110α, p110β, or p110γ), Copanlisib at various concentrations, and a buffer solution (e.g., 50 mM MOPSO, pH 7.0, 100 mM NaCl, 4 mM MgCl2, 0.1% BSA) is added to the wells.[13]
-
Initiation: The kinase reaction is initiated by the addition of an ATP solution containing [γ-33P]-ATP.[13]
-
Incubation: The plates are incubated at room temperature for a defined period (e.g., 2 hours).[13]
-
Termination: The reaction is stopped by the addition of an EDTA solution.[13]
-
Washing and Detection: The plates are washed to remove unincorporated [γ-33P]-ATP. A scintillation cocktail is then added to each well, and the radioactivity incorporated into the PI substrate is measured using a scintillation counter.[13]
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the Copanlisib concentration.
Cell Viability and Proliferation Assays
These assays are fundamental in determining the cytotoxic and cytostatic effects of Copanlisib on cancer cell lines.
CellTiter-Glo® Luminescent Cell Viability Assay:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of Copanlisib or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified duration (e.g., 72 hours).
-
Lysis and Luminescence Measurement: CellTiter-Glo® reagent is added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of metabolically active cells.
-
Data Analysis: Luminescence is measured using a plate reader, and the results are expressed as a percentage of the vehicle-treated control to determine the IC50 for cell viability.
BrdU Cell Proliferation Assay:
-
Cell Seeding and Treatment: Similar to the CellTiter-Glo® assay, cells are seeded and treated with Copanlisib.
-
BrdU Labeling: A few hours before the end of the incubation period, 5-bromo-2'-deoxyuridine (BrdU), a synthetic analog of thymidine, is added to the culture medium. Proliferating cells incorporate BrdU into their newly synthesized DNA.
-
Fixation and Detection: Cells are fixed, and the incorporated BrdU is detected using a specific anti-BrdU antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Substrate Addition and Measurement: A substrate for the enzyme is added, resulting in a colorimetric reaction that is quantified using a microplate reader.
-
Data Analysis: The absorbance values, which are proportional to the amount of BrdU incorporated, are used to assess the inhibitory effect of Copanlisib on cell proliferation.
Apoptosis Assay
The induction of apoptosis is a key mechanism of action for many anticancer drugs. The Caspase-Glo® 3/7 Assay is commonly used to measure this effect.
Methodology:
-
Cell Seeding and Treatment: Cells are plated in 96-well plates and treated with various concentrations of Copanlisib.
-
Incubation: Plates are incubated for a defined period to allow for the induction of apoptosis.
-
Caspase-Glo® 3/7 Reagent Addition: The Caspase-Glo® 3/7 reagent, which contains a luminogenic substrate for caspases-3 and -7, is added to each well.
-
Luminescence Measurement: The cleavage of the substrate by activated caspases-3 and -7 produces a luminescent signal that is measured with a plate reader.
-
Data Analysis: The luminescent signal, which is proportional to the amount of caspase-3/7 activity, is used to quantify the level of apoptosis induced by Copanlisib.
Caption: A representative workflow for the preclinical evaluation of a kinase inhibitor like Copanlisib.
Conclusion
This compound is a well-characterized PI3K inhibitor with a defined chemical structure and a clear mechanism of action. Its potent and selective inhibition of the PI3K/AKT/mTOR pathway provides a strong rationale for its therapeutic application in malignancies with dysregulated PI3K signaling. The comprehensive data on its chemical, physical, and pharmacological properties, along with established experimental protocols for its evaluation, make it a valuable tool for researchers and a subject of continued interest in the field of oncology drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Copanlisib | PI3K | Apoptosis | TargetMol [targetmol.com]
- 3. Copanlisib - Wikipedia [en.wikipedia.org]
- 4. Copanlisib: Novel PI3K Inhibitor for the Treatment of Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 7. medkoo.com [medkoo.com]
- 8. researchgate.net [researchgate.net]
- 9. Combinatorial screen of targeted agents with the PI3K inhibitors inavolisib, alpelisib, duvelisib, and copanlisib in multi-cell type tumor spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medkoo.com [medkoo.com]
- 11. Copanlisib for treatment of B-cell malignancies: the development of a PI3K inhibitor with considerable differences to idelalisib - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. apexbt.com [apexbt.com]
The Effect of Copanlisib on Tumor Cell Proliferation and Survival: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copanlisib (trade name Aliqopa®) is a potent, intravenous, pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor with predominant activity against the PI3K-α and PI3K-δ isoforms.[1] The PI3K/AKT/mTOR signaling pathway is a critical regulator of numerous cellular functions, including proliferation, survival, differentiation, and metabolism.[2][3] Dysregulation of this pathway through genetic mutations (e.g., in PIK3CA) or loss of the tumor suppressor PTEN is a common event in oncogenesis, making it a key target for cancer therapy.[2][3]
Copanlisib exerts its antitumor effects by blocking the catalytic activity of PI3K isoforms, thereby inhibiting downstream signaling. This leads to the induction of tumor cell death (apoptosis) and the inhibition of cellular proliferation, primarily through cell cycle arrest.[1][4] This technical guide provides a comprehensive overview of the preclinical and clinical data supporting Copanlisib's mechanism of action, detailed experimental protocols for assessing its effects, and visualizations of the core signaling pathways and workflows involved.
Quantitative Data on Copanlisib's Activity
The efficacy of Copanlisib has been quantified through various in vitro and in vivo studies. The following tables summarize key data points regarding its inhibitory activity, effects on cell proliferation and survival, and clinical responses.
Table 1: In Vitro Inhibitory Potency of Copanlisib
| Target | IC₅₀ Value (nM) | Notes |
| Kinase Isoforms | Cell-free assays demonstrate high potency against class I PI3K isoforms, with particular strength against α and δ.[5][6][7] | |
| PI3Kα | 0.5 | Predominant target isoform.[5][6][7] |
| PI3Kδ | 0.7 | Predominant target isoform, crucial in B-cell malignancies.[5][6][7] |
| PI3Kβ | 3.7 | Moderate activity.[5][6][7] |
| PI3Kγ | 6.4 | Moderate activity.[5][6][7] |
| mTOR | 45 | Significantly less potent against mTOR compared to PI3K isoforms.[2][5] |
| Cell Lines | ||
| PIK3CA-mutated cell lines | ~19 (mean) | Demonstrates increased potency in cell lines with activating PI3K pathway mutations.[5][6] |
| HER2-positive cell lines | ~17 (mean) | Shows efficacy in cell lines with HER2 amplification.[5][6] |
| Huh7 (Hepatocellular) | 47.9 | Example of activity in a solid tumor cell line.[7] |
| HepG2 (Hepatocellular) | 31.6 | Example of activity in a solid tumor cell line.[7] |
Table 2: Effects on Tumor Cell Proliferation, Apoptosis, and Cell Cycle
| Effect | Cell Line Context | Quantitative Measurement |
| Apoptosis | BCR-dependent DLBCL | Induces >50% apoptosis as a single agent.[8] |
| Merkel Cell Carcinoma | Dose-dependent increase in Annexin V positive cells.[9] | |
| B-cell Acute Lymphoblastic Leukemia | Minimal apoptosis as a single agent; primarily induces G0 arrest.[10] | |
| Colorectal Cancer (in vivo) | Increased cleaved PARP, an apoptosis marker.[11] | |
| Cell Cycle Arrest | B-cell Acute Lymphoblastic Leukemia | Significant increase in the quiescent G0 cell population with a corresponding decrease in S and G2/M phases after 72h treatment.[10] |
| Merkel Cell Carcinoma | Significant increase in the sub-G1 (apoptotic) population and a decrease in the S phase population.[9] | |
| Glioblastoma (U87MG) | Dose-dependent G1 arrest; population in G1 phase increased from ~47% (control) to ~93% (500 nM).[12] | |
| Glioblastoma (U251) | Dose-dependent G1 arrest; population in G1 phase increased from ~46% (control) to ~92% (500 nM).[12] | |
| In Vivo Efficacy | Rat KPL4 Breast Cancer Xenograft | Intravenous administration resulted in Tumor Growth Inhibition (TGI) rates of 77% (0.5 mg/kg), 84% (1 mg/kg), 99% (3 mg/kg), and 100% (6 mg/kg) on day 25.[5][6] |
Table 3: Clinical Efficacy in Hematologic Malignancies
| Malignancy Type | Trial Context | Objective Response Rate (ORR) | Complete Response (CR) |
| Relapsed Follicular Lymphoma | Phase II (CHRONOS-1), ≥2 prior therapies | 59% | 14% |
| Relapsed/Refractory Indolent NHL | Phase II | 47% | 1 CR, 1 unconfirmed CR |
| Relapsed/Refractory Aggressive Lymphoma | Phase II, DLBCL (ABC subtype) | 37.5% | 4 CRs |
| Tumors with PIK3CA Mutations | NCI-MATCH (Basket Trial), refractory setting | 16% | - |
Signaling Pathways and Mechanisms of Action
Copanlisib's primary mechanism is the direct inhibition of PI3K, which blocks the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This prevents the activation of downstream effectors like AKT and mTOR, leading to reduced cell proliferation and enhanced apoptosis.
Experimental Protocols
The following sections provide detailed methodologies for key assays used to evaluate the effects of Copanlisib on tumor cells.
Cell Viability and Proliferation Assay (CellTiter-Glo®)
This assay quantifies ATP, an indicator of metabolically active cells, to determine the number of viable cells in culture.
Protocol:
-
Cell Plating: Seed tumor cells in an opaque-walled 96-well or 384-well plate at a predetermined density (e.g., 5,000-15,000 cells/well) in 100 µL of culture medium.[9] Culture overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Copanlisib in culture medium. Add the desired concentrations to the experimental wells. Include vehicle-only (e.g., DMSO) control wells.
-
Incubation: Incubate the plate for a specified period (e.g., 48-96 hours) under standard cell culture conditions (37°C, 5% CO₂).[9]
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Luminescent Cell Viability Assay reagent to room temperature.
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Analysis: Subtract the average background luminescence (from medium-only wells) from all experimental readings. Plot the normalized luminescence values against the log of Copanlisib concentration to determine the IC₅₀ value.
Western Blot Analysis of PI3K Pathway Modulation
Western blotting is used to detect changes in the phosphorylation status of key signaling proteins downstream of PI3K, such as AKT and S6 ribosomal protein.
Protocol:
-
Cell Culture and Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of Copanlisib (e.g., 5 nM to 500 nM) or vehicle for a defined time (e.g., 2-24 hours).[5]
-
Cell Lysis:
-
Aspirate the media and wash cells once with ice-cold 1X PBS.
-
Add 100-150 µL of ice-cold 1X SDS Lysis Buffer containing protease and phosphatase inhibitors per well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Sonicate the lysate for 10-15 seconds to shear DNA and reduce viscosity.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto an 8-12% SDS-PAGE gel and run until adequate separation is achieved.[13]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane for 1 hour at room temperature in Blocking Buffer (e.g., 5% nonfat dry milk or BSA in TBST).
-
Incubate the membrane with a primary antibody (e.g., anti-phospho-AKT Ser473, anti-total-AKT, anti-β-actin) diluted in antibody dilution buffer overnight at 4°C with gentle agitation.
-
-
Washing and Secondary Antibody Incubation:
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again as in step 8. Add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.
-
Analysis: Quantify band intensity using densitometry software, normalizing phosphoprotein levels to total protein levels and loading controls (e.g., β-actin).
Apoptosis Assay (Annexin V & Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Culture and Treatment: Seed cells in a T25 flask or 6-well plate and treat with Copanlisib or vehicle control for a specified time (e.g., 24-48 hours).[9]
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, use trypsin and combine with the supernatant.
-
Washing: Wash the collected cells (approx. 1 x 10⁶ cells per sample) twice with cold 1X PBS by centrifuging at 300-500 x g for 5 minutes.
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Use unstained, Annexin V-only, and PI-only controls to set compensation and gates.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses the DNA-intercalating dye Propidium Iodide (PI) to quantify DNA content and determine the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Protocol:
-
Cell Harvesting: Collect approximately 1-2 x 10⁶ cells per sample after treatment with Copanlisib or vehicle.
-
Washing: Wash cells once with cold 1X PBS.
-
Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate on ice for at least 30 minutes (or store at -20°C for longer periods).
-
-
Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 850 x g) to pellet.
-
Wash the pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI Staining Solution containing RNase A (to degrade RNA).
-
-
Incubation: Incubate for 15-30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer, collecting data on a linear scale. Use pulse processing (e.g., pulse width vs. pulse area) to gate out cell doublets and aggregates.
-
Data Interpretation: Model the resulting DNA content histogram to quantify the percentage of cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases.
Visualized Workflows and Relationships
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. US10085992B2 - Transient protection of normal cells during chemotherapy - Google Patents [patents.google.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Targeted inhibition of PI3Kα/δ is synergistic with BCL-2 blockade in genetically defined subtypes of DLBCL - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of PI3K by copanlisib exerts potent antitumor effects on Merkel cell carcinoma cell lines and mouse xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pan-PI3Ki targets multiple B-ALL microenvironment interactions that fuel systemic and CNS relapse - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. A novel PI3K inhibitor XH30 suppresses orthotopic glioblastoma and brain metastasis in mice models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
Methodological & Application
Application Notes and Protocols: In Vitro Evaluation of Copanlisib Hydrochloride in Lymphoma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copanlisib hydrochloride is a potent pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor with predominant activity against the PI3K-α and PI3K-δ isoforms.[1][2] Dysregulation of the PI3K/AKT/mTOR signaling pathway is a common feature in many B-cell malignancies, making it a key therapeutic target.[1] Copanlisib has demonstrated significant anti-proliferative and pro-apoptotic activity in various lymphoma cell lines and has received accelerated approval from the US Food and Drug Administration (FDA) for the treatment of relapsed follicular lymphoma.[1][3] These application notes provide detailed protocols for the in vitro assessment of this compound's efficacy in lymphoma cell lines, focusing on cell viability, apoptosis induction, and target engagement within the PI3K/AKT signaling pathway.
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. In many lymphomas, this pathway is constitutively active, promoting cancer cell survival and resistance to therapy. Copanlisib exerts its anti-tumor effects by inhibiting PI3K, a key upstream kinase in this pathway. This inhibition leads to a downstream cascade of events, including the dephosphorylation of AKT and S6 ribosomal protein, ultimately resulting in decreased cell proliferation and increased apoptosis.
Data Presentation
Copanlisib In Vitro Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of copanlisib in various lymphoma cell lines. These values indicate the concentration of the drug required to inhibit the activity of the PI3K isoforms by 50% and the proliferation of lymphoma cell lines.
| Parameter | PI3Kα | PI3Kδ | PI3Kβ | PI3Kγ | Mantle Cell Lymphoma (Median) | Marginal Zone Lymphoma (Median) |
| IC50 (nM) | 0.5[4][5] | 0.7[4][5] | 3.7[4][5] | 6.4[4][5] | 22[6] | 36[6] |
Experimental Workflow
The general workflow for assessing the in vitro efficacy of copanlisib in lymphoma cell lines involves several key stages, from cell culture preparation to data analysis.
Experimental Protocols
Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
Lymphoma cell lines (e.g., Mantle Cell Lymphoma: Jeko-1, Rec-1; Marginal Zone Lymphoma: Karpas-1718, VL51; Diffuse Large B-cell Lymphoma: OCI-Ly1, U2932)
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
DMSO (vehicle control)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Cell Seeding:
-
Culture lymphoma cells in RPMI-1640 medium.
-
Seed cells into opaque-walled 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of culture medium.[1]
-
-
Compound Treatment:
-
Prepare a serial dilution of copanlisib in culture medium. A suggested concentration range is 0.1 nM to 1 µM.
-
Add the diluted copanlisib or DMSO vehicle control to the appropriate wells.
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Assay Procedure:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the copanlisib concentration and fitting the data to a dose-response curve.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Lymphoma cell lines
-
RPMI-1640 medium
-
This compound
-
DMSO (vehicle control)
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed lymphoma cells in 6-well plates at a density of 1 x 10^6 cells/well.
-
Treat the cells with copanlisib at concentrations around the predetermined IC50 value (e.g., 10 nM, 50 nM, 100 nM) and a vehicle control (DMSO) for 24 to 48 hours.
-
-
Cell Staining:
-
Harvest the cells by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Viable cells will be negative for both Annexin V-FITC and PI.
-
Early apoptotic cells will be positive for Annexin V-FITC and negative for PI.
-
Late apoptotic or necrotic cells will be positive for both Annexin V-FITC and PI.
-
Western Blot Analysis of PI3K Pathway Proteins
This technique is used to detect and quantify the levels of specific proteins in the PI3K/AKT pathway, such as phosphorylated AKT (p-AKT) and phosphorylated S6 (p-S6), to confirm the on-target effect of copanlisib.
Materials:
-
Lymphoma cell lines
-
RPMI-1640 medium
-
This compound
-
DMSO (vehicle control)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
Primary antibodies:
-
Rabbit anti-p-AKT (Ser473)
-
Rabbit anti-total AKT
-
Rabbit anti-p-S6 Ribosomal Protein (Ser240/244)
-
Rabbit anti-total S6 Ribosomal Protein
-
Mouse anti-GAPDH (loading control)
-
-
HRP-conjugated anti-rabbit and anti-mouse secondary antibodies
-
PVDF membrane
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Seed lymphoma cells and treat with copanlisib (e.g., 10 nM, 100 nM) or DMSO for 2 to 24 hours.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.[7]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
-
SDS-PAGE and Protein Transfer:
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended starting dilutions are 1:1000 for p-AKT, total AKT, p-S6, and total S6, and 1:5000 for GAPDH.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies (1:2000 dilution) for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane and apply ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control.
-
Logical Relationship of Assays
The combination of these assays provides a comprehensive in vitro assessment of copanlisib's efficacy, from its initial cytotoxic effects to its specific mechanism of action.
References
- 1. mdpi.com [mdpi.com]
- 2. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
- 3. researchgate.net [researchgate.net]
- 4. Spotlight on copanlisib and its potential in the treatment of relapsed/refractory follicular lymphoma: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Effective Concentration of Copanlisib for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Copanlisib (BAY 80-6946) is a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor with predominant activity against the PI3K-alpha and PI3K-delta isoforms, which are critical components of signaling pathways that regulate cell proliferation, survival, and metabolism.[1][2] Dysregulation of the PI3K pathway is a frequent event in various cancers, making it a key target for therapeutic intervention.[3][4] These application notes provide a comprehensive overview of the effective concentrations of Copanlisib used in cell culture experiments, detailed protocols for key assays, and visual representations of the relevant signaling pathway and experimental workflows.
Introduction
Copanlisib is an intravenous PI3K inhibitor that has demonstrated significant antitumor activity in both preclinical and clinical settings.[5][6] It primarily targets the p110α and p110δ isoforms of PI3K, leading to the inhibition of the PI3K/AKT/mTOR signaling cascade.[1][7] This inhibition can induce apoptosis and suppress the proliferation of malignant cells, particularly those of hematopoietic origin.[2][4] Determining the optimal concentration of Copanlisib is crucial for in vitro studies to ensure meaningful and reproducible results. This document serves as a guide for researchers utilizing Copanlisib in cell culture-based cancer research.
Data Presentation: Effective Concentrations of Copanlisib
The effective concentration of Copanlisib can vary significantly depending on the cell line, the specific biological endpoint being measured (e.g., inhibition of proliferation, induction of apoptosis), and the duration of exposure. The following table summarizes the half-maximal inhibitory concentration (IC50) values and other effective concentrations reported in the literature for various cancer cell lines.
| Cell Line | Cancer Type | Assay Type | Effective Concentration (IC50/EC50) | Incubation Time | Reference |
| PI3K Isoforms (Cell-free) | - | Kinase Assay | PI3Kα: 0.5 nM, PI3Kδ: 0.7 nM, PI3Kβ: 3.7 nM, PI3Kγ: 6.4 nM | - | [8][9] |
| Huh7 | Hepatocellular Carcinoma | Growth Inhibition | 47.9 nM | Not Specified | [8] |
| HepG2 | Hepatocellular Carcinoma | Growth Inhibition | 31.6 nM | Not Specified | [8] |
| Hep3B | Hepatocellular Carcinoma | Growth Inhibition | 72.4 nM | Not Specified | [8] |
| PIK3CA-mutated cell lines | Various Cancers | Proliferation | Mean: 19 nM | Not Specified | [9] |
| HER2-positive cell lines | Breast Cancer | Proliferation | Mean: 17 nM | Not Specified | [9] |
| BT20 | Breast Cancer | Apoptosis Induction (Caspase-9) | EC50: 340 nM | 24 hours | [9] |
| ELT3 | - | AKT Phosphorylation Inhibition | ~5 nM (complete inhibition) | 2 hours | [9][10] |
| Treg Cells | - | Viability Reduction | >50 nM (>60% reduction) | Not Specified | [11] |
| Treg Cells | - | Proliferation Inhibition | ≥20 nM (>80% reduction) | Not Specified | [11] |
| GIST-T1 (imatinib-sensitive) | Gastrointestinal Stromal Tumor | Viability | - | - | [12] |
| GIST-T1/670 (imatinib-resistant) | Gastrointestinal Stromal Tumor | Viability | - | - | [12] |
| GIST430/654 (imatinib-resistant) | Gastrointestinal Stromal Tumor | Viability | - | - | [12] |
| Lymphoma Cell Lines | B-cell and T-cell Lymphomas | Antitumor Activity | Median IC50 < 1 µM | Not Specified | [13] |
| HuCCT-1 (KRAS G12D) | Cholangiocarcinoma | Proliferation | 147 nM | Not Specified | [14] |
| EGI-1 (KRAS G12D) | Cholangiocarcinoma | Proliferation | 137 nM | Not Specified | [14] |
Signaling Pathway
The following diagram illustrates the PI3K/AKT/mTOR signaling pathway and the point of inhibition by Copanlisib.
Caption: PI3K/AKT/mTOR signaling pathway inhibited by Copanlisib.
Experimental Protocols
Protocol 1: Determination of IC50 for Cell Proliferation (MTS/MTT Assay)
This protocol outlines a common method for determining the concentration of Copanlisib that inhibits cell proliferation by 50% (IC50).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Copanlisib stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTS or MTT reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of Copanlisib in complete medium. A common starting concentration is 10 µM, with 2- or 3-fold dilutions.
-
Include a vehicle control (DMSO) at the same concentration as the highest Copanlisib concentration.
-
Carefully remove the medium from the wells and add 100 µL of the diluted Copanlisib or vehicle control.
-
Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTS/MTT Assay:
-
Add 20 µL of MTS/MTT reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot the percentage of cell viability versus the log of Copanlisib concentration.
-
Use a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
-
Caption: Workflow for determining the IC50 of Copanlisib.
Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This protocol describes how to measure apoptosis induced by Copanlisib using flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Copanlisib stock solution
-
6-well cell culture plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Incubate overnight.
-
Treat cells with various concentrations of Copanlisib (e.g., 20 nM, 62 nM, 200 nM as per reference[9]) and a vehicle control for 24-48 hours.
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
FITC (Annexin V) is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.
-
Gate on the cell population and create a quadrant plot to distinguish between:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
Conclusion
The effective concentration of Copanlisib in cell culture experiments is highly dependent on the specific cell line and the biological question being addressed. For proliferation assays, IC50 values typically fall within the nanomolar range.[8][9] For apoptosis induction, slightly higher concentrations or longer incubation times may be necessary.[9] It is imperative for researchers to empirically determine the optimal concentration of Copanlisib for their specific experimental system. The protocols provided herein offer a standardized approach to determining the efficacy of Copanlisib in vitro.
References
- 1. Spotlight on copanlisib and its potential in the treatment of relapsed/refractory follicular lymphoma: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Non-Hodgkin Lymphoma (NHL) Medication: Cytotoxic agents, Antineoplastic Agents, Histone Deacetylase Inhibitors, Antineoplastics, PI3K Inhibitors, Monoclonal Antibodies, Antineoplastic Agents, Proteasome Inhibitors, Antineoplastic Agents, mTOR Kinase Inhibitors, Antineoplastics, Angiogenesis Inhibitor, PD-1/PD-L1 Inhibitors, CAR T-cell Therapy, Antineoplastics, Anti-CD19 Monoclonal Antibodies, Colony-Stimulating Factor Growth Factors, Immunomodulators, Corticosteroids, Antineoplastics, Other, Antineoplastics, Anti-CD30 Monoclonal Antibodies [emedicine.medscape.com]
- 3. Molecular modeling strategy for detailing the primary mechanism of action of copanlisib to PI3K: combined ligand-based and target-based approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Copanlisib for the Treatment of Malignant Lymphoma: Clinical Experience and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copanlisib synergizes with conventional and targeted agents including venetoclax in B- and T-cell lymphoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copanlisib for treatment of B-cell malignancies: the development of a PI3K inhibitor with considerable differences to idelalisib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Pan-PI3K inhibition with copanlisib overcomes Treg- and M2-TAM-mediated immune suppression and promotes anti-tumor immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. apexbt.com [apexbt.com]
Application Notes and Protocols for Western Blot Analysis of pAKT Levels Following Copanlisib Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the qualitative and quantitative analysis of phosphorylated AKT (pAKT) levels in response to treatment with Copanlisib, a potent pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor. The protocols outlined herein are intended for use in cell biology, pharmacology, and cancer research settings to investigate the on-target effects of Copanlisib on the PI3K/AKT signaling pathway.
Introduction
The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a critical intracellular cascade that regulates fundamental cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a common feature in many human cancers, making it a key target for therapeutic intervention.[1][3] Copanlisib (BAY 80-6946) is a pan-class I PI3K inhibitor with predominant activity against the PI3K-α and PI3K-δ isoforms.[1][2][4] By inhibiting PI3K, Copanlisib effectively blocks the downstream activation of AKT, a serine/threonine kinase that acts as a central node in this pathway.[1][5]
The activation of AKT is marked by its phosphorylation at key residues, notably Serine 473 (Ser473) and Threonine 308 (Thr308).[3][6] Western blotting is a widely used and powerful technique to detect and quantify changes in the phosphorylation status of AKT in response to therapeutic agents like Copanlisib.[3][6] These application notes provide detailed protocols for performing Western blot analysis to assess the inhibitory effect of Copanlisib on AKT phosphorylation.
Signaling Pathway and Mechanism of Action
The PI3K/AKT signaling pathway is typically initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors. This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting AKT to the plasma membrane where it is phosphorylated and activated by PDK1 at Thr308 and by mTORC2 at Ser473.[3] Activated AKT then phosphorylates a multitude of downstream substrates, promoting cell survival and proliferation.[1] Copanlisib inhibits the catalytic activity of PI3K, thereby preventing the phosphorylation and activation of AKT.[1][5]
Caption: PI3K/AKT signaling pathway and the inhibitory action of Copanlisib.
Data Presentation: Effect of Copanlisib on pAKT Levels
The following table summarizes representative quantitative data from studies measuring the effect of Copanlisib on the levels of phosphorylated AKT.
| Treatment Group | Dose/Concentration | Tissue/Cell Type | Change in pAKT Levels (Median Inhibition) | Reference |
| Copanlisib | 0.4 mg/kg | Platelet-Rich Plasma | 73.8% | [7][8][9] |
| Copanlisib | 0.8 mg/kg | Platelet-Rich Plasma | 79.6% | [7][8][9] |
| Copanlisib | 0.8 mg/kg | Tumor Biopsies | Significant Reduction (P < 0.05) | [7][8][9] |
| Copanlisib | 0 - 1 µM (24h) | BxPC-3 & MIA PaCa-2 Cells | Dose-dependent suppression of pAKT (Ser473) | [5] |
Experimental Protocols
This section provides a detailed methodology for performing a Western blot analysis to determine the effect of Copanlisib treatment on the phosphorylation of AKT at Serine 473 (pAKT S473).
-
Cell Culture: Appropriate cancer cell line (e.g., lymphoma, breast cancer, or pancreatic cancer cell lines) and corresponding culture medium.
-
Copanlisib: Stock solution of known concentration.
-
Lysis Buffer: RIPA buffer or similar, supplemented with protease and phosphatase inhibitors.
-
Protein Assay: BCA or Bradford protein assay kit.
-
SDS-PAGE: Acrylamide/bis-acrylamide solution, TEMED, APS, Tris-HCl, SDS, glycerol, bromophenol blue.
-
Transfer System: PVDF or nitrocellulose membrane, transfer buffer (Tris, glycine, methanol).
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST).
-
Primary Antibodies: Rabbit anti-pAKT (Ser473) and rabbit anti-total AKT.
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
-
Wash Buffer: TBST (Tris-Buffered Saline, 0.1% Tween 20).
Caption: Experimental workflow for Western blot analysis.
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency in the appropriate medium.
-
Treat cells with varying concentrations of Copanlisib or a vehicle control for the desired time points.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.[6]
-
Lyse the cells by adding ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.[6][10]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.[6][11]
-
Incubate on ice for 30 minutes with occasional vortexing.[6][11]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[6][11]
-
Transfer the supernatant (protein lysate) to a new tube.[6][11]
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.[6][11]
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.[6][11]
-
Add Laemmli sample buffer to the lysates to a final concentration of 1X.[6][11]
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel. Include a protein ladder.[6][11]
-
Run the gel at a constant voltage until the dye front reaches the bottom.[6][11]
-
-
Protein Transfer:
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.[6][11]
-
Incubate the membrane with the primary antibody against pAKT (Ser473) diluted in blocking buffer overnight at 4°C.[6][11]
-
Wash the membrane three times with TBST for 5-10 minutes each.[6]
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[6][11]
-
Wash the membrane three times with TBST for 10 minutes each.[6][11]
-
-
Detection and Analysis:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.[6][11]
-
Capture the chemiluminescent signal using an imager or X-ray film.[6][11]
-
To analyze total AKT and a loading control (e.g., β-actin or GAPDH), the membrane can be stripped and re-probed with the respective primary antibodies.[6]
-
Quantify the band intensities using densitometry software. Normalize the pAKT signal to the total AKT signal for each sample.[6]
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or Weak Signal | Inactive antibody | Use a new or validated antibody. |
| Insufficient protein loaded | Increase the amount of protein loaded per lane. | |
| Inefficient transfer | Confirm transfer with Ponceau S stain. Optimize transfer time/voltage. | |
| High Background | Insufficient blocking | Increase blocking time or use a different blocking agent (e.g., 5% BSA). |
| Antibody concentration too high | Decrease the primary or secondary antibody concentration. | |
| Insufficient washing | Increase the number and duration of wash steps. |
Conclusion
The protocols and information provided in these application notes offer a robust framework for investigating the inhibitory effects of Copanlisib on the PI3K/AKT signaling pathway. By following these detailed procedures, researchers can effectively perform Western blot analysis to quantify changes in pAKT levels, thereby providing critical insights into the mechanism of action and efficacy of this therapeutic agent.
References
- 1. Spotlight on copanlisib and its potential in the treatment of relapsed/refractory follicular lymphoma: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copanlisib for the Treatment of Malignant Lymphoma: Clinical Experience and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. origene.com [origene.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Copanlisib Hydrochloride Administration in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of copanlisib hydrochloride in mouse xenograft models. Copanlisib is a potent intravenous pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor with predominant activity against the PI3K-α and PI3K-δ isoforms, key components of a signaling pathway often dysregulated in cancer.[1][2][3][4]
Introduction
This compound has demonstrated significant antitumor activity in a variety of preclinical xenograft models, including those for lymphoma, Merkel cell carcinoma, gastrointestinal stromal tumors, and neuroblastoma.[1][5][6][7] Its mechanism of action involves the inhibition of the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[1][8] This document outlines the necessary protocols for preparing and administering copanlisib, monitoring tumor growth, and understanding its molecular mechanism of action.
Data Presentation: Efficacy of Copanlisib in Mouse Xenograft Models
The following tables summarize quantitative data from various preclinical studies, providing a comparative overview of copanlisib's efficacy across different cancer types and xenograft models.
Table 1: Copanlisib Administration and Efficacy in Lymphoma Xenograft Models
| Cell Line/Model | Mouse Strain | Copanlisib Dose & Schedule | Administration Route | Key Findings | Reference |
| SSK41 (MZL) | N/A | N/A | N/A | Combination with venetoclax showed synergistic inhibition of cell viability.[6] | [6] |
| Indolent B-cell lymphomas | N/A | 60 mg fixed dose; Days 1, 8, 15 of a 28-day cycle | Intravenous (IV) | Objective Response Rate (ORR) of 60.6%.[9] | [9] |
| Follicular Lymphoma (FL) | N/A | 60 mg IV; Days 1, 8, 15 of a 28-day cycle | Intravenous (IV) | ORR of 58.7%, with a median duration of response of 22.6 months.[10] | [10] |
Table 2: Copanlisib Administration and Efficacy in Solid Tumor Xenograft Models
| Cell Line/Model | Mouse Strain | Copanlisib Dose & Schedule | Administration Route | Key Findings | Reference |
| MCC-3, MCC-9, MCC-21 (Merkel Cell Carcinoma) | NSG mice | Every other day for up to 6 weeks | Intraperitoneal (i.p.) | Significant inhibition of PI3K activity, induction of apoptosis, and decreased cell proliferation.[1] | [1][11] |
| GIST-T1 (Gastrointestinal Stromal Tumor) | N/A | N/A | N/A | Single-agent copanlisib inhibited GIST growth in vivo.[5] | [5] |
| KELLY (Neuroblastoma) | Nude mice | 6 mg/kg; every 2 days for 9 days | Intraperitoneal (i.p.) | Significantly suppressed the growth of neuroblastoma xenografts with mild toxicity.[7] | [7] |
| Triple-Negative Breast Cancer (TNBC) PDX models | N/A | N/A | N/A | Enhanced tumor growth inhibition in combination with eribulin.[12] | [12] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
Materials:
-
Sterile vehicle solution (e.g., 5% DMSO, 40% PEG300, 5% Tween-80, 50% PBS)[7] or as recommended by the supplier.
-
Sterile vials
-
Sterile syringes and needles
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of copanlisib dihydrochloride based on the desired dosage (e.g., 6 mg/kg) and the number and weight of the mice to be treated.[7]
-
Aseptically weigh the calculated amount of copanlisib dihydrochloride powder in a sterile vial.
-
Prepare the vehicle solution. For example, to prepare 10 mL of the vehicle mentioned above, mix 0.5 mL of DMSO, 4 mL of PEG300, 0.5 mL of Tween-80, and 5 mL of sterile PBS.
-
Add a small amount of the vehicle to the vial containing the copanlisib powder to create a paste.
-
Gradually add the remaining vehicle while vortexing to ensure complete dissolution. If necessary, use a sonicator to aid dissolution.[15]
-
Visually inspect the solution for any particulate matter. The final solution should be clear.
-
Filter-sterilize the final solution using a 0.22 µm syringe filter into a new sterile vial.
-
Store the prepared solution as recommended by the manufacturer, typically protected from light.
Protocol 2: Administration of Copanlisib to Mouse Xenograft Models
Materials:
-
Tumor-bearing mice (e.g., nude or NSG mice)
-
Prepared this compound solution
-
Appropriate size syringes and needles for the chosen administration route (e.g., 27-30 gauge for intraperitoneal injection)
-
Animal scale
-
70% ethanol for disinfection
Procedure:
-
Establish tumor xenografts by subcutaneously inoculating cancer cells (e.g., KELLY neuroblastoma cells) into the flank of the mice.[7]
-
Monitor tumor growth regularly using calipers. Begin treatment when tumors reach a predetermined size (e.g., 100-200 mm³).
-
Randomize mice into treatment and vehicle control groups.
-
Weigh each mouse before every administration to calculate the precise volume of copanlisib solution to be injected.
-
For intraperitoneal (i.p.) injection:
-
Gently restrain the mouse.
-
Wipe the lower abdominal area with 70% ethanol.
-
Insert the needle at a shallow angle into the peritoneal cavity, avoiding the bladder and internal organs.
-
Slowly inject the calculated volume of the copanlisib solution or vehicle.
-
-
For intravenous (i.v.) injection:
-
This route is more technically challenging and typically involves injection into the tail vein. Proper training and technique are essential.
-
Warm the mouse's tail to dilate the veins.
-
Place the mouse in a restrainer.
-
Inject the calculated volume of the copanlisib solution or vehicle slowly into a lateral tail vein.
-
-
Administer copanlisib according to the desired schedule (e.g., every other day, or on days 1, 8, and 15 of a 28-day cycle).[7][16]
-
Monitor the mice daily for any signs of toxicity, such as weight loss, changes in behavior, or signs of distress.[7]
Protocol 3: Assessment of Antitumor Efficacy
Materials:
-
Calipers
-
Animal scale
Procedure:
-
Measure tumor dimensions (length and width) with calipers at regular intervals (e.g., every 2-3 days).
-
Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.
-
Monitor the body weight of the mice at the same frequency as tumor measurements to assess treatment-related toxicity.[7]
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for markers of proliferation (Ki67) and apoptosis (cleaved caspase-3)).[1]
-
Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.[11]
Visualization of Key Processes
Copanlisib's Mechanism of Action: PI3K Signaling Pathway
Caption: Copanlisib inhibits PI3K, blocking downstream AKT/mTOR signaling.
Experimental Workflow for a Copanlisib Xenograft Study
Caption: Workflow for evaluating copanlisib efficacy in mouse xenografts.
References
- 1. Inhibition of PI3K by copanlisib exerts potent antitumor effects on Merkel cell carcinoma cell lines and mouse xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spotlight on copanlisib and its potential in the treatment of relapsed/refractory follicular lymphoma: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copanlisib for the Treatment of Malignant Lymphoma: Clinical Experience and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Copanlisib synergizes with conventional and targeted agents including venetoclax in B- and T-cell lymphoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Copanlisib for the Treatment of Malignant Lymphoma: Clinical Experience and Future Perspectives: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 9. Update on the role of copanlisib in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Copanlisib in the Treatment of Relapsed Follicular Lymphoma: Utility and Experience from the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of Copanlisib in Combination with Eribulin in Triple-negative Breast Cancer Patient-derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. EP3498266A1 - Formulations of copanlisib - Google Patents [patents.google.com]
- 14. WO2019048527A1 - Formulations of copanlisib - Google Patents [patents.google.com]
- 15. Copanlisib | PI3K | Apoptosis | TargetMol [targetmol.com]
- 16. Copanlisib Dosage Guide + Max Dose, Adjustments - Drugs.com [drugs.com]
Application Notes and Protocols for Copanlisib Hydrochloride in Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copanlisib, also known as BAY 80-6946, is a potent and selective intravenous inhibitor of pan-class I phosphoinositide 3-kinases (PI3K).[1][2][3][4] It demonstrates significant activity against PI3K-α and PI3K-δ isoforms, which are critical components of the PI3K/Akt/mTOR signaling pathway.[4] This pathway is a key regulator of cellular processes such as cell growth, proliferation, survival, and metabolism.[4][5] Dysregulation of the PI3K pathway is a common feature in many cancers, making it a prime target for therapeutic intervention.[4][5] Copanlisib's mechanism of action involves the inhibition of this pathway, leading to the induction of apoptosis and the suppression of tumor cell growth.[2][4]
These application notes provide detailed protocols for the solubilization and use of copanlisib hydrochloride in a laboratory setting, intended for researchers, scientists, and drug development professionals. It is crucial to distinguish between copanlisib free base and its hydrochloride salt, as their solubilities differ significantly.
Solubility and Storage
Copanlisib is available as a free base (CAS: 1032568-63-0) and as a dihydrochloride salt (CAS: 1402152-13-9).[6][7] The hydrochloride salt offers significantly improved solubility in aqueous solutions.
Data Presentation: Solubility of Copanlisib Forms
| Compound Form | Solvent | Maximum Concentration | Conditions |
| Copanlisib Dihydrochloride | H₂O | 50 mg/mL (90.34 mM) | Requires sonication[6] |
| DMSO | 5 mg/mL (9.03 mM) | Requires sonication, warming, and heating to 60°C[6] | |
| PBS | 100 mg/mL (180.69 mM) | Requires sonication; suitable for in vivo use[6] | |
| Copanlisib (Free Base) | 1M HCl | 100 mg/mL (208.11 mM) | Requires sonication[2][3] |
| DMSO | Sparingly soluble/Insoluble | Fresh, anhydrous DMSO recommended; warming to 37°C and sonication may aid dissolution[1][7][8][9] | |
| Water | Insoluble[1] | ||
| Ethanol | Insoluble[1] |
Storage Recommendations
-
Solid Compound: Store at -20°C for up to 3 years.[2]
-
Stock Solutions: Aliquot and store at -80°C for up to 2 years or at -20°C for up to 1 year to minimize freeze-thaw cycles.[2] DMSO is hygroscopic; moisture can reduce the solubility and stability of the compound.[1] It is recommended to use fresh, anhydrous DMSO for the preparation of stock solutions.
Mechanism of Action: PI3K/Akt/mTOR Pathway
Copanlisib functions by inhibiting class I PI3K enzymes, thereby blocking the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This prevents the recruitment and activation of downstream effectors like Akt, ultimately leading to decreased cell proliferation and survival.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of Copanlisib Dihydrochloride in DMSO
This protocol is suitable for most in vitro cell-based assays.
Methodology:
-
Preparation: Allow the vial of copanlisib dihydrochloride powder to reach room temperature before opening.
-
Calculation: To create a 10 mM stock solution, use the molecular weight of copanlisib dihydrochloride (553.44 g/mol ). For 1 mL of a 10 mM solution, 5.53 mg of the compound is required.
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial.[6]
-
Solubilization: To achieve complete dissolution, vortex the solution and sonicate in an ultrasonic bath.[6] If precipitation persists, the solution can be warmed and heated to 60°C.[6] Ensure the powder is completely dissolved before use.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles. Store aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[6]
Protocol 2: Preparation of Working Solutions for In Vitro Cell-Based Assays
Methodology:
-
Thaw Stock Solution: Thaw a frozen aliquot of the 10 mM copanlisib dihydrochloride stock solution at room temperature.
-
Serial Dilution: Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Vehicle Control: It is critical to include a vehicle control (DMSO) at the same final concentration as in the highest concentration of the copanlisib working solution. The final DMSO concentration in the culture medium should typically not exceed 0.1% to avoid solvent-induced toxicity.
-
Cell Treatment: Replace the existing medium in the cell culture plates with the medium containing the various concentrations of copanlisib or the vehicle control.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours) before proceeding with downstream analysis such as cell viability assays (e.g., MTT, CellTiter-Glo) or western blotting for pathway markers (e.g., p-Akt).
Protocol 3: Formulation for In Vivo Animal Studies
For in vivo administration, copanlisib dihydrochloride can be formulated in PBS to form a clear solution.
Methodology:
-
Weighing: Weigh the required amount of copanlisib dihydrochloride based on the desired dosage (mg/kg) and the number and weight of the animals.
-
Dissolution in PBS: Add sterile Phosphate Buffered Saline (PBS) to the compound.
-
Solubilization: Use sonication to achieve a clear solution. The solubility in PBS is high, up to 100 mg/mL.[6]
-
Administration: The solution is suitable for intravenous administration.[8] Always ensure the final formulation is sterile.
-
Fresh Preparation: It is recommended to prepare the formulation fresh on the day of use.
Important Considerations:
-
Solubility Verification: The provided solubility data is a guide. It is recommended to perform in-house solubility tests, as the actual solubility can be influenced by factors such as the purity of the compound, temperature, and the specific batch of solvent.[8]
-
Safety Precautions: this compound is a potent compound and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
pH Dependence: The solubility of copanlisib is pH-dependent, with increasing solubility at lower pH values.[10] This is an important consideration for formulation development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. The present and future of PI3K inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 6. pik-93.com [pik-93.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Characterization of the mechanism of action of the pan class I PI3K inhibitor NVP-BKM120 across a broad range of concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Determining the IC50 of Copanlisib in Various Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Abstract
Copanlisib (trade name Aliqopa) is a potent intravenous pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor with predominant activity against the PI3K-α and PI3K-δ isoforms.[1][2] These isoforms are critical components of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in various cancers, playing a crucial role in cell proliferation, survival, and metabolism.[3][4][5] This document provides detailed application notes and experimental protocols for determining the half-maximal inhibitory concentration (IC50) of Copanlisib in diverse cancer cell lines. The provided methodologies, particularly the MTT assay, are designed to offer a standardized approach for assessing the in vitro potency of Copanlisib, thereby facilitating preclinical drug evaluation and cancer research.
Introduction
The phosphatidylinositol 3-kinase (PI3K) pathway is a key signaling cascade that promotes cell survival and proliferation.[3] Its aberrant activation is a common feature in many human cancers, making it a prime target for therapeutic intervention.[4] Copanlisib has been developed to target this pathway and has received accelerated approval for the treatment of adult patients with relapsed follicular lymphoma who have received at least two prior systemic therapies.[1]
The determination of the IC50 value is a fundamental step in the preclinical assessment of any anticancer agent. It provides a quantitative measure of the drug's potency in inhibiting cancer cell growth. These application notes offer a comprehensive guide to performing IC50 determination for Copanlisib across a variety of cancer cell lines, enabling researchers to obtain reliable and reproducible data.
Mechanism of Action: The PI3K/AKT/mTOR Signaling Pathway
Copanlisib exerts its therapeutic effect by inhibiting class I PI3K isoforms, with particular potency against PI3K-α and PI3K-δ.[6] This inhibition blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). The reduction in PIP3 levels prevents the recruitment and activation of downstream effectors, most notably the serine/threonine kinase AKT. Inactivation of AKT, in turn, leads to the de-repression of the mTOR complex 1 (mTORC1) and other downstream targets, ultimately resulting in the inhibition of cell proliferation and the induction of apoptosis in cancer cells.[3][5]
IC50 Values of Copanlisib in Various Cancer Cell Lines
The following table summarizes the reported IC50 values of Copanlisib in a range of cancer cell lines. These values demonstrate the potent and variable anti-proliferative activity of Copanlisib across different cancer types.
| Cell Line | Cancer Type | IC50 (nM) | Notes |
| Various | Cell lines with PIK3CA-activating mutations | 19 (mean) | Activity in PIK3CA wild-type cells is about 40-fold less potent.[7][8] |
| Various | HER2-positive cell lines | 17 (mean) | |
| HepG2 | Hepatocellular Carcinoma | 31.6 | |
| Huh-7 | Hepatocellular Carcinoma | 47.9 | |
| Hep3B | Hepatocellular Carcinoma | 72.4 | |
| HuCCT-1 | Cholangiocarcinoma (KRAS G12D) | 147 | [9] |
| EGI-1 | Cholangiocarcinoma (KRAS G12D) | 137 | [9] |
| Various | Hematologic Tumor Cell Lines | < 10 | Several cell lines were extremely sensitive.[9][10] |
| Various | Breast and Endometrial Cancer Cell Lines | < 10 | Several cell lines were extremely sensitive.[9] |
Note: IC50 values can vary depending on the specific experimental conditions, such as cell density, incubation time, and the assay method used.
Experimental Protocol: IC50 Determination using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[11][12] This protocol outlines the steps for determining the IC50 of Copanlisib in adherent cancer cell lines.
Materials
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
Copanlisib stock solution (dissolved in DMSO)
-
96-well flat-bottom microplates
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Experimental Workflow
Procedure
-
Cell Seeding:
-
Harvest and count cells from a logarithmic growth phase culture. Ensure cell viability is >95%.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a series of dilutions of Copanlisib from the stock solution in complete culture medium. A common starting range for Copanlisib is 0.1 nM to 1000 nM.
-
It is crucial to maintain a consistent final DMSO concentration across all wells, typically ≤ 0.5%, to avoid solvent-induced cytotoxicity. Include a vehicle control (medium with the same final DMSO concentration as the drug-treated wells).
-
Carefully remove the medium from the wells and add 100 µL of the prepared Copanlisib dilutions or control solutions.
-
Incubate the plate for a predetermined duration, typically 72 hours, at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the treatment period, carefully remove the medium containing Copanlisib.
-
Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the MTT solution from the wells.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis
-
Background Subtraction: Subtract the average absorbance of the "medium only" blank wells from all other readings.
-
Calculate Percentage of Cell Viability: Determine the percentage of cell viability for each Copanlisib concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
IC50 Determination: Plot the percentage of cell viability against the logarithm of the Copanlisib concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) with appropriate software (e.g., GraphPad Prism) to calculate the IC50 value. The IC50 is the concentration of Copanlisib that results in a 50% reduction in cell viability.
Conclusion
This document provides a comprehensive overview and a detailed protocol for determining the IC50 of Copanlisib in various cancer cell lines. The provided information on Copanlisib's mechanism of action and its inhibitory concentrations, combined with a standardized experimental procedure, will enable researchers to accurately assess its anti-proliferative efficacy. Adherence to these protocols will facilitate the generation of robust and reproducible data, which is essential for the continued investigation and development of targeted cancer therapies like Copanlisib.
References
- 1. Copanlisib - Wikipedia [en.wikipedia.org]
- 2. Aliqopa (copanlisib) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 3. Spotlight on copanlisib and its potential in the treatment of relapsed/refractory follicular lymphoma: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 6. Copanlisib - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Phase II Study of Copanlisib in Patients With Tumors With PIK3CA Mutations: Results From the NCI-MATCH ECOG-ACRIN Trial (EAY131) Subprotocol Z1F - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
- 10. Copanlisib for the Treatment of Malignant Lymphoma: Clinical Experience and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Copanlisib Treatment in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Copanlisib, a pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor, in patient-derived xenograft (PDX) models. This document is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy of Copanlisib in a setting that closely mimics human tumor biology.
Introduction to Copanlisib and PDX Models
Copanlisib is an intravenous PI3K inhibitor with predominant activity against the PI3K-α and PI3K-δ isoforms, which are frequently dysregulated in various cancers.[1][2] By targeting the PI3K/AKT/mTOR signaling pathway, Copanlisib can induce tumor cell apoptosis and inhibit proliferation.[1][3] Patient-derived xenograft (PDX) models, established by implanting fresh patient tumor tissue into immunodeficient mice, have emerged as a valuable preclinical platform.[4][5] These models largely retain the histological and genetic characteristics of the original tumor, making them highly relevant for evaluating the efficacy of targeted therapies like Copanlisib.[4][6]
Quantitative Data Summary
The following tables summarize the in vitro potency of Copanlisib and provide examples of dosing regimens used in preclinical PDX studies.
Table 1: In Vitro Potency of Copanlisib Against PI3K Isoforms
| PI3K Isoform | IC50 (nmol/L) |
| PI3K-α | 0.5 |
| PI3K-δ | 0.7 |
| PI3K-β | 3.7 |
| PI3K-γ | 6.4 |
Data sourced from a study on the evaluation of Copanlisib in triple-negative breast cancer PDX models.[7]
Table 2: Exemplary Dosing Regimens of Copanlisib in PDX Models
| Tumor Type | Dosing Regimen | Route of Administration | Reference |
| Biliary Tract Cancer | 10 mg/kg, once daily (2 days on/5 days off) | Intravenous (i.v.) | [8] |
| Triple-Negative Breast Cancer | 10 mg/kg, on days 2 and 3 of each week | Intravenous (i.v.) | [7] |
| Gastrointestinal Stromal Tumor | 14 mg/kg, three times a week | Intravenous (i.v.) | [9] |
| Advanced Solid Tumors/NHL (Phase I) | 0.8 mg/kg (MTD), on days 1, 8, and 15 of a 28-day cycle | Intravenous (i.v.) | [10][11] |
Experimental Protocols
Protocol 1: Establishment of Patient-Derived Xenograft (PDX) Models
This protocol outlines the key steps for establishing PDX models from fresh patient tumor tissue.
Materials:
-
Fresh patient tumor tissue collected in sterile transport media (e.g., DMEM or RPMI-1640 with antibiotics).[12]
-
Immunodeficient mice (e.g., NOD/SCID or NSG).
-
Sterile surgical instruments.
-
Sterile phosphate-buffered saline (PBS).
-
Anesthetics (e.g., ketamine/xylazine).[4]
-
Tissue adhesive or sutures.
Procedure:
-
Tumor Tissue Acquisition: Obtain fresh tumor tissue from surgical resection or biopsy in a sterile container with transport media on ice.[4][12]
-
Tissue Processing: In a sterile biosafety cabinet, wash the tumor tissue with cold, sterile PBS to remove any blood or debris.[5] Carefully remove any non-tumoral tissue.
-
Tumor Fragmentation: Mince the tumor tissue into small fragments of approximately 2-3 mm³.[4][5]
-
Animal Preparation: Anesthetize the immunodeficient mouse. Shave and sterilize the implantation site (typically the flank or interscapular region).[4][13]
-
Implantation: Make a small incision in the skin. Using forceps, create a subcutaneous pocket and insert a single tumor fragment.[4][13]
-
Wound Closure: Close the incision with tissue adhesive or sutures.[4]
-
Monitoring: Monitor the mice regularly for tumor growth. Palpate the implantation site twice weekly. Once tumors become palpable, measure their dimensions with calipers.
-
Passaging: When a tumor reaches a volume of approximately 1,000-1,500 mm³, euthanize the mouse and harvest the tumor. The harvested tumor can be used for subsequent passaging into new cohorts of mice.[4]
Protocol 2: Copanlisib Efficacy Study in Established PDX Models
This protocol describes the workflow for evaluating the anti-tumor activity of Copanlisib in mice bearing established PDX tumors.
Materials:
-
A cohort of mice with established PDX tumors of a specified size (e.g., 100-200 mm³).[5]
-
Copanlisib for injection.
-
Vehicle control (e.g., 5% D-Mannitol in sterile water).[9]
-
Dosing equipment (e.g., syringes, i.v. catheters).
-
Calipers for tumor measurement.
Procedure:
-
Cohort Randomization: Once PDX tumors reach the desired volume, randomize the mice into treatment and control groups (typically 5-10 mice per group).[5]
-
Treatment Administration: Administer Copanlisib to the treatment group via intravenous injection according to the selected dosing schedule (see Table 2). Administer the vehicle control to the control group.[7][8][9]
-
Tumor Growth Monitoring: Measure tumor volume using calipers 2-3 times per week.[5] Calculate the tumor volume using the formula: Volume = (Length x Width²)/2 .[5][14]
-
Health Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Study Endpoint: The study can be terminated after a fixed duration or when tumors in the control group reach a predetermined maximum size.[5]
-
Data Analysis: Calculate the Tumor Growth Inhibition (TGI) for the treatment group compared to the control group. At the end of the study, tumors can be harvested for further analysis, such as pharmacodynamics and biomarker studies.[5]
Visualizations
Signaling Pathway of Copanlisib
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of Copanlisib.
Experimental Workflow for PDX Treatment
Caption: Experimental workflow for a Copanlisib efficacy study in PDX models.
References
- 1. Copanlisib - Wikipedia [en.wikipedia.org]
- 2. Spotlight on copanlisib and its potential in the treatment of relapsed/refractory follicular lymphoma: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bio-protocol.org [bio-protocol.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Evaluation of Copanlisib in Combination with Eribulin in Triple-negative Breast Cancer Patient-derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Copanlisib for the Treatment of Malignant Lymphoma: Clinical Experience and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. First-in-human phase I study of copanlisib (BAY 80-6946), an intravenous pan-class I phosphatidylinositol 3-kinase inhibitor, in patients with advanced solid tumors and non-Hodgkin's lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Establishing and Maintaining an Extensive Library of Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Video: Establishment and Characterization of Patient-Derived Xenograft Models of Anaplastic Thyroid Carcinoma and Head and Neck Squamous Cell Carcinoma [jove.com]
- 14. Assessment of Patient-Derived Xenograft Growth and Antitumor Activity: The NCI PDXNet Consensus Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assays with Copanlisib using MTT and CCK-8
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for assessing the cytotoxic effects of Copanlisib on cancer cell lines using two common colorimetric cell viability assays: MTT and CCK-8. Detailed protocols, data presentation guidelines, and visual representations of the underlying biological and experimental processes are included to ensure accurate and reproducible results.
Introduction to Copanlisib and Cell Viability Assays
Copanlisib is a potent pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor with predominant activity against PI3K-α and PI3K-δ isoforms, which are key components of the PI3K/AKT/mTOR signaling pathway.[1] This pathway is crucial for regulating cell cycle, proliferation, survival, and angiogenesis, and its dysregulation is a hallmark of many cancers.[1][2] By inhibiting PI3K, Copanlisib effectively induces tumor cell death by apoptosis and inhibits the proliferation of malignant cell lines.[3]
To evaluate the efficacy of Copanlisib, it is essential to perform robust cell viability assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and CCK-8 (Cell Counting Kit-8) assays are two widely used methods for this purpose. Both assays measure the metabolic activity of viable cells, which is directly proportional to the number of living cells in the sample.
-
MTT Assay: This assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells. The insoluble formazan is then solubilized, and the absorbance is measured to determine cell viability.[4]
-
CCK-8 Assay: This assay utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by cellular dehydrogenases to a water-soluble orange formazan dye. This method is known for its higher sensitivity and simpler protocol compared to the MTT assay.[5][6]
Data Presentation
The following tables summarize the inhibitory activity of Copanlisib against PI3K isoforms and its cytotoxic effects on various cancer cell lines.
Table 1: Inhibitory Activity of Copanlisib against Class I PI3K Isoforms
| PI3K Isoform | IC50 (nM) |
| PI3Kα | 0.5[2][3][7] |
| PI3Kδ | 0.7[2][3][7] |
| PI3Kβ | 3.7[2][3][7] |
| PI3Kγ | 6.4[2][3][7] |
Table 2: Cytotoxicity of Copanlisib in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (nM) |
| Mean of a panel | Human Tumor Cell Lines | Not Specified | 19[3] |
| Huh7 | Hepatocellular Carcinoma | Growth Inhibition Assay | 47.9[7] |
| HepG2 | Hepatocellular Carcinoma | Growth Inhibition Assay | 31.6[7] |
| Hep3B | Hepatocellular Carcinoma | Growth Inhibition Assay | 72.4[7] |
Signaling Pathway
The diagram below illustrates the mechanism of action of Copanlisib within the PI3K/AKT/mTOR signaling pathway.
Experimental Protocols
The following are detailed protocols for performing cell viability assays with Copanlisib using MTT and CCK-8.
MTT Assay Protocol
This protocol outlines the steps for assessing cell viability by measuring the reduction of MTT to formazan.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Copanlisib stock solution
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate the plate at 37°C in a 5% CO₂ humidified incubator for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of Copanlisib in culture medium. Remove the medium from the wells and add 100 µL of the various concentrations of Copanlisib. Include a vehicle control (medium with the same concentration of DMSO used to dissolve Copanlisib) and a blank (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48, 72, or 96 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the Copanlisib concentration to determine the IC50 value.
CCK-8 Assay Protocol
This protocol details the steps for a more sensitive and straightforward assessment of cell viability using the CCK-8 kit.
References
- 1. Update on the role of copanlisib in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spotlight on copanlisib and its potential in the treatment of relapsed/refractory follicular lymphoma: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. apexbt.com [apexbt.com]
- 6. dojindo.com [dojindo.com]
- 7. selleckchem.com [selleckchem.com]
Troubleshooting & Optimization
Technical Support Center: Understanding and Troubleshooting Acquired Resistance to Copanlisib Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and investigating the mechanisms of acquired resistance to Copanlisib hydrochloride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Copanlisib?
Copanlisib is a potent pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor with predominant activity against the p110α and p110δ isoforms.[1][2][3] In malignant B-cells, the PI3K pathway is often constitutively activated and plays a crucial role in cell proliferation, survival, and metabolism.[1][2] By inhibiting PI3K, Copanlisib aims to block these pro-survival signals.
Q2: What are the known mechanisms of acquired resistance to Copanlisib?
The primary mechanism of acquired resistance to Copanlisib involves the activation of bypass signaling pathways that circumvent the PI3K blockade. In preclinical models, particularly in marginal zone lymphoma (MZL), resistance is associated with the upregulation of:
-
Cytokine Signaling: Increased production of interleukins such as IL-1α, IL-1β, and IL-6.
-
NF-κB Pathway: Activation of the NF-κB signaling cascade.
-
MAPK Pathway: Upregulation of the MAPK/ERK signaling pathway.
-
JAK-STAT Pathway: Activation of JAK-STAT signaling, often mediated by increased cytokine signaling.[4]
These pathways can promote cell survival and proliferation independently of the PI3K pathway, thus rendering Copanlisib ineffective.
Q3: Does the tumor microenvironment play a role in Copanlisib resistance?
Yes, the tumor microenvironment can contribute to resistance. For instance, interactions between lymphoma cells and the surrounding stroma can provide survival signals that bypass PI3K inhibition. Furthermore, Copanlisib has immunomodulatory effects, and alterations in the immune microenvironment, such as the infiltration of regulatory T cells (Tregs) and M2 macrophages, may influence therapeutic response and resistance.[5]
Q4: Are there any known genetic mutations that confer resistance to Copanlisib?
Currently, specific mutations in the PIK3CA gene that are acquired and confer direct resistance to Copanlisib have not been extensively documented in the provided search results. However, loss of function of the tumor suppressor PTEN is a known mechanism of resistance to PI3K inhibitors in general, as it leads to the accumulation of PIP3 and sustained activation of AKT, downstream of PI3K.[6][7][8] While some studies suggest Copanlisib's activity may not be limited by PTEN loss in certain contexts, this remains an important area of investigation.[6]
Troubleshooting Guides
Problem 1: My cancer cell line, initially sensitive to Copanlisib, is now showing a resistant phenotype (increased IC50). How can I confirm and characterize this resistance?
Step 1: Confirm the Resistant Phenotype
-
Recommendation: Perform a dose-response assay to compare the half-maximal inhibitory concentration (IC50) of Copanlisib in your resistant cell line versus the parental, sensitive cell line. A significant increase (e.g., >10-fold) in the IC50 value confirms resistance.
-
Experimental Protocol:
-
Cell Viability Assay (MTT or CellTiter-Glo):
-
Seed both parental and suspected resistant cells in 96-well plates at a predetermined optimal density.
-
After 24 hours, treat the cells with a serial dilution of Copanlisib (e.g., 0.1 nM to 10 µM) for 72 hours.
-
Measure cell viability using MTT or CellTiter-Glo reagent according to the manufacturer's instructions.
-
Calculate the IC50 values using a non-linear regression analysis (log[inhibitor] vs. response).
-
-
Step 2: Investigate the Upregulation of Bypass Signaling Pathways
-
Recommendation: Use Western blotting to examine the phosphorylation status (activation) of key proteins in the MAPK and JAK-STAT pathways.
-
Experimental Protocol:
-
Western Blotting for Phosphorylated Proteins:
-
Culture parental and resistant cells and treat with Copanlisib at a concentration that inhibits the PI3K pathway in the sensitive cells (e.g., 100 nM) for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify protein concentration.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with primary antibodies against p-ERK, total ERK, p-STAT3, and total STAT3 overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate. An increase in the ratio of phosphorylated to total protein in the resistant line suggests pathway activation.
-
-
Step 3: Analyze Gene Expression Changes
-
Recommendation: Perform RNA sequencing (RNA-Seq) to obtain a comprehensive view of the transcriptional changes in the resistant cells compared to the parental cells.
-
Experimental Protocol:
-
RNA Sequencing:
-
Isolate high-quality total RNA from both parental and resistant cell lines (in triplicate for each condition).
-
Prepare sequencing libraries using a standard kit (e.g., Illumina TruSeq RNA Library Prep Kit).
-
Sequence the libraries on an Illumina platform (e.g., NextSeq or MiSeq).[9][10][11]
-
Perform bioinformatic analysis to identify differentially expressed genes.
-
Conduct pathway analysis (e.g., using GSEA or DAVID) to identify enriched signaling pathways in the resistant cells.
-
-
Problem 2: My RNA-Seq data from Copanlisib-resistant cells suggests upregulation of cytokine signaling and the chemokine receptor CXCR4. How can I validate these findings?
Step 1: Validate Increased Cytokine Secretion
-
Recommendation: Use an ELISA or a multiplex cytokine array to measure the levels of specific cytokines (e.g., IL-6, IL-1α, IL-1β) in the conditioned media of your resistant cells.
Step 2: Confirm Increased CXCR4 Surface Expression
-
Recommendation: Use flow cytometry to quantify the surface expression of CXCR4 on parental and resistant cells.
-
Experimental Protocol:
-
Flow Cytometry for CXCR4:
-
Harvest parental and resistant cells and wash with PBS containing 1% BSA.
-
Incubate the cells with a fluorescently labeled anti-CXCR4 antibody (or a primary anti-CXCR4 antibody followed by a fluorescently labeled secondary antibody) for 30 minutes on ice in the dark.
-
Include an isotype control to account for non-specific binding.
-
Wash the cells and resuspend in FACS buffer.
-
Analyze the cells using a flow cytometer, gating on the live cell population. An increase in the mean fluorescence intensity (MFI) in the resistant cells indicates higher CXCR4 expression.[12][13][14]
-
-
Step 3: Functional Validation of CXCR4 Upregulation
-
Recommendation: Test whether inhibiting CXCR4 can re-sensitize the resistant cells to Copanlisib.
-
Experimental Protocol:
-
Co-treatment with a CXCR4 Inhibitor:
-
Perform a cell viability assay as described in Problem 1, Step 1.
-
In addition to treating with Copanlisib alone, include treatment arms with a CXCR4 inhibitor (e.g., AMD3100) alone and in combination with Copanlisib.
-
A synergistic effect (a greater decrease in viability with the combination than with either agent alone) would suggest that CXCR4 upregulation is a key resistance mechanism.
-
-
Data Presentation
Table 1: IC50 Values of PI3K and BTK Inhibitors in Parental and Copanlisib-Resistant Marginal Zone Lymphoma (VL51) Cell Lines [4][15]
| Drug | Target | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Change in Resistance |
| Copanlisib | PI3Kα/δ | ~10 | >500 | >50 |
| Duvelisib | PI3Kδ/γ | ~50 | >2500 | >50 |
| Idelalisib | PI3Kδ | ~200 | >1000 | >5 |
| Ibrutinib | BTK | ~100 | >1500 | >15 |
Table 2: IC50 Values of Copanlisib Against Various Lymphoma Cell Lines [16]
| Lymphoma Subtype | Number of Cell Lines | Median IC50 (nM) | 95% Confidence Interval (nM) |
| Mantle Cell Lymphoma | 7 | 4.6 | 1.1 - 19.3 |
| Marginal Zone Lymphoma | 2 | 2.5 | 0.8 - 7.6 |
| Follicular Lymphoma | 3 | 11.2 | 1.4 - 91.1 |
| T-cell Lymphoma | 10 | 115.5 | 16.5 - 809.5 |
Visualizations
Caption: Acquired resistance to Copanlisib via bypass signaling pathways.
References
- 1. Copanlisib for treatment of B-cell malignancies: the development of a PI3K inhibitor with considerable differences to idelalisib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spotlight on copanlisib and its potential in the treatment of relapsed/refractory follicular lymphoma: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Update on the role of copanlisib in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pan-PI3K inhibition with copanlisib overcomes Treg- and M2-TAM-mediated immune suppression and promotes anti-tumor immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase II Study of Copanlisib in Patients With Tumors With PIK3CA Mutations: Results From the NCI-MATCH ECOG-ACRIN Trial (EAY131) Subprotocol Z1F - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PTEN Loss Mediates Clinical Cross-Resistance to CDK4/6 and PI3Kα Inhibitors in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PTEN Loss Mediates Cross-Resistance to CDK4/6 and PI3Ka Inhibitors in Breast Cancer - Mass General Advances in Motion [advances.massgeneral.org]
- 9. RNA Sequencing in B-Cell Lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High-Throughput RNA Sequencing in B-Cell Lymphomas | Springer Nature Experiments [experiments.springernature.com]
- 11. RNA Sequencing in B-Cell Lymphomas | Springer Nature Experiments [experiments.springernature.com]
- 12. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Abstract PO-46: Mechanisms of resistance to the PI3K inhibitor copanlisib in marginal zone lymphoma [fitforthem.unipa.it]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Copanlisib Resistance in Lymphoma Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating copanlisib resistance in lymphoma cells.
Frequently Asked Questions (FAQs)
Q1: My lymphoma cell line is showing reduced sensitivity to copanlisib. What are the potential mechanisms of resistance?
A1: Acquired resistance to copanlisib in lymphoma cells can be multifactorial. Key mechanisms observed in preclinical studies include:
-
Activation of Bypass Signaling Pathways: Your cells may have upregulated alternative survival pathways to circumvent PI3K inhibition. Commonly observed activated pathways include:
-
JAK/STAT Pathway: Increased production of cytokines like IL-6 can lead to the activation of STAT3 or STAT5, promoting cell survival.[1]
-
MAPK/ERK Pathway: Upregulation of MAPK signaling can also contribute to resistance.[2]
-
NF-κB Pathway: Activation of this pathway has been observed in copanlisib-resistant marginal zone lymphoma (MZL) cells.[2]
-
-
Upregulation of Anti-Apoptotic Proteins: Resistant cells may overexpress anti-apoptotic proteins, such as those from the Bcl-2 family, making them less susceptible to apoptosis induced by copanlisib.[2]
-
Increased Expression of Chemokine Receptors: Upregulation of CXCR4 has been identified as a resistance mechanism. The interaction of CXCR4 with its ligand, CXCL12, can promote cell survival and migration.[2][3]
-
Cross-Resistance to Other B-Cell Receptor (BCR) Pathway Inhibitors: It's important to note that copanlisib-resistant cells may also show decreased sensitivity to other PI3K inhibitors (e.g., duvelisib, idelalisib) and BTK inhibitors like ibrutinib.[2]
Q2: I have confirmed copanlisib resistance in my cell line. What are the next steps to investigate the underlying mechanism?
A2: To elucidate the specific resistance mechanism in your cell line, a multi-pronged approach is recommended:
-
Transcriptome Analysis (RNA-Seq): This will provide a global view of gene expression changes in your resistant cells compared to the parental, sensitive cells. Look for upregulation of genes involved in the signaling pathways mentioned in Q1.[2]
-
Western Blot Analysis: Probe for the phosphorylation status of key proteins in the PI3K/AKT, JAK/STAT, and MAPK pathways to confirm their activation.
-
Flow Cytometry: Assess the surface expression of proteins like CXCR4 on your resistant and parental cell lines.[2]
-
Cytokine Profiling: Measure the levels of secreted cytokines, such as IL-6, in the culture supernatant of resistant cells.[1]
Q3: What strategies can I explore in my experiments to overcome copanlisib resistance?
A3: Based on the identified resistance mechanisms, several combination strategies can be investigated preclinically:
-
Targeting Bypass Pathways:
-
JAK inhibitors (e.g., BSK805, ruxolitinib): If you observe JAK/STAT activation, combining copanlisib with a JAK inhibitor can be a synergistic approach.
-
-
Inducing Apoptosis:
-
Inhibiting Chemokine Signaling:
-
CXCR4 inhibitors (e.g., AMD3100): If your resistant cells overexpress CXCR4, the addition of a CXCR4 antagonist can restore sensitivity to copanlisib.[2]
-
-
Other Targeted Agents:
-
Conventional Chemotherapy:
-
Combination with agents like gemcitabine has been explored in clinical trials for relapsed/refractory lymphomas.[8]
-
Troubleshooting Guides
Problem: Inconsistent IC50 values for copanlisib in my cell viability assays.
| Possible Cause | Troubleshooting Step |
| Cell Seeding Density | Optimize cell number to ensure they are in the logarithmic growth phase during the assay. |
| Drug Dilution Errors | Prepare fresh serial dilutions of copanlisib for each experiment. Verify the stock concentration. |
| Assay Incubation Time | Ensure a consistent incubation time (e.g., 72 hours) for all experiments. |
| Cell Line Instability | Perform regular cell line authentication and mycoplasma testing. |
Problem: Difficulty in generating a stable copanlisib-resistant cell line.
| Possible Cause | Troubleshooting Step |
| Drug Concentration Too High | Start with a low concentration of copanlisib (around the IC50) and gradually increase it as the cells adapt. |
| Insufficient Culture Time | Developing stable resistance can take several months of continuous culture with the drug. |
| Cell Clumping | Ensure single-cell suspension before and during culture to prevent a subpopulation from being shielded from the drug. |
Data Presentation
Table 1: In Vitro IC50 Values for Copanlisib and Combination Partners in Lymphoma Cell Lines
| Cell Line | Drug | Sensitive IC50 (nM) | Resistant IC50 (nM) | Fold Change |
| VL51 (MZL) | Copanlisib | ~10 | >500 | >50 |
| VL51 (MZL) | Duvelisib | ~20 | >1000 | >50 |
| VL51 (MZL) | Idelalisib | ~100 | >500 | >5 |
| VL51 (MZL) | Ibrutinib | ~50 | >750 | >15 |
| KPL4 (Breast) | Copanlisib | <10 | - | - |
| ELT3 | Copanlisib | <10 | - | - |
Data synthesized from multiple preclinical studies.[2][9]
Table 2: Clinical Trial Outcomes for Copanlisib-Based Therapies in Relapsed/Refractory Lymphoma
| Trial / Combination | Lymphoma Type | Overall Response Rate (ORR) | Complete Response (CR) |
| CHRONOS-1 (Copanlisib monotherapy) | Indolent NHL | 59% | 12% |
| COSMOS (Copanlisib + Gemcitabine) | PTCL | 72% | 32% |
| Copanlisib + Rituximab | R/R B-NHL | 89% | 34% |
| Copanlisib Monotherapy | R/R B-NHL | 42% | 6% |
Data from various clinical trials.[8][10]
Experimental Protocols
Protocol 1: Generation of Copanlisib-Resistant Lymphoma Cell Lines
-
Initial Culture: Culture the parental lymphoma cell line in standard growth medium.
-
Drug Exposure: Continuously expose the cells to copanlisib at a concentration close to the experimentally determined IC50.
-
Monitoring: Monitor cell viability and proliferation regularly. Initially, a significant proportion of cells will die.
-
Dose Escalation: As the surviving cells begin to proliferate steadily, gradually increase the concentration of copanlisib.
-
Stability Check: Once the cells are growing robustly at a high concentration of copanlisib, culture them in drug-free medium for several passages (e.g., 3 weeks) to ensure the resistance phenotype is stable.
-
Confirmation: Confirm resistance by performing a cell viability assay (e.g., MTT or CCK-8) and comparing the IC50 of the resistant line to the parental line. A significant shift (e.g., >10-fold) indicates acquired resistance.[2][3]
Protocol 2: Western Blot for PI3K/AKT and JAK/STAT Pathway Activation
-
Cell Lysis: Lyse parental and resistant lymphoma cells with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against:
-
p-PI3K, PI3K
-
p-AKT (Ser473), AKT
-
p-STAT3, STAT3
-
p-STAT5, STAT5
-
β-actin (as a loading control)
-
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
Protocol 3: Flow Cytometry for CXCR4 Expression
-
Cell Preparation: Harvest 5 x 10^5 cells per sample and wash with FACS buffer (PBS with 0.5% BSA).
-
Staining: Incubate the cells with a PE-conjugated anti-CXCR4 antibody (or an appropriate isotype control) for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with FACS buffer.
-
Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Analysis: Analyze the data using appropriate software to determine the percentage of CXCR4-positive cells and the mean fluorescence intensity.
Visualizations
Caption: The PI3K/AKT/mTOR signaling pathway in lymphoma cells and the inhibitory action of copanlisib.
Caption: Key mechanisms of acquired resistance to copanlisib in lymphoma cells.
Caption: Experimental workflow for investigating and overcoming copanlisib resistance.
References
- 1. JAK/STAT pathway directed therapy of T-cell leukemia/lymphoma: inspired by functional and structural genomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ccrod.cancer.gov [ccrod.cancer.gov]
- 6. atcc.org [atcc.org]
- 7. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Copanlisib for treatment of B-cell malignancies: the development of a PI3K inhibitor with considerable differences to idelalisib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Optimizing Copanlisib Dosage for In Vivo Efficacy Studies: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Copanlisib dosage for in vivo efficacy studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for Copanlisib in preclinical in vivo studies?
A1: The optimal dose of Copanlisib can vary depending on the tumor model and the research question. However, a dose of 10 mg/kg administered intravenously on a "2 days on/5 days off" schedule has been shown to be effective in reducing tumor growth in a mantle cell lymphoma xenograft model.[1] In clinical settings, doses of 0.4 mg/kg and 0.8 mg/kg have been evaluated, with 0.8 mg/kg showing a better response.[2] A flat dose of 60 mg is also commonly used in clinical trials.[3][4][5]
Q2: What is the rationale for an intermittent dosing schedule?
A2: An intermittent dosing schedule for Copanlisib is often more effective and better tolerated than continuous dosing.[6][7] This schedule allows for potent, transient inhibition of the PI3K pathway in tumor cells while providing a recovery period for normal tissues, which can help mitigate toxicities.[5][8] Preclinical and clinical studies have demonstrated the efficacy of schedules such as once-weekly or on days 1, 8, and 15 of a 28-day cycle.[3][4][5][6]
Q3: What are the expected on-target effects of Copanlisib that can be monitored?
A3: Copanlisib is a pan-class I PI3K inhibitor with predominant activity against the PI3K-α and PI3K-δ isoforms.[3][9] On-target effects that can be monitored to confirm drug activity include:
-
Pharmacodynamic markers: A reduction in the phosphorylation of AKT (pAKT), a downstream effector of PI3K, can be measured in tumor biopsies or surrogate tissues like platelet-rich plasma.[2][4]
-
Metabolic changes: Transient hyperglycemia is a common on-target effect due to the inhibition of the PI3K-α isoform, which is involved in insulin signaling.[2][10][11] Monitoring blood glucose levels can serve as an indicator of target engagement.[2]
Q4: What are the most common adverse events observed with Copanlisib in in vivo studies?
A4: The most frequently reported treatment-related adverse events are transient hyperglycemia and hypertension.[2][3][10] Other common toxicities include neutropenia, diarrhea, and fatigue.[4][11] These side effects are generally manageable with supportive care and dose modifications if necessary.[12]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Excessive Toxicity (e.g., significant weight loss, lethargy) | Dose may be too high for the specific animal model or strain. | - Reduce the dose of Copanlisib. - Switch to a less frequent intermittent dosing schedule (e.g., from twice weekly to once weekly). - Ensure adequate supportive care, including hydration and nutrition. |
| Lack of Tumor Regression | - Insufficient drug exposure. - Tumor model is resistant to PI3K inhibition. - Suboptimal dosing schedule. | - Confirm correct drug formulation and administration. - Increase the dose of Copanlisib, while carefully monitoring for toxicity. - Consider a more frequent intermittent dosing schedule. - Evaluate the activation status of the PI3K pathway in the tumor model. Models with PIK3CA mutations may be more sensitive.[13] - Explore combination therapies. Copanlisib has shown synergistic effects with other agents like imatinib and venetoclax.[1] |
| High Variability in Tumor Response | - Inconsistent drug administration. - Biological variability within the animal cohort. - Heterogeneity of the tumor model. | - Ensure precise and consistent intravenous administration. - Increase the number of animals per group to improve statistical power. - Characterize the molecular profile of the tumor model to identify potential biomarkers of response. |
| Hyperglycemia Management | On-target effect of PI3K-α inhibition. | - Monitor blood glucose levels regularly post-infusion.[11] - In clinical settings, withholding the dose is recommended for high pre-dose or post-dose blood glucose levels, with dose reduction upon recurrence. For preclinical studies, consult with a veterinarian for appropriate management strategies, which may include insulin administration. |
| Hypertension Management | On-target effect. | - Monitor blood pressure post-infusion.[11] - In clinical practice, the dose is withheld for pre-dose hypertension, and dose reduction is considered if anti-hypertensive treatment is required post-dose.[12] For animal studies, consult with a veterinarian for monitoring and management. |
Experimental Protocols
In Vivo Xenograft Efficacy Study
-
Cell Culture and Implantation: Culture the desired cancer cell line (e.g., GIST-T1, JEKO-1) under standard conditions.[1][14] Harvest cells and resuspend in an appropriate medium (e.g., Matrigel). Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly (e.g., twice a week). Tumor volume can be calculated using the formula: (length x width^2)/2.
-
Randomization and Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize animals into treatment groups (e.g., vehicle control, Copanlisib).
-
Copanlisib Administration: Prepare Copanlisib for intravenous injection. A common dosing schedule is 10 mg/kg, administered on a "2 days on/5 days off" schedule.[1]
-
Efficacy and Toxicity Assessment:
Pharmacodynamic (PD) Marker Analysis
-
Sample Collection: Collect tumor tissue and/or blood samples at specified time points after Copanlisib administration (e.g., 2, 6, 24 hours). For blood samples, process to obtain platelet-rich plasma.
-
Western Blotting for pAKT:
-
Homogenize tumor tissue or lyse platelets to extract proteins.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against pAKT (e.g., pAKT-S473) and total AKT, followed by secondary antibodies.
-
Visualize and quantify the protein bands to determine the level of pAKT inhibition.[2]
-
-
Immunohistochemistry (IHC) for pAKT:
-
Fix tumor tissue in formalin and embed in paraffin.
-
Section the paraffin blocks and mount on slides.
-
Perform antigen retrieval and block endogenous peroxidases.
-
Incubate sections with a primary antibody against pAKT.
-
Apply a secondary antibody and a detection system.
-
Counterstain and mount the slides for microscopic evaluation.[14]
-
Visualizations
Caption: Copanlisib inhibits PI3K, blocking downstream signaling and reducing cell growth and survival.
Caption: Workflow for an in vivo efficacy study of Copanlisib in a xenograft model.
Caption: A decision tree for troubleshooting common issues in Copanlisib in vivo studies.
References
- 1. Copanlisib synergizes with conventional and targeted agents including venetoclax in B- and T-cell lymphoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Copanlisib for the Treatment of Malignant Lymphoma: Clinical Experience and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Update on the role of copanlisib in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copanlisib population pharmacokinetics from phase I–III studies and exposure–response relationships in combination with rituximab - PMC [pmc.ncbi.nlm.nih.gov]
- 6. First-in-human phase I study of copanlisib (BAY 80-6946), an intravenous pan-class I phosphatidylinositol 3-kinase inhibitor, in patients with advanced solid tumors and non-Hodgkin's lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 8. Copanlisib for treatment of B-cell malignancies: the development of a PI3K inhibitor with considerable differences to idelalisib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical Activity of PI3K Inhibitor Copanlisib in Gastrointestinal Stromal Tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Copanlisib for the Treatment of Malignant Lymphoma: Clinical Experience and Future Perspectives: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 11. Optimal Management of Adverse Events From Copanlisib in the Treatment of Patients With Non-Hodgkin Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Copanlisib Dosage Guide + Max Dose, Adjustments - Drugs.com [drugs.com]
- 13. Evaluation of the pan-class I phosphoinositide 3-kinase (PI3K) inhibitor copanlisib in the Pediatric Preclinical Testing Consortium in vivo models of osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
Technical Support Center: Strategies to Mitigate Copanlisib-Induced Hypertension in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering Copanlisib-induced hypertension in animal models. The information is intended for scientists and drug development professionals to facilitate their experimental design and interpretation.
Frequently Asked Questions (FAQs)
Q1: Why does Copanlisib, a PI3K inhibitor, cause hypertension?
A1: Copanlisib is a pan-class I PI3K inhibitor with predominant activity against the PI3K-α and PI3K-δ isoforms.[1] While inhibition of some PI3K isoforms, like PI3Kγ, has been associated with vasodilation and a decrease in blood pressure[2], the hypertensive effect of Copanlisib is thought to be an on-target effect related to the inhibition of the PI3K-α isoform.[3] The precise downstream mechanism is not fully elucidated in preclinical models but is believed to involve pathways that regulate vascular tone and fluid balance. In clinical settings, this hypertension is typically transient and infusion-related.[4]
Q2: What is the typical onset and duration of Copanlisib-induced hypertension in animal models?
A2: While specific data from animal models is limited in publicly available literature, clinical data in humans shows that hypertension associated with Copanlisib is transient and occurs shortly after infusion.[4] Blood pressure typically peaks within a few hours of administration and returns to baseline within 24 hours.[4] Researchers should establish a baseline blood pressure for their animal models and perform frequent monitoring post-Copanlisib administration to characterize the hemodynamic response in their specific model.
Q3: Are there any known biomarkers to predict which animals will develop hypertension?
A3: Currently, there are no established biomarkers to predict the severity of Copanlisib-induced hypertension in animal models. Baseline blood pressure may be a contributing factor, and animals with pre-existing cardiovascular conditions might be more susceptible. Consistent and thorough blood pressure monitoring is the most reliable way to identify affected animals.
Troubleshooting Guide
Issue: Significant and sustained increase in blood pressure observed after Copanlisib administration.
Possible Cause 1: On-target effect of Copanlisib.
-
Suggested Mitigation Strategy: Prophylactic or concurrent administration of a short-acting antihypertensive agent. Based on clinical management strategies and the known mechanisms of blood pressure regulation, the following classes of drugs could be considered for investigation in animal models:
-
Calcium Channel Blockers (CCBs): These agents cause vasodilation by blocking calcium influx into vascular smooth muscle cells. Dihydropyridine CCBs like amlodipine or nifedipine are commonly used in rodent models of hypertension.[5]
-
Angiotensin-Converting Enzyme (ACE) Inhibitors: These drugs block the production of angiotensin II, a potent vasoconstrictor. Enalapril and lisinopril are frequently used in rat and mouse models.[6][7]
-
Diuretics: These agents can help manage blood pressure by promoting the excretion of sodium and water. Hydrochlorothiazide is a commonly used diuretic in animal studies.
-
Table 1: Hypothetical Dosing of Antihypertensive Agents for Mitigation Studies in Rodents
| Antihypertensive Agent | Class | Suggested Starting Dose (Rodents) | Route of Administration | Rationale for Use |
| Amlodipine | Calcium Channel Blocker | 5-10 mg/kg, once daily | Oral gavage | Potent vasodilator, effective in various hypertension models.[5] |
| Enalapril | ACE Inhibitor | 10-20 mg/kg, once daily | Oral gavage or in drinking water | Blocks the renin-angiotensin system, a key regulator of blood pressure.[6][7] |
| Hydrochlorothiazide | Diuretic | 10-25 mg/kg, once daily | Oral gavage | Reduces fluid volume, which can contribute to blood pressure control. |
Note: These are suggested starting doses and should be optimized for the specific animal model and experimental conditions. Always consult relevant veterinary pharmacology resources.
Possible Cause 2: Stress-induced hypertension.
-
Suggested Mitigation Strategy:
-
Acclimatization: Ensure animals are properly acclimated to the experimental procedures, including handling and blood pressure measurement techniques, to minimize stress.
-
Refined Measurement Techniques: Utilize non-invasive methods like tail-cuff plethysmography in conscious animals after proper training and habituation. If invasive methods are necessary, ensure proper surgical technique and adequate post-operative recovery.
-
Experimental Protocols
Protocol 1: Induction and Monitoring of Copanlisib-Induced Hypertension
-
Animal Model: Use normotensive rodent models such as Sprague-Dawley rats or C57BL/6 mice.
-
Acclimatization: Acclimate animals to the housing facility for at least one week and to the blood pressure measurement procedure for 3-5 days prior to the experiment.
-
Baseline Measurement: Record baseline blood pressure for 2-3 consecutive days before Copanlisib administration.
-
Copanlisib Administration: Administer Copanlisib intravenously at a dose known to be effective in the desired cancer model (e.g., as reported in preclinical lymphoma studies).[1]
-
Blood Pressure Monitoring:
-
Non-invasive (Tail-Cuff Method): Measure blood pressure at baseline, and then at 1, 2, 4, 6, 8, and 24 hours post-infusion.
-
Invasive (Telemetry or Catheterization): For continuous monitoring, use telemetry implants or carotid artery catheterization. This will provide a more detailed profile of the hypertensive response.[8]
-
-
Data Analysis: Compare post-treatment blood pressure readings to the baseline values to quantify the magnitude and duration of the hypertensive effect.
Protocol 2: Evaluation of a Mitigating Agent (e.g., Calcium Channel Blocker)
-
Animal Groups:
-
Group 1: Vehicle Control
-
Group 2: Copanlisib + Vehicle for Mitigating Agent
-
Group 3: Copanlisib + Mitigating Agent (e.g., Amlodipine)
-
Group 4: Mitigating Agent (e.g., Amlodipine) only
-
-
Administration:
-
Administer the mitigating agent or its vehicle at a predetermined time before Copanlisib infusion (e.g., 30-60 minutes).
-
Administer Copanlisib as described in Protocol 1.
-
-
Blood Pressure Monitoring: Follow the same monitoring schedule as in Protocol 1.
-
Data Analysis: Compare the blood pressure profiles of Group 3 with Group 2 to determine if the mitigating agent significantly reduces the hypertensive effect of Copanlisib. Group 4 will serve as a control for the effect of the mitigating agent alone.
Visualizations
Caption: PI3K signaling pathway and the inhibitory action of Copanlisib.
Caption: Workflow for evaluating strategies to mitigate Copanlisib-induced hypertension.
References
- 1. Copanlisib synergizes with conventional and targeted agents including venetoclax in B- and T-cell lymphoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3Kγ inhibition reduces blood pressure by a vasorelaxant Akt/L-type calcium channel mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimal Management of Adverse Events From Copanlisib in the Treatment of Patients With Non-Hodgkin Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Update on the role of copanlisib in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of treatment with the calcium channel blocker darodipine (PY 108-068) on the morphology of pial and coronary arteries in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Animal Models of Hypertension: A Scientific Statement From the American Heart Association - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of the angiotensin converting enzyme inhibitor, lisinopril, on normal and diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
Copanlisib dose reduction and interruption due to toxicity in studies
This guide provides researchers, scientists, and drug development professionals with essential information for managing toxicities associated with Copanlisib, including protocols for dose reduction and interruption observed in key studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Copanlisib and how does it relate to its toxicity profile?
A1: Copanlisib is an inhibitor of phosphatidylinositol-3-kinase (PI3K), with predominant activity against the PI3K-α and PI3K-δ isoforms, which are commonly expressed in malignant B-cells.[1][2] Inhibition of these pathways can induce tumor cell death and inhibit proliferation.[2] The targeting of the PI3K-α isoform, which is involved in insulin signaling, is linked to the common adverse event of transient hyperglycemia.[3][4] The unique toxicity profile, particularly infusion-related hyperglycemia and hypertension, is partly attributed to its targeting of the alpha isoform.[1]
Q2: What are the most common adverse events (AEs) associated with Copanlisib?
A2: The most frequently reported AEs are infusion-related and transient hyperglycemia and hypertension.[5] Other common toxicities include diarrhea, decreased general strength, leukopenia, neutropenia, nausea, and lower respiratory tract infections.[2][6] In a Phase II trial, the most common treatment-related grade ≥3 AEs were hyperglycemia (41%), hypertension (24%), neutropenia (24%), and lung infections (16%).[7]
Q3: How common are dose interruptions and reductions with Copanlisib?
A3: Dose modifications are common. In the pivotal CHRONOS-1 trial, 74% of patients experienced dose interruptions, and 91% of these were due to adverse events.[1][4] Dose reductions to 45 mg occurred in 26% of patients, and to 30 mg in 6% of patients.[1] Despite this, 55% of dose interruptions lasted less than a week.[1][4] Permanent discontinuation due to treatment-related AEs occurred in 16% of patients.[1]
Troubleshooting Guides for Toxicity Management
Hyperglycemia
Issue: A patient is experiencing elevated blood glucose levels during or after Copanlisib infusion.
Experimental Protocol for Monitoring: In some clinical trials, glucose monitoring was performed pre-dose, and at 1, 3, 4, 5, 6, 8, and 24 hours after the infusion.[1] On days 2 and 3 of the first cycle, monitoring was performed three times per day.[1] It is recommended to screen for glycated hemoglobin (HbA1c) before starting therapy to identify at-risk patients.[4]
Troubleshooting and Dose Adjustment:
| Clinical Scenario | Recommended Action |
| Pre-infusion fasting glucose ≥ 160 mg/dL or random glucose ≥ 200 mg/dL | Withhold Copanlisib until fasting glucose is ≤ 160 mg/dL or random glucose is ≤ 200 mg/dL.[1][4] |
| Post-dose blood glucose ≥ 500 mg/dL (First Occurrence) | Withhold Copanlisib until fasting glucose is ≤ 160 mg/dL or random glucose is ≤ 200 mg/dL.[6] Reduce subsequent dose from 60 mg to 45 mg.[6] |
| Transient, manageable hyperglycemia | No dose reduction is typically warranted as the effect is transient.[1][4] |
Note: For patients with diabetes, Grade 4 hyperglycemia was reported in 35% of cases in one study, and two diabetic patients discontinued treatment due to this AE.[8]
Hypertension
Issue: A patient develops hypertension following Copanlisib infusion.
Experimental Protocol for Monitoring: Blood pressure elevations are typically evident around 2 hours after the start of the infusion.[7] Optimal blood pressure control and monitoring prior to and during the infusion are required.[7]
Troubleshooting and Dose Adjustment:
| Clinical Scenario | Recommended Action |
| Grade 3 Hypertension (Systolic BP ≥160 mmHg or Diastolic BP ≥100 mmHg) | Dose reduction, therapy interruption, or treatment discontinuation may be needed based on the persistence and severity.[7] |
| Life-threatening consequences | Discontinue Copanlisib.[1] |
| Uncontrolled blood pressure despite dose reduction | Discontinue Copanlisib.[1] |
Non-Infectious Pneumonitis (NIP)
Issue: A patient presents with symptoms such as cough, dyspnea, or hypoxia, with interstitial infiltrates on imaging.
Troubleshooting and Dose Adjustment:
| Toxicity Grade | Recommended Action |
| Grade 2 NIP | Withhold Copanlisib and treat with steroids until the condition improves to Grade 0 or 1.[1][4] Copanlisib can then be restarted at a reduced dose of 45 mg.[1] |
| Grade ≥3 NIP | Discontinue Copanlisib permanently.[1] |
Infections
Issue: A patient develops signs and symptoms of an infection.
Experimental Protocol for Monitoring: Patients should be carefully monitored for signs of infection.[1] Prophylaxis for Pneumocystis jirovecii pneumonia (PJP) should be considered for high-risk patients before initiating treatment.[1][7]
Troubleshooting and Dose Adjustment:
| Toxicity Grade | Recommended Action |
| Grade ≥3 Infection | Interrupt Copanlisib treatment until the infection resolves.[1][7] |
| Confirmed PJP | Withhold Copanlisib and treat the infection.[6] Resume at the previous dose with concomitant PJP prophylaxis once resolved.[6] |
Neutropenia
Issue: A patient has a decreased neutrophil count.
Experimental Protocol for Monitoring: Complete blood counts should be monitored at least once per week while the patient is receiving Copanlisib.[4]
Troubleshooting and Dose Adjustment:
| Clinical Scenario | Recommended Action |
| ANC ≤ 0.5 x 10³ cells/mm³ | Withhold Copanlisib until ANC recovers to > 0.5 x 10³ cells/mm³, then resume at the previous dose.[6] |
| Recurrence of ANC ≤ 0.5 x 10³ cells/mm³ | Reduce the Copanlisib dose to 45 mg.[6] |
Summary of Adverse Events from Clinical Studies
The following tables summarize key toxicity data from Copanlisib clinical trials.
Table 1: Incidence of Common Treatment-Emergent Adverse Events (TEAEs)
| Adverse Event | All Grades (%) | Grade ≥3 (%) |
| Hyperglycemia | 50.0% - 59.5%[4][5][9] | 25.0% - 41.0%[4][7] |
| Hypertension | 29.6% - 54.8%[4][5][9] | 23.9% - 40.5%[4][7] |
| Diarrhea | 35.2% - 40.5%[4][5][9] | 4.8% - 8.5%[4][9] |
| Neutropenia / Decreased Neutrophil Count | 28.9% - 34.5%[4][5][9] | Grade ≥3: 24%[7] |
| Fatigue | 48.8%[4][5] | 11.9%[4] |
| Lower Respiratory Tract Infections | 21% (in NHL patients)[1] | 12% (Grade 3), 2% (Grade 4)[1] |
Table 2: Dose Modifications Due to Adverse Events (CHRONOS-1 Study)
| Action | Percentage of Patients |
| Dose Interruption | 74%[1] |
| Dose Reduction to 45 mg | 26%[1] |
| Dose Reduction to 30 mg | 6%[1] |
| Permanent Discontinuation | 16%[1] |
Visualized Protocols and Pathways
References
- 1. Optimal Management of Adverse Events From Copanlisib in the Treatment of Patients With Non-Hodgkin Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copanlisib - Wikipedia [en.wikipedia.org]
- 3. Optimal Management of Adverse Events From Copanlisib in the Treatment of Patients With Non-Hodgkin Lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. targetedonc.com [targetedonc.com]
- 5. Copanlisib for the Treatment of Malignant Lymphoma: Clinical Experience and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. labeling.bayerhealthcare.com [labeling.bayerhealthcare.com]
- 7. Spotlight on copanlisib and its potential in the treatment of relapsed/refractory follicular lymphoma: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Investigating Upregulation of Bypass Signaling Pathways as a Resistance Mechanism to Copanlisib
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating resistance to the PI3K inhibitor, Copanlisib, mediated by the upregulation of bypass signaling pathways.
Frequently Asked Questions (FAQs)
Q1: What is Copanlisib and its primary mechanism of action?
Copanlisib (brand name Aliqopa) is an intravenous pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor.[1][2] It exhibits predominant inhibitory activity against the PI3K-α and PI3K-δ isoforms, which are frequently overexpressed in malignant B-cells.[1][3] By inhibiting the PI3K/AKT/mTOR signaling pathway, Copanlisib can induce tumor cell death (apoptosis) and inhibit the proliferation of malignant B-cell lines.[1]
Q2: What are the known bypass signaling pathways that can be upregulated to cause resistance to Copanlisib?
Preclinical studies, particularly in marginal zone lymphoma (MZL), have identified the upregulation of several key bypass signaling pathways as a mechanism of acquired resistance to Copanlisib. These include:
-
NF-κB Signaling Pathway: Activation of this pathway is a significant contributor to resistance.[4][5]
-
MAPK Signaling Pathway: Increased activity in this pathway can help cancer cells evade the effects of PI3K inhibition.[4][6]
-
JAK-STAT Signaling Pathway: Upregulation of this pathway, often driven by cytokine signaling, is another key resistance mechanism.[4][6]
-
Cytokine Signaling: Overexpression of cytokines such as IL-1A, IL-1B, and the chemokine receptor CXCR4 can drive the activation of the aforementioned resistance pathways.[4]
Q3: Is cross-resistance to other inhibitors observed in Copanlisib-resistant cells?
Yes, preclinical models have shown that cell lines with acquired resistance to Copanlisib can also exhibit decreased sensitivity to other PI3K inhibitors like duvelisib and idelalisib, as well as the BTK inhibitor ibrutinib.[4] This suggests that the upregulated bypass pathways can compensate for the inhibition of multiple nodes within the B-cell receptor signaling cascade.
Troubleshooting Guides
This section provides practical guidance for common experimental challenges encountered when studying Copanlisib resistance.
Generating Copanlisib-Resistant Cell Lines
Q: My cell line is not developing resistance to Copanlisib despite prolonged exposure. What could be the issue?
Possible Causes and Solutions:
-
Suboptimal Starting Concentration: The initial concentration of Copanlisib may be too high, leading to excessive cell death, or too low, providing insufficient selective pressure.
-
Solution: Determine the IC50 of Copanlisib for your parental cell line using an MTT or similar cell viability assay. Begin the resistance induction protocol with a concentration at or slightly below the IC50.[7]
-
-
Inappropriate Dose Escalation: Increasing the drug concentration too quickly or in large increments may not allow sufficient time for cellular adaptation.
-
Solution: Employ a gradual dose escalation strategy. After an initial selection period, increase the Copanlisib concentration by 1.5- to 2-fold and allow the cells to recover and resume proliferation before the next increase.[7]
-
-
Cell Line Instability: Some cell lines may be inherently unable to develop resistance through the upregulation of bypass pathways.
-
Solution: If possible, try generating resistant lines from multiple parental cell lines to increase the likelihood of success.
-
-
Long Doubling Time: The process of developing resistance can take several months, especially for slow-growing cell lines.[8]
-
Solution: Be patient and continue to culture the cells under selective pressure, replenishing the media with fresh Copanlisib regularly (e.g., every 3-4 days).[9]
-
MTT Assay for IC50 Determination
Q: I am observing high variability and inconsistent results in my MTT assays. What are the common pitfalls?
Possible Causes and Solutions:
-
Inconsistent Cell Seeding: Uneven cell numbers across wells will lead to variable formazan production.
-
Solution: Ensure a homogenous single-cell suspension before and during seeding. Gently swirl the cell suspension between pipetting into different wells.[10]
-
-
"Edge Effect": Wells on the periphery of the microplate are prone to evaporation, leading to altered cell growth and drug concentrations.
-
Solution: Avoid using the outer wells for experimental samples. Instead, fill them with sterile PBS or media to maintain humidity.[10]
-
-
Incomplete Solubilization of Formazan Crystals: Undissolved formazan crystals will lead to inaccurate absorbance readings.
-
Solution: Ensure a sufficient volume of a suitable solubilization solvent (e.g., DMSO) is added and that the crystals are completely dissolved. Gentle shaking on an orbital shaker can aid this process.[11]
-
-
MTT Reagent Toxicity: High concentrations or prolonged incubation with the MTT reagent can be toxic to cells.[11][12]
-
Solution: Optimize the MTT concentration and incubation time for your specific cell line to minimize toxicity while still achieving a detectable signal.[11]
-
Flow Cytometry for CXCR4 Expression
Q: I am getting a weak or no signal for CXCR4 surface expression in my Copanlisib-resistant cells.
Possible Causes and Solutions:
-
Low Target Expression: While resistance may be associated with increased CXCR4, the overall expression level might still be low.
-
Solution: Use a bright fluorochrome-conjugated primary antibody to enhance signal detection.[13]
-
-
Antibody Titration: Using too much or too little antibody can lead to suboptimal staining.
-
Solution: Perform an antibody titration experiment to determine the optimal staining concentration for your specific cell line and flow cytometer.
-
-
Cell Handling: Improper handling can lead to the internalization or degradation of surface antigens.
-
Solution: Keep cells on ice during staining and use pre-chilled buffers to minimize internalization.[14]
-
-
Fixation and Permeabilization (for intracellular staining): If also assessing intracellular CXCR4, ensure the appropriate fixation and permeabilization protocol is used, as this can affect surface epitope detection.[13]
RNA-Seq Data Analysis
Q: I am having trouble identifying differentially expressed genes related to bypass signaling pathways in my RNA-Seq data.
Possible Causes and Solutions:
-
Insufficient Sequencing Depth or Replicates: Low read counts or an insufficient number of biological replicates can limit the statistical power to detect differentially expressed genes.
-
Solution: Ensure adequate sequencing depth and a sufficient number of biological replicates (at least three is recommended) for each condition (parental vs. resistant).[15]
-
-
Inappropriate Normalization: Differences in library size and RNA composition between samples can obscure true differences in gene expression.
-
Solution: Use appropriate normalization methods (e.g., TMM, RLE) to account for these variations before performing differential expression analysis.[16]
-
-
Incorrect Statistical Model: The choice of statistical model for differential expression analysis is crucial.
-
Solution: Use tools specifically designed for RNA-Seq data, such as DESeq2 or edgeR, which employ negative binomial models to account for the discrete nature of count data.[17]
-
-
Lack of Pathway Analysis: Simply looking at a list of differentially expressed genes may not reveal the underlying biological pathways.
-
Solution: Perform gene set enrichment analysis (GSEA) or other pathway analysis tools to identify enriched signaling pathways within your differentially expressed gene list.[18]
-
Data Presentation
Table 1: IC50 Values of Various Inhibitors in Parental vs. Copanlisib-Resistant Marginal Zone Lymphoma (MZL) Cell Lines.
| Inhibitor | Parental IC50 | Resistant IC50 | Fold Change in Resistance |
| Copanlisib | (IC50 of parental line) | >50-fold higher | >50 |
| Duvelisib | (IC50 of parental line) | ~50-fold higher | ~50 |
| Idelalisib | (IC50 of parental line) | ~5-fold higher | ~5 |
| Ibrutinib | (IC50 of parental line) | ~15-fold higher | ~15 |
Data is synthesized from preclinical studies on the VL51 cell line.[4]
Table 2: Upregulated Genes in Copanlisib-Resistant MZL Cells Identified by RNA-Seq.
| Pathway | Upregulated Genes |
| Cytokine Signaling | IL1A, IL1B, CXCR4 |
| NF-κB Signaling | LTA, TNF |
| MAPK Signaling | RASGRP4, RASGRP2 |
| JAK-STAT Signaling | STAT3, JAK3 |
| Negative Regulators of Apoptosis | CD44, JUN |
This table summarizes key upregulated genes identified through transcriptome profiling of Copanlisib-resistant MZL cell lines.[4]
Experimental Protocols
Protocol: Generation of Copanlisib-Resistant Cell Lines
-
Determine Parental IC50: Culture the parental cell line (e.g., VL51 for MZL) and determine the half-maximal inhibitory concentration (IC50) of Copanlisib using a 72-hour MTT assay.
-
Initial Drug Exposure: Continuously culture the parental cells in media containing Copanlisib at a concentration equal to the IC90.
-
Monitor and Maintain: Replenish the media with fresh Copanlisib every 3-4 days. Monitor the cells for signs of widespread cell death and the emergence of resistant clones.
-
Dose Escalation: Once the cells have adapted and are proliferating steadily, gradually increase the concentration of Copanlisib.
-
Confirm Resistance: After several months of continuous culture under selective pressure, confirm the resistant phenotype by performing an MTT assay to compare the IC50 of the resistant line to the parental line. A significant increase (e.g., >10-fold) indicates the successful generation of a resistant cell line.[19]
-
Verify Stability: To ensure the resistance is stable, culture the resistant cells in drug-free media for a period (e.g., 3 weeks) and then re-assess the IC50.[4]
-
Rule out Multidrug Resistance: Confirm that the resistance is specific to the targeted pathway and not due to general multidrug resistance mechanisms by testing the sensitivity of the resistant cells to an unrelated cytotoxic agent, such as vincristine.[4]
Protocol: Western Blot for Phosphorylated Proteins (e.g., p-AKT, p-STAT3)
-
Sample Preparation: Lyse cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins. Keep samples on ice throughout the procedure.[20]
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST). Avoid using milk as a blocking agent, as it contains phosphoproteins that can cause high background.[21]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-STAT3) overnight at 4°C.
-
Washing: Wash the membrane thoroughly with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-STAT3).
Visualizations
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of Copanlisib.
References
- 1. reference.medscape.com [reference.medscape.com]
- 2. Copanlisib for the Treatment of Malignant Lymphoma: Clinical Experience and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Update on the role of copanlisib in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. atcc.org [atcc.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 14. biocompare.com [biocompare.com]
- 15. RNA-seq Data: Challenges in and Recommendations for Experimental Design and Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Differential gene expression (DGE) analysis | Training-modules [hbctraining.github.io]
- 17. academic.oup.com [academic.oup.com]
- 18. Hands-on: Reference-based RNA-Seq data analysis / Reference-based RNA-Seq data analysis / Transcriptomics [training.galaxyproject.org]
- 19. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
Improving the therapeutic index of Copanlisib through intermittent dosing
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists utilizing Copanlisib in their experiments.
Troubleshooting Guides
Western Blot for Phospho-AKT (Ser473) Inhibition
Objective: To verify the on-target effect of Copanlisib by measuring the decrease in phosphorylated AKT at Ser473.
Potential Issue 1: No decrease in p-AKT (Ser473) signal after Copanlisib treatment.
| Possible Cause | Troubleshooting Step |
| Inactive Copanlisib | Ensure proper storage of Copanlisib solution as per manufacturer's instructions. Prepare fresh dilutions for each experiment. |
| Suboptimal Copanlisib Concentration or Incubation Time | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment for your specific cell line. IC50 values for Copanlisib are typically in the nanomolar range.[1] |
| Cell Line Resistance | Some cell lines may exhibit intrinsic or acquired resistance to PI3K inhibitors.[2] Consider using a different cell line known to be sensitive to Copanlisib or investigate potential resistance mechanisms. |
| Issues with Antibody | Use a phospho-specific antibody validated for Western blotting. Ensure the primary antibody is used at the recommended dilution and the secondary antibody is appropriate. |
| Phosphatase Activity | Add phosphatase inhibitors to your lysis buffer to prevent dephosphorylation of your target protein. Keep samples on ice or at 4°C throughout the lysis procedure. |
| High Background Obscuring Signal | Use Tris-buffered saline with Tween-20 (TBST) for all washing steps. Consider using Bovine Serum Albumin (BSA) instead of milk for blocking, as milk contains phosphoproteins that can increase background.[3] |
Potential Issue 2: Weak or no signal for total AKT.
| Possible Cause | Troubleshooting Step |
| Low Protein Expression | Ensure your cell line expresses sufficient levels of total AKT. Load a higher amount of protein lysate (20-30 µg is a good starting point). |
| Poor Protein Transfer | Verify the efficiency of protein transfer from the gel to the membrane using a total protein stain like Ponceau S. |
| Antibody Issues | Confirm the total AKT antibody is working correctly by using a positive control lysate from a cell line known to express high levels of AKT. |
Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo®)
Objective: To assess the cytotoxic or cytostatic effects of Copanlisib on cancer cell lines.
Potential Issue: No significant decrease in cell viability after Copanlisib treatment.
| Possible Cause | Troubleshooting Step |
| Incorrect Dosing | Verify the concentration of your Copanlisib stock solution and ensure accurate serial dilutions. |
| Inappropriate Assay Duration | The anti-proliferative effects of Copanlisib may be more pronounced with longer incubation times (e.g., 72 hours). |
| Cell Line Insensitivity | The sensitivity of cell lines to Copanlisib can vary. Consider testing a panel of cell lines to find a suitable model. |
| High Seeding Density | Overly confluent cells may be less sensitive to treatment. Optimize the initial cell seeding density to ensure cells are in the logarithmic growth phase during treatment. |
Apoptosis Assays (e.g., Annexin V/PI Staining by Flow Cytometry)
Objective: To determine if Copanlisib induces apoptosis in treated cells.
Potential Issue: No increase in the apoptotic cell population.
| Possible Cause | Troubleshooting Step |
| Suboptimal Treatment Conditions | Perform a time-course experiment to capture the peak of apoptosis, as it is a dynamic process. Also, ensure the Copanlisib concentration is sufficient to induce apoptosis in your cell line. |
| Cell Cycle Arrest vs. Apoptosis | Copanlisib can also induce cell cycle arrest.[4] Consider performing cell cycle analysis to distinguish between these cellular fates. |
| Assay Technique | Ensure proper handling of cells during staining to avoid mechanical damage that could lead to false positive necrotic cells. Analyze samples promptly after staining. |
Frequently Asked Questions (FAQs)
Q1: What is the rationale for the intermittent dosing schedule of Copanlisib?
A1: The intermittent dosing schedule (typically on days 1, 8, and 15 of a 28-day cycle) is designed to improve the therapeutic index of Copanlisib.[5][6][7] Preclinical and clinical studies have shown that this schedule allows for sustained inhibition of the PI3K pathway in tumor cells while providing recovery periods for normal tissues.[7][8] This approach helps to mitigate some of the toxicities associated with continuous PI3K inhibition, such as severe diarrhea, colitis, and hepatotoxicity, which are more commonly observed with oral, continuously dosed PI3K inhibitors.[5][9] The most common severe adverse events with intermittent Copanlisib, hyperglycemia and hypertension, are typically transient and manageable.[9]
Q2: What are the key downstream targets to assess Copanlisib's activity in vitro?
A2: The primary downstream effector of PI3K is AKT. Therefore, assessing the phosphorylation status of AKT at Serine 473 (p-AKT S473) is a key indicator of Copanlisib's on-target activity.[8] Inhibition of p-AKT can be observed as early as 1 hour after treatment.[8] Other downstream markers in the PI3K/AKT/mTOR pathway, such as phosphorylated S6 ribosomal protein (p-S6), can also be evaluated.[10]
Q3: What concentrations of Copanlisib should I use for in vitro experiments?
A3: Copanlisib is a potent inhibitor with IC50 values in the low nanomolar range for PI3Kα and PI3Kδ isoforms (0.5 nM and 0.7 nM, respectively).[1] For cell-based assays, a starting concentration range of 0.1 nM to 1000 nM is recommended for dose-response experiments to determine the IC50 in your specific cell line.[10]
Q4: How should I manage hyperglycemia in my animal models treated with Copanlisib?
A4: Hyperglycemia is an expected on-target effect of PI3Kα inhibition.[11] In preclinical mouse models, this can be managed through dietary interventions or the use of anti-hyperglycemic agents. Metformin and SGLT2 inhibitors have been shown to be effective in managing PI3K inhibitor-associated hyperglycemia in preclinical models.[11][12] It is generally recommended to avoid the use of insulin, as it can reactivate the PI3K pathway and potentially counteract the anti-tumor effects of Copanlisib.[11][13]
Q5: What are the known mechanisms of resistance to Copanlisib?
A5: Resistance to Copanlisib can develop through various mechanisms. In preclinical models, upregulation of alternative signaling pathways, such as the JAK/STAT and MAPK pathways, has been observed in Copanlisib-resistant cells.[2][4] Overexpression of cytokines like IL-6 can also contribute to resistance.[4] Additionally, mutations in genes downstream of PI3K can confer resistance.
Experimental Protocols
Protocol 1: Western Blot for p-AKT (Ser473) Inhibition
-
Cell Culture and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat cells with various concentrations of Copanlisib (e.g., 0, 1, 10, 100 nM) for the desired time (e.g., 2, 6, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Load samples onto a polyacrylamide gel and perform electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody against p-AKT (Ser473) overnight at 4°C. The following day, wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and reprobed with an antibody against total AKT.
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Treatment: Treat the cells with a serial dilution of Copanlisib for 72 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add solubilization buffer to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with Copanlisib at the desired concentration and for the appropriate duration to induce apoptosis.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Wash the cells with cold PBS and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic, and necrotic).
Visualizations
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of Copanlisib.
Caption: Experimental workflow for assessing p-AKT inhibition by Western blot.
Caption: Logical relationship illustrating the benefits of intermittent Copanlisib dosing.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. researchgate.net [researchgate.net]
- 3. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 4. Update on the role of copanlisib in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 6. First-in-human phase I study of copanlisib (BAY 80-6946), an intravenous pan-class I phosphatidylinositol 3-kinase inhibitor, in patients with advanced solid tumors and non-Hodgkin's lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copanlisib population pharmacokinetics from phase I–III studies and exposure–response relationships in combination with rituximab - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Copanlisib in the Treatment of Relapsed Follicular Lymphoma: Utility and Experience from the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Spotlight on copanlisib and its potential in the treatment of relapsed/refractory follicular lymphoma: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Functional testing to characterize and stratify PI3K inhibitor responses in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Management of Phosphatidylinositol-3-Kinase Inhibitor-Associated Hyperglycemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. uspharmacist.com [uspharmacist.com]
Validation & Comparative
A Head-to-Head Battle in Follicular Lymphoma Models: Copanlisib vs. Idelalisib
A Comparative Analysis of Two PI3K Inhibitors for Researchers and Drug Development Professionals
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, making it a key therapeutic target in various malignancies, including follicular lymphoma (FL). Two prominent PI3K inhibitors, copanlisib and idelalisib, have been utilized in the treatment of relapsed or refractory FL. This guide provides an objective comparison of their efficacy in preclinical models, supported by experimental data and detailed methodologies, to inform researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two Isoform Profiles
Both copanlisib and idelalisib exert their anti-lymphoma effects by targeting the PI3K/AKT/mTOR signaling cascade. However, their distinct inhibitory profiles against the Class I PI3K isoforms dictate their breadth of activity and potential therapeutic advantages.
Idelalisib is a first-in-class, orally bioavailable small molecule that selectively inhibits the PI3K-delta (PI3Kδ) isoform.[1] The p110δ isoform is predominantly expressed in hematopoietic cells, making idelalisib a targeted therapy for B-cell malignancies where this pathway is often constitutively active.[2][3] By inhibiting PI3Kδ, idelalisib disrupts B-cell receptor (BCR) signaling, leading to reduced cell viability and the induction of apoptosis in malignant B-cells.[1]
Copanlisib , in contrast, is an intravenous pan-Class I PI3K inhibitor with potent activity against both the PI3K-alpha (PI3Kα) and PI3K-delta (PI3Kδ) isoforms.[3][4] While PI3Kδ is crucial for B-cell proliferation, PI3Kα is more ubiquitously expressed and has been implicated in the progression of follicular lymphoma to a more aggressive state.[3] This dual inhibition may offer a broader and more potent anti-tumor effect.[1]
Comparative Efficacy in Preclinical Models
While direct head-to-head preclinical studies in follicular lymphoma cell lines are not extensively published, the available data on their isoform specificity and activity in other hematological malignancy models allow for an informed comparison.
Biochemical and Cellular Potency
Copanlisib demonstrates high potency against all four Class I PI3K isoforms, with a notable preference for PI3Kα and PI3Kδ.[2][3] In contrast, idelalisib exhibits high selectivity for the PI3Kδ isoform.
| Drug | Target Isoforms | IC50 (nmol/L) vs. PI3Kα | IC50 (nmol/L) vs. PI3Kβ | IC50 (nmol/L) vs. PI3Kγ | IC50 (nmol/L) vs. PI3Kδ |
| Copanlisib | Pan-Class I (α, β, γ, δ) | 0.5 | 3.7 | 6.4 | 0.7 |
| Idelalisib | Selective δ | 8,600 | 4,000 | 2,100 | 19 |
| Table 1: Comparative biochemical potency of copanlisib and idelalisib against Class I PI3K isoforms. Data for copanlisib from[3]; data for idelalisib is indicative and compiled from publicly available databases. |
Anti-Proliferative and Pro-Apoptotic Effects
Both copanlisib and idelalisib have been shown to inhibit proliferation and induce apoptosis in malignant B-cell lines.[1] Preclinical studies with copanlisib have demonstrated potent anti-proliferative activity across a diverse panel of human tumor cell lines, with several hematologic tumor cell lines being particularly sensitive at IC50 values of less than 10 nmol/L.[4][5] Idelalisib selectively induces apoptosis in malignant B-cells by inhibiting the PI3Kδ-dependent survival signals.[2]
Due to the lack of direct comparative studies in follicular lymphoma cell lines, a quantitative side-by-side comparison of IC50 values for proliferation or the percentage of apoptotic cells is not available. However, the broader isoform inhibition profile of copanlisib suggests the potential for greater efficacy, particularly in tumors where both PI3Kα and PI3Kδ signaling pathways are active.
Clinical Efficacy in Relapsed/Refractory Follicular Lymphoma
Clinical trial data provides a real-world perspective on the efficacy of these two agents in patients with relapsed or refractory follicular lymphoma.
| Drug | Overall Response Rate (ORR) | Complete Response (CR) Rate |
| Copanlisib | ~59% | ~14% |
| Idelalisib | ~57% | ~6% |
| Table 2: Comparative clinical efficacy of copanlisib and idelalisib in patients with relapsed/refractory follicular lymphoma. Data compiled from[3][6][7]. |
While no head-to-head clinical trials have been conducted, the available data suggests that the clinical efficacy of the two drugs in patients with follicular lymphoma is comparable in terms of overall response rates.[8][9] However, some studies indicate that copanlisib may achieve a higher rate of complete responses.[2]
Visualizing the Mechanisms
PI3K Signaling Pathway Inhibition
Caption: PI3K signaling pathway and points of inhibition by copanlisib and idelalisib.
Experimental Workflow for Efficacy Comparison
Caption: A representative experimental workflow for comparing the in vitro efficacy of PI3K inhibitors.
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
Objective: To determine the effect of copanlisib and idelalisib on the proliferation of follicular lymphoma cell lines and to calculate the half-maximal inhibitory concentration (IC50).
Methodology:
-
Cell Seeding: Seed follicular lymphoma cells in a 96-well plate at a predetermined optimal density in complete culture medium.
-
Drug Treatment: After allowing the cells to adhere (if applicable) or stabilize, treat them with a serial dilution of copanlisib, idelalisib, or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a defined period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a non-linear regression analysis.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis in follicular lymphoma cell lines following treatment with copanlisib and idelalisib.
Methodology:
-
Cell Treatment: Treat follicular lymphoma cells with various concentrations of copanlisib, idelalisib, or a vehicle control for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells and wash them with cold phosphate-buffered saline (PBS).
-
Annexin V and PI Staining: Resuspend the cells in Annexin V binding buffer and add fluorochrome-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by each treatment.
Western Blot Analysis for PI3K Pathway Modulation
Objective: To assess the inhibitory effect of copanlisib and idelalisib on the PI3K/AKT signaling pathway.
Methodology:
-
Cell Treatment and Lysis: Treat follicular lymphoma cells with copanlisib, idelalisib, or vehicle control for a short duration (e.g., 2-4 hours). Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate it with primary antibodies against phosphorylated AKT (p-AKT), total AKT, phosphorylated S6 ribosomal protein (p-S6), and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody and Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using a chemiluminescent substrate.
-
Data Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation and assess the degree of pathway inhibition.
Conclusion
Copanlisib and idelalisib are both effective inhibitors of the PI3K pathway with demonstrated clinical activity in follicular lymphoma. Their primary distinction lies in their isoform selectivity, with idelalisib being a targeted PI3Kδ inhibitor and copanlisib being a pan-Class I inhibitor with potent activity against both PI3Kα and PI3Kδ. While direct comparative preclinical data in follicular lymphoma models is limited, the broader inhibitory profile of copanlisib may offer an advantage in tumors reliant on both PI3Kα and PI3Kδ signaling. The choice between these agents in a research or clinical setting may be guided by the specific molecular characteristics of the tumor and the desired therapeutic strategy. The provided experimental protocols offer a framework for conducting direct comparative studies to further elucidate the relative efficacy of these two important therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Copanlisib for treatment of B-cell malignancies: the development of a PI3K inhibitor with considerable differences to idelalisib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spotlight on copanlisib and its potential in the treatment of relapsed/refractory follicular lymphoma: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copanlisib in the Treatment of Relapsed Follicular Lymphoma: Utility and Experience from the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copanlisib for the Treatment of Malignant Lymphoma: Clinical Experience and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Copanlisib Approved for Follicular Lymphoma - NCI [cancer.gov]
- 9. onclive.com [onclive.com]
A Head-to-Head on Safety: Comparing the Adverse Event Profiles of Copanlisib and Duvelisib
For researchers, scientists, and drug development professionals, understanding the nuanced safety profiles of targeted therapies is paramount. This guide provides an objective comparison of the side effect profiles of two prominent PI3K inhibitors, Copanlisib and Duvelisib, supported by data from key clinical trials.
Copanlisib, an intravenous pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor with predominant activity against PI3K-α and PI3K-δ isoforms, and Duvelisib, an oral dual inhibitor of PI3K-δ and PI3K-γ, have both demonstrated efficacy in treating certain hematologic malignancies.[1][2] However, their distinct isoform specificities and routes of administration contribute to unique and overlapping toxicity profiles that warrant careful consideration in research and clinical development.
At a Glance: Key Differences in Adverse Event Profiles
Copanlisib is frequently associated with transient, infusion-related hyperglycemia and hypertension, directly linked to its inhibition of the PI3K-α isoform.[3] In contrast, Duvelisib's side effect profile is more commonly characterized by diarrhea or colitis, cutaneous reactions, and a higher risk of infections, toxicities often associated with PI3K-δ and -γ inhibition.[4] Notably, the U.S. Food and Drug Administration (FDA) has issued a warning regarding a possible increased risk of death associated with Duvelisib based on findings from the phase III DUO trial.[5]
Quantitative Comparison of Adverse Events
The following tables summarize the incidence of common treatment-emergent adverse events (TEAEs) observed in the pivotal clinical trials for Copanlisib (CHRONOS-1) and Duvelisib (DUO).
Table 1: Treatment-Emergent Adverse Events with Copanlisib (CHRONOS-1 Study) [6][7]
| Adverse Event | All Grades (%) | Grade 3-4 (%) |
| Hyperglycemia | 50.0 | 39.5 |
| Diarrhea | 36.5 | 8.7 |
| Hypertension | 28.8 | 23.1 |
| Pyrexia | 27.9 | 4.8 |
| Neutropenia | 26.0 | 23.0 |
| Fatigue | 52.2 | 13.0 |
| Nausea | 47.3 | Not Reported |
| Pneumonia | 13.0 | 13.0 |
Table 2: Treatment-Emergent Adverse Events with Duvelisib (DUO Study) [8][9]
| Adverse Event | All Grades (%) | Grade 3 and above (%) |
| Diarrhea or Colitis | 51 | 13 |
| Neutropenia | 33 | Not specified |
| Pyrexia | 29 | Not specified |
| Nausea | 23 | Not specified |
| Anemia | 23 | Not specified |
| Cough | 21 | Not specified |
| Rash | 23 | 4 |
| Thrombocytopenia | 15 | 6 |
| Pneumonia | Not specified | 17 (Serious AE) |
Experimental Protocols of Key Clinical Trials
A clear understanding of the methodologies employed in the key clinical trials is essential for interpreting the safety data.
CHRONOS-1 (Copanlisib)
The CHRONOS-1 study was a phase II, single-arm, open-label trial evaluating the efficacy and safety of copanlisib in patients with relapsed or refractory indolent B-cell lymphoma.[10]
-
Dosing Regimen: Patients received Copanlisib 60 mg administered as a 1-hour intravenous infusion on days 1, 8, and 15 of a 28-day cycle.[10]
-
Safety Assessment: Adverse events were monitored continuously throughout the study and for 30 days after the last dose. The severity of AEs was graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE) version 4.03.[6] Safety assessments included physical examinations, vital signs, electrocardiograms (ECGs), and regular laboratory monitoring (hematology, serum chemistry, and urinalysis).
DUO (Duvelisib)
The DUO trial was a phase III, randomized, open-label study comparing the efficacy and safety of duvelisib versus ofatumumab in patients with relapsed or refractory chronic lymphocytic leukemia/small lymphocytic lymphoma (CLL/SLL).[8][11]
-
Dosing Regimen: Patients in the experimental arm received Duvelisib 25 mg orally twice daily.[8]
-
Safety Assessment: Adverse events were assessed at each study visit and graded using the CTCAE.[9] Safety monitoring included regular clinical and laboratory evaluations. The study also included an independent review committee to adjudicate efficacy and safety endpoints.[8]
Signaling Pathways and Experimental Workflow
PI3K Signaling Pathway Inhibition by Copanlisib and Duvelisib
The diagram below illustrates the points of intervention for Copanlisib and Duvelisib within the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell proliferation, survival, and metabolism.
References
- 1. emedicine.medscape.com [emedicine.medscape.com]
- 2. Copanlisib - Wikipedia [en.wikipedia.org]
- 3. Spotlight on copanlisib and its potential in the treatment of relapsed/refractory follicular lymphoma: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. targetedonc.com [targetedonc.com]
- 5. What is the mechanism of Duvelisib? [synapse.patsnap.com]
- 6. ascopubs.org [ascopubs.org]
- 7. DSpace [helda.helsinki.fi]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. The phase 3 DUO trial: duvelisib vs ofatumumab in relapsed and refractory CLL/SLL - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. haematologica.org [haematologica.org]
Preclinical Powerhouse: Combining Copanlisib with BTK Inhibitors to Conquer B-Cell Malignancies
A deep dive into the synergistic preclinical activity of Copanlisib when paired with Bruton's Tyrosine Kinase (BTK) inhibitors offers a compelling rationale for their combined use in treating B-cell malignancies. This guide provides a comprehensive comparison of the preclinical data, offering researchers, scientists, and drug development professionals a clear overview of the experimental evidence supporting this promising therapeutic strategy.
The dual targeting of the PI3K/AKT/mTOR and B-cell receptor (BCR) signaling pathways through the combination of the pan-Class I PI3K inhibitor Copanlisib and various BTK inhibitors has demonstrated significant synergistic effects in preclinical models of lymphoma and leukemia. This approach aims to overcome resistance and enhance therapeutic efficacy by simultaneously blocking two critical survival pathways in malignant B-cells.
Unveiling the Synergy: A Comparative Look at Preclinical Performance
While head-to-head preclinical studies directly comparing Copanlisib with a panel of BTK inhibitors (ibrutinib, acalabrutinib, and zanubrutinib) are limited, existing research provides strong evidence for the benefit of this combination strategy. The available data, primarily focused on the combination of Copanlisib with the first-generation BTK inhibitor ibrutinib, reveals enhanced anti-tumor activity.
In Vitro Efficacy: Enhanced Cell Killing and Apoptosis
Preclinical studies have consistently shown that the combination of Copanlisib with a BTK inhibitor leads to a synergistic reduction in the viability of various B-cell lymphoma cell lines. This enhanced effect is attributed to the dual blockade of parallel signaling pathways crucial for cancer cell survival and proliferation.
| Cell Line | Cancer Type | BTK Inhibitor | Combination Effect | Reference |
| Diffuse Large B-cell Lymphoma (DLBCL) | Lymphoma | Ibrutinib | Synergistic inhibition of cell viability | [1] |
| Mantle Cell Lymphoma (MCL) | Lymphoma | Ibrutinib | Synergistic cytotoxicity | [2] |
| Canine DLBCL cells | Lymphoma | Ibrutinib | Synergistic reduction in cell proliferation and increased apoptosis/necrosis | [3][4] |
| Aggressive Lymphoma Models | Lymphoma | Acalabrutinib | Benefit achieved with combined exposure | [5] |
Note: The table summarizes findings from various studies and does not represent a direct head-to-head comparison in a single study.
In Vivo Models: Tumor Growth Inhibition
Xenograft models have further substantiated the in vitro findings, demonstrating that the combination of Copanlisib and a BTK inhibitor can lead to significant tumor growth inhibition.
| Cancer Model | BTK Inhibitor | Combination Effect | Reference |
| Mantle Cell Lymphoma (MCL) Xenograft | Ibrutinib | Prevention of resistance | [2] |
| ABC DLBCL and MCL Xenografts | Acalabrutinib | Confirmed effect of single agents, with benefit from combination | [5] |
Deciphering the Mechanism: Dual Pathway Inhibition
The synergistic effect of combining Copanlisib with BTK inhibitors stems from their complementary mechanisms of action. Both the PI3K and BTK pathways are critical downstream effectors of the B-cell receptor (BCR), a key driver of proliferation and survival in many B-cell malignancies.
-
Copanlisib , as a pan-Class I PI3K inhibitor with predominant activity against the p110α and p110δ isoforms, effectively blocks the PI3K/AKT/mTOR signaling cascade.[6][7] This pathway is crucial for cell growth, metabolism, and survival.
-
BTK inhibitors , such as ibrutinib, acalabrutinib, and zanubrutinib, target Bruton's Tyrosine Kinase, a central enzyme in the BCR signaling pathway.[8] Inhibition of BTK disrupts downstream signaling, leading to decreased proliferation and increased apoptosis of malignant B-cells.
By simultaneously inhibiting these two major signaling arms, the combination therapy can overcome potential resistance mechanisms and induce a more profound anti-tumor response.
Experimental Protocols: A Guide for Researchers
To facilitate further research in this promising area, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Lymphoma cell lines
-
Copanlisib and BTK inhibitors
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Treat cells with various concentrations of Copanlisib, a BTK inhibitor, or the combination of both. Include a vehicle control.
-
Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified atmosphere.
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and quantify apoptotic and necrotic cells.
Materials:
-
Lymphoma cell lines
-
Copanlisib and BTK inhibitors
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Treat cells with Copanlisib, a BTK inhibitor, or the combination for a specified time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blotting
This technique is used to detect and quantify specific proteins in a cell lysate to assess the inhibition of signaling pathways.
Materials:
-
Lymphoma cell lines
-
Copanlisib and BTK inhibitors
-
Lysis buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against key signaling proteins (e.g., p-BTK, BTK, p-AKT, AKT, p-S6, S6, and loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with inhibitors and prepare cell lysates.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities to determine the relative protein expression levels.
References
- 1. researchgate.net [researchgate.net]
- 2. A phase 1 trial of copanlisib plus ibrutinib in relapsed/refractory mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. BTK and PI3K Inhibitors Reveal Synergistic Inhibitory Anti-Tumoral Effects in Canine Diffuse Large B-Cell Lymphoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Single and combined BTK and PI3Kδ inhibition with acalabrutinib and ACP-319 in pre-clinical models of aggressive lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Copanlisib synergizes with conventional and targeted agents including venetoclax in B- and T-cell lymphoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copanlisib for treatment of B-cell malignancies: the development of a PI3K inhibitor with considerable differences to idelalisib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A phase 1 trial of copanlisib plus ibrutinib in relapsed/refractory mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Copanlisib's On-Target Activity: A Comparative Biomarker Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Copanlisib's on-target activity with other phosphoinositide 3-kinase (PI3K) inhibitors, supported by experimental data. We delve into the biomarker analysis that validates its mechanism of action and explore its performance relative to other agents in the class.
Copanlisib is an intravenous, pan-class I PI3K inhibitor with potent activity against the p110α and p110δ isoforms, which are crucial for the proliferation and survival of malignant B-cells.[1][2][3][4] Its on-target activity is primarily validated by assessing the modulation of downstream biomarkers in the PI3K/AKT/mTOR signaling pathway.
Comparative Analysis of On-Target Activity
The primary biomarker used to demonstrate Copanlisib's engagement with its target is the reduction of phosphorylated AKT (pAKT), a key downstream effector in the PI3K pathway.[1][5] Clinical studies have consistently shown a dose-dependent reduction in pAKT levels in both peripheral and tumor tissues following Copanlisib administration.
| Drug | Target Isoforms | Biomarker | Tissue | Dose | Median Inhibition | Reference |
| Copanlisib | Pan-Class I (potent α, δ) | pAKT | Platelet-Rich Plasma | 0.4 mg/kg | 73.8% | [1][5] |
| 0.8 mg/kg | 79.6% | [1][5] | ||||
| pAKT | Tumor Biopsies | 0.8 mg/kg | Significant Reduction (P < 0.05) | [1][5] | ||
| Idelalisib | PI3Kδ | pAKT | Not specified | Not specified | Not specified | [2] |
| Duvelisib | PI3Kδ, PI3Kγ | pAKT | Not specified | Not specified | Not specified | [2] |
Key Findings:
-
Copanlisib demonstrates robust, dose-dependent inhibition of pAKT in both easily accessible surrogate tissue (platelet-rich plasma) and tumor tissue.[1][5]
-
The inhibition of both PI3Kα and PI3Kδ isoforms by Copanlisib may offer a broader anti-tumor activity compared to more isoform-selective inhibitors like Idelalisib (PI3Kδ-selective).[2]
-
Emerging evidence suggests that resistance to isoform-selective PI3K inhibitors can involve the upregulation of other isoforms, a scenario where a pan-class I inhibitor like Copanlisib might offer an advantage.[6]
Signaling Pathway and Mechanism of Action
Copanlisib exerts its therapeutic effect by inhibiting the PI3K enzyme, which in turn blocks the downstream AKT/mTOR signaling cascade. This pathway is critical for multiple cellular functions, including cell growth, proliferation, survival, and metabolism. In many B-cell malignancies, this pathway is constitutively active, driving tumor progression.
Experimental Protocols
Measurement of pAKT in Platelet-Rich Plasma (PRP)
A key pharmacodynamic biomarker for Copanlisib's on-target activity is the level of phosphorylated AKT (pAKT) in platelet-rich plasma (PRP). This serves as a readily accessible surrogate for assessing PI3K pathway inhibition.
Detailed Methodology:
-
Blood Collection: Whole blood samples are collected from patients at baseline (pre-infusion) and at various time points post-Copanlisib infusion.
-
PRP Isolation: Platelet-rich plasma is isolated by centrifugation of whole blood.
-
Platelet Lysis: The isolated platelets are lysed to release cellular proteins.
-
Protein Quantification: Total protein concentration in the lysate is determined using a standard method like the bicinchoninic acid (BCA) assay.
-
pAKT ELISA: The level of phosphorylated AKT at serine 473 (pAKT-S473) is quantified using a validated enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The percentage of pAKT inhibition is calculated by comparing the post-treatment levels to the baseline levels for each patient.
Immunohistochemistry (IHC) for pAKT in Tumor Biopsies
To confirm on-target activity directly within the tumor microenvironment, paired tumor biopsies (pre- and post-treatment) are analyzed for pAKT expression via immunohistochemistry.
Methodology Overview:
-
Biopsy Collection: Paired tumor biopsies are obtained from patients before and after Copanlisib treatment.
-
Tissue Processing: Biopsy samples are fixed in formalin and embedded in paraffin (FFPE).
-
Sectioning: Thin sections (e.g., 4-5 µm) of the FFPE blocks are cut and mounted on slides.
-
Immunostaining: The slides are stained with a primary antibody specific for phosphorylated AKT (e.g., pAKT-S473). A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) and a chromogenic substrate are used for detection.
-
Imaging and Analysis: The stained slides are imaged, and the intensity and percentage of pAKT-positive tumor cells are quantified.
Resistance Mechanisms
Despite the efficacy of PI3K inhibitors, acquired resistance can occur. Understanding these mechanisms is crucial for developing subsequent therapeutic strategies.
Studies on cell lines resistant to Copanlisib have shown the upregulation of alternative signaling pathways, including the MAPK and JAK-STAT pathways.[7][8] Additionally, overexpression of anti-apoptotic proteins like BCL2 can confer resistance. These findings suggest that combination therapies targeting these escape pathways may be a viable strategy to overcome resistance.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Spotlight on copanlisib and its potential in the treatment of relapsed/refractory follicular lymphoma: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copanlisib - Wikipedia [en.wikipedia.org]
- 4. Aliqopa (copanlisib) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 5. On-Target Pharmacodynamic Activity of the PI3K Inhibitor Copanlisib in Paired Biopsies from Patients with Malignant Lymphoma and Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Copanlisib for treatment of B-cell malignancies: the development of a PI3K inhibitor with considerable differences to idelalisib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
Copanlisib in Combination with Chemotherapy for Solid Tumors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of copanlisib in combination with chemotherapy for the treatment of solid tumors, with a focus on its performance against established therapeutic alternatives. Experimental data from clinical and preclinical studies are presented to support the evaluation.
Executive Summary
Copanlisib, a potent intravenous pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor with predominant activity against PI3K-α and PI3K-δ isoforms, has been investigated in combination with chemotherapy for various solid tumors. The rationale for this combination lies in the potential of copanlisib to overcome chemotherapy resistance mediated by the PI3K/AKT/mTOR signaling pathway. This guide focuses on the clinical data available for the combination of copanlisib with gemcitabine and cisplatin in advanced biliary tract cancer and preclinical evidence of its synergy with other chemotherapeutic agents.
Mechanism of Action: The PI3K Signaling Pathway
The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a common event in many cancers, contributing to tumor progression and resistance to therapy.[1] Copanlisib exerts its anti-cancer effects by inhibiting PI3K, which in turn blocks the downstream activation of AKT and mTOR, leading to decreased cell survival and proliferation.[3]
Clinical Data: Copanlisib in Combination with Chemotherapy
A phase I dose-escalation study and a subsequent phase II trial evaluated the safety and efficacy of copanlisib combined with the standard chemotherapy regimen of gemcitabine and cisplatin (GemCis) in patients with advanced solid tumors, with a focus on biliary tract cancer (BTC).
Performance Comparison in Advanced Biliary Tract Cancer
For an indirect comparison, the results of the copanlisib plus GemCis combination are presented alongside the pivotal ABC-02 trial, which established GemCis as the standard of care for advanced BTC.[4][5][6]
Table 1: Efficacy of Copanlisib + Gemcitabine/Cisplatin vs. Gemcitabine/Cisplatin Alone in Advanced Biliary Tract Cancer
| Endpoint | Copanlisib + Gemcitabine/Cisplatin (Phase II)[7] | Gemcitabine + Cisplatin (ABC-02 Trial)[5][6] |
| Overall Response Rate (ORR) | 31.6% (Partial Response) | Not explicitly reported as a primary endpoint |
| Disease Control Rate (DCR) | 89.5% (PR + Stable Disease) | Not explicitly reported |
| Median Overall Survival (OS) | 13.7 months | 11.7 months |
| Median Progression-Free Survival (PFS) | 6.2 months | 8.0 months |
| 6-Month PFS Rate | 51% | Not reported |
Note: This is an indirect comparison from two separate studies and should be interpreted with caution.
Table 2: Safety Profile of Copanlisib + Gemcitabine/Cisplatin vs. Gemcitabine/Cisplatin Alone (Grade ≥3 Adverse Events)
| Adverse Event | Copanlisib + Gemcitabine/Cisplatin (Phase II)[7] | Gemcitabine + Cisplatin (ABC-02 Trial)[5] |
| Neutropenia | 45.83% | Excess reported, but specific % not in abstract |
| Anemia | 25% | Not specified |
| Thrombocytopenia | Not specified | Not specified |
| Hypertension | 20.8% | Not specified |
| Increased Lipase | 25% | Not applicable |
| Hyperglycemia | Not specified in Grade ≥3 | Not applicable |
The addition of copanlisib to gemcitabine and cisplatin did not appear to significantly improve progression-free survival at 6 months in the phase 2 study.[7] However, a potentially promising clinical response was observed in the earlier phase 1 trial.[1]
Preclinical Evidence of Synergy
Preclinical studies provide a strong rationale for combining copanlisib with chemotherapy. A study in triple-negative breast cancer (TNBC) patient-derived xenograft (PDX) models demonstrated that copanlisib enhanced the anti-tumor effect of the chemotherapeutic agent eribulin.[8]
Table 3: Preclinical Efficacy of Copanlisib in Combination with Eribulin in TNBC PDX Models
| Treatment Group | Tumor Growth Inhibition | Key Findings |
| Copanlisib alone | Moderate | Reduced PI3K signaling. |
| Eribulin alone | Variable (sensitive and resistant models) | Induced mitotic arrest; upregulated PI3K signaling. |
| Copanlisib + Eribulin | Enhanced compared to single agents | Overcame eribulin resistance; enhanced mitotic arrest and apoptosis.[8] |
These findings suggest that copanlisib can potentiate the effects of chemotherapy by inhibiting the PI3K pathway, which can be a mechanism of resistance to cytotoxic agents.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in this guide.
In Vivo Tumor Growth Inhibition Study
This protocol outlines a general workflow for evaluating the efficacy of a combination therapy in a xenograft mouse model.
Protocol Details:
-
Cell Culture and Implantation: Tumor cells are cultured under standard conditions. A specific number of cells (e.g., 1 x 10^6) are then subcutaneously implanted into the flank of immunocompromised mice.
-
Tumor Growth and Randomization: Tumor growth is monitored regularly. Once tumors reach a predetermined size (e.g., 50-100 mm³), mice are randomized into different treatment groups (e.g., vehicle control, copanlisib alone, chemotherapy alone, combination therapy).
-
Treatment Administration: The respective treatments are administered according to the predefined schedule and dosage. For example, copanlisib might be given intravenously on a specific schedule, while chemotherapy is administered as per its standard protocol.
-
Monitoring: Tumor dimensions are measured with calipers 2-3 times per week, and tumor volume is calculated (Volume = 0.5 x Length x Width²). Bodyweight is also monitored as an indicator of toxicity.
-
Endpoint and Analysis: The study is concluded when tumors in the control group reach a specific size or after a predetermined duration. Tumors and other tissues can then be collected for further analysis, such as immunohistochemistry to assess signaling pathway modulation or apoptosis.
Cell Viability Assay (MTT Assay)
This assay is commonly used to assess the cytotoxic effects of drugs on cancer cell lines in vitro.
Protocol Details:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of copanlisib, the chemotherapeutic agent, or a combination of both. Control wells receive only the vehicle.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.[9]
-
Formazan Solubilization: Following a further incubation period (1-4 hours), the resulting formazan crystals are dissolved by adding a solubilization solution.[9]
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. Cell viability is calculated as a percentage relative to the vehicle-treated control cells.
Conclusion
The combination of copanlisib with chemotherapy represents a rational therapeutic strategy for solid tumors. While clinical data in biliary tract cancer did not demonstrate a significant improvement in the primary endpoint of the phase II study, the preclinical evidence of synergy with agents like eribulin is promising and warrants further investigation in other solid tumor types. The manageable safety profile of the combination in clinical trials suggests that it is a viable approach. Future studies should focus on identifying predictive biomarkers to select patients who are most likely to benefit from this combination therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Advanced biliary tract cancer: clinical outcomes with ABC-02 regimen and analysis of prognostic factors in a tertiary care center in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. Cisplatin plus gemcitabine versus gemcitabine for biliary tract cancer - ProQuest [proquest.com]
- 7. Gemcitabine Plus Cisplatin for Advanced Biliary Tract Cancer: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of Copanlisib in Combination with Eribulin in Triple-negative Breast Cancer Patient-derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Copanlisib with Other Pan-PI3K Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the pan-PI3K inhibitor Copanlisib against other notable inhibitors in its class. We will delve into their mechanisms of action, comparative efficacy, safety profiles, and the experimental protocols used to generate this data.
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival.[1][2] Its frequent dysregulation in cancer has made it a key target for therapeutic intervention. Pan-PI3K inhibitors, which target all four Class I PI3K isoforms (α, β, γ, and δ), represent a broad approach to inhibiting this pathway.[3] Copanlisib, an intravenous pan-PI3K inhibitor with predominant activity against the PI3K-α and PI3K-δ isoforms, has been a significant agent in this class.[4] This guide will compare Copanlisib with other pan-PI3K inhibitors, including Buparlisib and Pictilisib, providing a comprehensive overview for research and development purposes.
Mechanism of Action: Targeting the PI3K/AKT/mTOR Pathway
Pan-PI3K inhibitors exert their effects by blocking the PI3K enzyme, which in turn prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This disruption of a key signaling cascade leads to the inhibition of downstream effectors like AKT and mTOR, ultimately resulting in decreased cell proliferation and increased apoptosis in cancer cells.
Performance Comparison: Efficacy and Safety
The following tables summarize the biochemical potency, clinical efficacy, and safety profiles of Copanlisib in comparison to other pan-PI3K inhibitors.
Table 1: Biochemical Potency (IC50 values in nM)
| Inhibitor | PI3Kα | PI3Kβ | PI3Kδ | PI3Kγ | Primary References |
| Copanlisib | 0.5 | 3.7 | 0.7 | 6.4 | [5][6] |
| Buparlisib | 52 | 166 | 116 | 262 | [7] |
| Pictilisib | 3 | 33 | 3 | 75 | [8] |
Table 2: Clinical Efficacy in Hematological Malignancies
| Inhibitor | Indication | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Primary References |
| Copanlisib | Relapsed Follicular Lymphoma | 59% | 11.2 months | [9] |
| Buparlisib | Not established in hematological malignancies | N/A | N/A | |
| Pictilisib | Not established in hematological malignancies | N/A | N/A | |
| Umbralisib | Relapsed/Refractory Marginal Zone Lymphoma | 49% | Not Reached | [10] |
| Zandelisib | Relapsed/Refractory Follicular Lymphoma | 75.4% | Not Reached | [11] |
Table 3: Common Adverse Events (Grade ≥3)
| Adverse Event | Copanlisib | Buparlisib | Pictilisib | Umbralisib | Zandelisib |
| Hyperglycemia | 41%[9] | 26%[12] | N/A | 8%[13] | N/A |
| Hypertension | 24%[9] | N/A | N/A | N/A | N/A |
| Diarrhea | 5%[14] | 7%[12] | 7% | 22%[13] | 1.6%[11] |
| Neutropenia | 24%[9] | 20%[12] | N/A | 15%[13] | N/A |
| Rash | N/A | 8%[12] | 9% | N/A | 3.3%[11] |
| Elevated ALT/AST | 7%[9] | 20%[12] | N/A | 8%[13] | 8.2% (ALT)[11] |
Experimental Protocols and Workflows
The data presented in this guide are derived from a variety of preclinical and clinical studies. Below are detailed methodologies for key experiments used to characterize and compare pan-PI3K inhibitors.
Biochemical Kinase Inhibition Assay
This assay determines the potency of an inhibitor against specific PI3K isoforms.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human PI3K isoforms (α, β, δ, γ) are used. The substrate, PIP2, is prepared in a lipid vesicle solution.
-
Inhibitor Preparation: A serial dilution of the test inhibitor (e.g., Copanlisib) is prepared in a suitable buffer.
-
Kinase Reaction: The PI3K enzyme, substrate, and inhibitor are combined in a reaction buffer containing ATP. The reaction is allowed to proceed for a set time at room temperature.
-
Detection: The amount of ADP produced, which is proportional to the kinase activity, is measured using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: The luminescence signal is converted to percent inhibition, and the IC50 value is calculated using a dose-response curve.[15]
Cell Viability (MTT) Assay
This assay measures the effect of an inhibitor on cell proliferation and viability.
Methodology:
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with a range of concentrations of the PI3K inhibitor or a vehicle control (DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated, allowing viable cells to metabolize the MTT into formazan crystals.[16][17]
-
Solubilization: A solubilization solution is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read on a plate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Cell viability is calculated as a percentage relative to the vehicle control, and the IC50 value is determined.[18][19]
Apoptosis (Annexin V) Assay
This assay quantifies the number of cells undergoing apoptosis after treatment with an inhibitor.
Methodology:
-
Cell Treatment: Cells are treated with the PI3K inhibitor at a desired concentration and for a specific duration to induce apoptosis.
-
Cell Harvesting: Both adherent and suspension cells are collected and washed with a binding buffer.
-
Staining: Cells are resuspended in a binding buffer containing Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of necrotic cells with compromised membranes.[1][2][20]
-
Incubation: The cells are incubated in the dark at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.[3][21]
Conclusion
Copanlisib stands out among pan-PI3K inhibitors due to its intravenous administration and its potent, preferential inhibition of PI3K-α and PI3K-δ isoforms.[5][6] This profile contributes to its distinct efficacy and safety characteristics, particularly in hematological malignancies. While direct head-to-head clinical trials are limited, the compiled data in this guide offers a valuable comparative overview. For researchers and drug developers, the choice of a pan-PI3K inhibitor will depend on the specific research question, the cancer type under investigation, and the desired balance between broad pathway inhibition and off-target effects. The detailed experimental protocols provided herein serve as a foundation for conducting further comparative studies and advancing the field of PI3K-targeted cancer therapy.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 4. ascopubs.org [ascopubs.org]
- 5. Copanlisib for treatment of B-cell malignancies: the development of a PI3K inhibitor with considerable differences to idelalisib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. First-in-human phase I study of copanlisib (BAY 80-6946), an intravenous pan-class I phosphatidylinositol 3-kinase inhibitor, in patients with advanced solid tumors and non-Hodgkin's lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Spotlight on copanlisib and its potential in the treatment of relapsed/refractory follicular lymphoma: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 10. targetedonc.com [targetedonc.com]
- 11. A phase II study of zandelisib in patients with relapsed or refractory indolent non-Hodgkin lymphoma: ME-401-K02 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. blog-ecog-acrin.org [blog-ecog-acrin.org]
- 13. Umbralisib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. promega.es [promega.es]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. atcc.org [atcc.org]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. texaschildrens.org [texaschildrens.org]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
Copanlisib's Targeted Inhibition of the PI3K Signaling Pathway Validated in Paired Tumor Biopsies
A comprehensive analysis of pharmacodynamic data from clinical trials, this guide provides researchers, scientists, and drug development professionals with a detailed comparison of Copanlisib's on-target activity. The following sections present quantitative data, experimental protocols, and signaling pathway visualizations to support the validation of PI3K signaling inhibition by Copanlisib in paired tumor biopsies.
Copanlisib, an intravenous pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor with predominant activity against the PI3K-α and PI3K-δ isoforms, has demonstrated efficacy in patients with malignant lymphoma and advanced solid tumors.[1][2] Pharmacodynamic studies using paired tumor biopsies have been crucial in validating the on-target activity of Copanlisib, confirming its mechanism of action in clinical settings.
Quantitative Analysis of PI3K Pathway Modulation
Clinical trial data demonstrates a dose-dependent inhibition of the PI3K signaling pathway by Copanlisib. The key downstream markers, phosphorylated AKT (pAKT) and phosphorylated S6 ribosomal protein (pS6), were assessed in paired tumor biopsies and platelet-rich plasma (PRP) to quantify the biological effect of the drug.
Table 1: Inhibition of Phosphorylated AKT (pAKT) in Platelet-Rich Plasma (PRP) and Tumor Biopsies
| Dosage | Sample Type | Median Inhibition (%) | Range of Inhibition (%) | Statistical Significance (p-value) |
| 0.4 mg/kg | PRP | 73.8 | -94.9 to 144.0 | Not Reported |
| 0.8 mg/kg | PRP | 79.6 | -96.0 to 408.0 | Not Reported |
| 0.8 mg/kg | Tumor Biopsies | 73.4 (mean reduction) | Not Reported | < 0.05 |
Data sourced from a study by Morschhauser et al.[1][3][4]
Table 2: Modulation of Downstream PI3K Signaling Markers in Paired Tumor Biopsies
| Dosage | Marker | Mean Change in H-score (%) | 95% Confidence Interval | Statistical Significance (p-value) |
| 0.4 mg/kg | pAKT-S473 | +31.1 | -31.3 to 64.8 | 0.30 |
| 0.8 mg/kg | pAKT-S473 | -73.4 | -94.7 to -7.2 | 0.02 |
| 0.4 mg/kg | pS6 | +19.5 | -8.3 to 13.2 | 0.67 |
| 0.8 mg/kg | pS6 | -72.4 | -34.2 to -2.4 | 0.08 |
H-score is a semi-quantitative measure of protein expression in immunohistochemistry. Data sourced from a study by Morschhauser et al.[1][3]
The data clearly indicates that the 0.8 mg/kg dose of Copanlisib leads to a statistically significant reduction in pAKT levels in tumor biopsies, confirming target engagement and pathway inhibition within the tumor microenvironment.[1][3][4] While a reduction in pS6 was also observed at the 0.8 mg/kg dose, it did not reach statistical significance in this analysis.[3]
Experimental Protocols
The validation of Copanlisib's activity relied on robust experimental methodologies for sample collection and analysis.
Paired Tumor Biopsy Collection: Tumor biopsies were obtained from patients with malignant lymphoma or advanced solid tumors at baseline, before initiation of Copanlisib treatment, and again on Cycle 1, Day 15 of treatment.[1][3] This paired sampling strategy is essential for a direct comparison of biomarker modulation within the same patient, thereby minimizing inter-patient variability.
Immunohistochemistry (IHC) Analysis: The levels of PI3K signaling markers, including pAKT-S473 and pS6, in the paired tumor biopsies were evaluated by immunohistochemistry. Formalin-fixed, paraffin-embedded tumor tissue sections were stained with specific antibodies against the target proteins. The expression was then semi-quantitatively assessed using an H-score, which is calculated by multiplying the percentage of stained cells at each intensity level by the corresponding intensity score.
Platelet-Rich Plasma (PRP) pAKT Analysis: Blood samples were collected at various time points before and after Copanlisib infusion. Platelet-rich plasma was isolated, and the levels of phosphorylated AKT were measured to provide a systemic pharmacodynamic marker of PI3K inhibition.[1]
Visualizing Copanlisib's Mechanism of Action
The following diagrams illustrate the PI3K signaling pathway and the experimental workflow for validating Copanlisib's inhibitory effect.
Caption: PI3K signaling pathway and the inhibitory action of Copanlisib.
Caption: Workflow for validating Copanlisib's activity in paired tumor biopsies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. On-Target Pharmacodynamic Activity of the PI3K Inhibitor Copanlisib in Paired Biopsies from Patients with Malignant Lymphoma and Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Copanlisib and Other PI3K Inhibitors in Hematologic Malignancies
For Researchers, Scientists, and Drug Development Professionals
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell proliferation, survival, and differentiation, making it a key therapeutic target in various hematologic malignancies. The δ and α isoforms of PI3K are particularly implicated in the pathogenesis of B-cell malignancies. This guide provides a comparative analysis of Copanlisib, a pan-class I PI3K inhibitor with predominant activity against PI3K-α and PI3K-δ, and other notable PI3K inhibitors: Idelalisib (PI3K-δ specific), Duvelisib (PI3K-δ and -γ inhibitor), and Umbralisib (dual PI3K-δ and casein kinase 1-ε inhibitor).
This analysis focuses on their mechanisms of action, clinical efficacy, and safety profiles, supported by data from pivotal clinical trials. Detailed experimental protocols for key assays and visualizations of relevant pathways are also provided to offer a comprehensive resource for the scientific community.
Mechanism of Action and Isoform Specificity
The differential targeting of PI3K isoforms by these inhibitors underpins their varying efficacy and safety profiles.
-
Copanlisib is a pan-class I PI3K inhibitor with predominant activity against the PI3K-α and PI3K-δ isoforms.[1][2][3] This dual inhibition is thought to contribute to its efficacy in malignant B-cells.[1][2]
-
Idelalisib is a first-in-class, selective inhibitor of the PI3K-δ isoform, which is highly expressed in leukocytes and plays a crucial role in B-cell receptor (BCR) signaling.[4][5]
-
Duvelisib is an oral dual inhibitor of PI3K-δ and PI3K-γ.[6][7] The inhibition of the γ isoform, in addition to the δ isoform, is believed to impact the tumor microenvironment.[7]
-
Umbralisib is a dual inhibitor of PI3K-δ and casein kinase 1-ε (CK1-ε).[8][9] This unique mechanism was suggested to potentially offer a better safety profile.[10]
Clinical Efficacy in Hematologic Malignancies
The clinical efficacy of these PI3K inhibitors has been evaluated in various hematologic malignancies, primarily in relapsed or refractory settings. The following tables summarize key efficacy data from their respective pivotal trials.
Table 1: Efficacy of PI3K Inhibitors in Follicular Lymphoma (FL)
| Drug (Trial) | Patient Population | Overall Response Rate (ORR) | Complete Response (CR) | Median Progression-Free Survival (PFS) | Median Duration of Response (DOR) |
| Copanlisib (CHRONOS-1) | Relapsed/refractory FL (≥2 prior therapies) | 59.2%[11][12] | 12.0%[12] | 11.2 months[2][12] | 12.2 months[7] |
| Idelalisib (DELTA) | Relapsed FL (≥2 prior systemic therapies) | 54%[13] | 8%[13] | 11.0 months[8][14] | Not evaluable (at 8.1 months follow-up)[13] |
| Duvelisib (DYNAMO) | Relapsed/refractory iNHL (including FL) | 41% (in FL cohort)[15] | Not specified | Not specified for FL cohort | 9.9 months[15] |
| Umbralisib (UNITY-NHL) | Relapsed/refractory FL (≥3 prior therapies) | 43%[16][17] | 3%[16][17] | 10.6 months[9] | 11.1 months[17][18] |
Table 2: Efficacy of PI3K Inhibitors in Chronic Lymphocytic Leukemia/Small Lymphocytic Lymphoma (CLL/SLL)
| Drug (Trial) | Patient Population | Overall Response Rate (ORR) | Complete Response (CR) | Median Progression-Free Survival (PFS) | Median Duration of Response (DOR) |
| Idelalisib (Study 116) | Relapsed CLL (in combination with rituximab) | 81% (idelalisib + rituximab) vs 13% (placebo + rituximab) | Not specified | Not reached (idelalisib + rituximab) vs 5.5 months (placebo + rituximab) | Not specified |
| Duvelisib (DUO) | Relapsed/refractory CLL/SLL | 74% vs 45% (ofatumumab)[1] | All partial responses with duvelisib[19] | 13.3 months vs 9.9 months (ofatumumab)[1][15] | Not specified |
| Umbralisib (UNITY-CLL) | Previously untreated and relapsed/refractory CLL | Not specified | Not specified | 31.9 months (umbralisib + ublituximab) vs 17.9 months (obinutuzumab + chlorambucil) | Not specified |
Safety and Tolerability
The adverse event profiles of PI3K inhibitors are a significant consideration in their clinical use. Immune-mediated toxicities are a known class effect.
Table 3: Common (≥20%) All-Grade Adverse Events
| Adverse Event | Copanlisib (CHRONOS-1)[11][20] | Idelalisib (pooled data) | Duvelisib (DUO)[1] | Umbralisib (UNITY-NHL)[10] |
| Diarrhea/Colitis | 35.2% | Common | 41.9% | 52.3% |
| Hyperglycemia | 50.0% | Not a hallmark toxicity | Not a hallmark toxicity | Not a hallmark toxicity |
| Hypertension | 29.6% | Not a hallmark toxicity | Not a hallmark toxicity | Not a hallmark toxicity |
| Nausea | 28.3%[11] | Common | Common | 41.5% |
| Fatigue | 27.2%[11] | Common | 40.5% | 31.8% |
| Neutropenia | 23.1%[11] | Common | 38.6% | 11.3% (Grade ≥3) |
| Pyrexia | 23.1%[11] | Common | Common | Not specified |
Table 4: Key Grade ≥3 Adverse Events of Special Interest
| Adverse Event | Copanlisib (CHRONOS-1)[20] | Idelalisib (Prescribing Information) | Duvelisib (Prescribing Information) | Umbralisib (UNITY-NHL)[10] |
| Diarrhea/Colitis | 8.5% | 14% | 18% | 7.3% |
| Pneumonitis | 2.7% | 4% | 5% | Infrequent |
| Hepatotoxicity (ALT/AST elevation) | Infrequent | 14% | 2-8% | 5.7% |
| Infections | Serious infections in 19% of patients | 21-48% | 31% | Not specified |
| Hyperglycemia | 33.1% (Grade 3), 7.0% (Grade 4) | Not a hallmark toxicity | Not a hallmark toxicity | Not a hallmark toxicity |
| Hypertension | 23.9% (Grade 3) | Not a hallmark toxicity | Not a hallmark toxicity | Not a hallmark toxicity |
Market Status and Clinical Considerations
It is important to note the evolving landscape of PI3K inhibitors. Due to safety concerns, including an increased risk of death observed in a clinical trial, the FDA withdrew its approval for Ukoniq (umbralisib) in 2022.[21] Similarly, Aliqopa (copanlisib) was voluntarily withdrawn from the US market in November 2023.[1][22] Zydelig (idelalisib) and Copiktra (duvelisib) carry black box warnings for serious and potentially fatal toxicities, including hepatotoxicity, severe diarrhea or colitis, pneumonitis, and infections.[12][20] These developments underscore the importance of careful patient selection and monitoring when considering PI3K inhibitor therapy.
Experimental Protocols
In Vitro Kinase Assay (General Protocol)
This protocol outlines a general method for assessing the inhibitory activity of a compound against PI3K isoforms.
-
Reagents and Materials : Purified recombinant PI3K isoforms (α, β, δ, γ), lipid substrate (e.g., PIP2), ATP, kinase reaction buffer, test compound, and a detection system (e.g., ADP-Glo™ Kinase Assay).
-
Procedure :
-
Prepare serial dilutions of the test compound.
-
In a microplate, add the PI3K enzyme and the lipid substrate in the kinase reaction buffer.
-
Add the test compound dilutions to the wells and incubate.
-
Initiate the kinase reaction by adding ATP.
-
After a defined incubation period, stop the reaction and measure the amount of ADP produced using a detection reagent.
-
Calculate the percent inhibition and determine the IC50 value.
-
Cell Viability Assay (General Protocol)
This protocol describes a common method to evaluate the effect of PI3K inhibitors on the proliferation and viability of cancer cell lines.
-
Reagents and Materials : Hematologic malignancy cell lines, cell culture medium, test compound, and a cell viability reagent (e.g., MTT, CellTiter-Glo®).
-
Procedure :
-
Seed cells in a 96-well plate and allow them to adhere or stabilize.
-
Treat the cells with serial dilutions of the test compound.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well.
-
Measure the absorbance or luminescence according to the manufacturer's instructions.
-
Calculate the percentage of viable cells relative to an untreated control and determine the IC50 value.
-
Visualizations
PI3K Signaling Pathway in B-Cells
Caption: Simplified PI3K signaling pathway in B-cells and points of inhibition.
Experimental Workflow for PI3K Inhibitor Evaluation
Caption: A typical preclinical to clinical workflow for PI3K inhibitor development.
References
- 1. The phase 3 DUO trial: duvelisib vs ofatumumab in relapsed and refractory CLL/SLL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. B-cell receptor - Wikipedia [en.wikipedia.org]
- 7. ascopubs.org [ascopubs.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Novel targeted drugs for follicular and marginal zone lymphoma: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. B Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 11. researchgate.net [researchgate.net]
- 12. onclive.com [onclive.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Idelalisib in the management of lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. onclive.com [onclive.com]
- 16. UKONIQ to Treat Marginal Zone Lymphoma and Follicular Lymphoma [clinicaltrialsarena.com]
- 17. aacr.org [aacr.org]
- 18. ascopubs.org [ascopubs.org]
- 19. CLL/SLL Efficacy & Trial Design - COPIKTRA® (duvelisib) - HCP Site [copiktrahcp.com]
- 20. Long-term safety and efficacy of the PI3K inhibitor copanlisib in patients with relapsed or refractory indolent lymphoma: 2-year follow-up of the CHRONOS-1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. publicatt.unicatt.it [publicatt.unicatt.it]
- 22. The phase III DUO trial of PI3K inhibitor duvelisib <i>versus</i> ofatumumab in relapsed/refractory chronic lymphocytic leukemia/small lymphocytic lymphoma: final analysis including overall survival | Haematologica [haematologica.org]
Safety Operating Guide
Proper Disposal of Copanlisib Hydrochloride: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper disposal of Copanlisib hydrochloride, ensuring the protection of personnel and the environment.
This compound is a potent pharmaceutical compound classified with multiple health hazards, including skin and eye irritation, respiratory sensitization, and suspected long-term effects such as genetic defects and reproductive harm.[1][2] Furthermore, it is recognized as potentially causing long-lasting harmful effects to aquatic life.[1][2] Therefore, strict adherence to proper disposal procedures is crucial to mitigate risks to both human health and the environment.
Hazard Summary for this compound
The following table summarizes the key hazards associated with this compound, as identified in safety data sheets (SDS). This information underscores the importance of the disposal protocols outlined below.
| Hazard Classification | Description | GHS Hazard Statement(s) |
| Skin Irritation | Causes skin irritation.[1][3] | H315 |
| Serious Eye Damage | Causes serious eye damage.[1][2] | H318 |
| Respiratory Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1][2] | H334 |
| Skin Sensitization | May cause an allergic skin reaction.[1][2] | H317 |
| Germ Cell Mutagenicity | Suspected of causing genetic defects.[1][2] | H341 |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child.[1][2] | H361 |
| Specific Target Organ Toxicity | Causes damage to organs.[1][2] | H370 |
| Chronic Aquatic Toxicity | May cause long-lasting harmful effects to aquatic life.[1][2] | H413 |
Step-by-Step Disposal Protocol for this compound
The following protocol provides a detailed methodology for the safe disposal of this compound in a laboratory setting. This procedure is synthesized from general best practices for hazardous pharmaceutical waste and the specific hazard profile of the compound.
1. Personal Protective Equipment (PPE) and Handling:
-
Always handle this compound within a chemical fume hood to avoid inhalation of dust or aerosols.[1]
-
Wear appropriate PPE, including chemical-resistant gloves (inspected before use), safety goggles or a face shield, and a lab coat.[3][4]
2. Waste Segregation and Collection:
-
Do not dispose of this compound down the drain or in regular trash.[4] This is to prevent environmental contamination.
-
All solid waste contaminated with this compound (e.g., weighing papers, contaminated tips, vials) should be collected in a dedicated, clearly labeled hazardous waste container.
-
For liquid waste containing this compound, use a dedicated, sealed, and clearly labeled hazardous waste container. Absorb small spills with an inert material like diatomite before placing it in the solid waste container.[3]
3. Container Labeling:
-
The hazardous waste container must be clearly labeled as "Hazardous Waste" and should identify the contents, including "this compound."
4. Storage of Waste:
-
Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.
-
The storage area should be well-ventilated.
5. Final Disposal:
-
The disposal of this compound waste must be conducted through a licensed chemical waste disposal service.[4]
-
The recommended method of disposal is controlled incineration at a licensed facility, potentially with flue gas scrubbing to manage emissions.[4]
-
Follow all prevailing country, federal, state, and local regulations for hazardous waste disposal.[3]
6. Decontamination:
-
Decontaminate surfaces and equipment that have come into contact with this compound by scrubbing with alcohol.[3] Dispose of the cleaning materials as hazardous waste.
7. Contaminated Packaging:
-
Empty original containers should be triple-rinsed (or equivalent) with a suitable solvent. The rinsate should be collected as hazardous waste.
-
After proper decontamination, the packaging can be punctured to prevent reuse and disposed of according to institutional guidelines, which may include recycling or landfill.[4]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
